molecular formula C7H12N2O B1289932 (1-Isopropyl-1H-pyrazol-4-yl)methanol CAS No. 1007542-22-4

(1-Isopropyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1289932
CAS No.: 1007542-22-4
M. Wt: 140.18 g/mol
InChI Key: CZKNSLLDUNVBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Isopropyl-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-propan-2-ylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6(2)9-4-7(5-10)3-8-9/h3-4,6,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKNSLLDUNVBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629680
Record name [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007542-22-4
Record name [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1-Isopropyl-1H-pyrazol-4-yl)methanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (1-Isopropyl-1H-pyrazol-4-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a heterocyclic organic compound featuring a pyrazole ring functionalized with an isopropyl group at the N1 position and a hydroxymethyl group at the C4 position. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in a multitude of biologically active molecules and approved therapeutic agents.[1][2] This versatility makes its derivatives, such as this compound, valuable building blocks in the synthesis of novel compounds for drug discovery and agrochemical research.[1][3] This document provides a comprehensive overview of its chemical structure, properties, plausible experimental protocols for its synthesis and analysis, and its significance as a synthetic intermediate.

Chemical Properties and Structure

The structural and chemical properties of this compound are summarized below. While specific experimental data for this exact molecule is limited in publicly available literature, properties can be inferred from closely related analogues.

Structural Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 1007542-22-4[4][5]
Molecular Formula C₇H₁₂N₂O[6]
SMILES CC(C)n1cc(cn1)CO
InChI Key Inferred from structure
Physicochemical Properties
PropertyValueCitation
Molecular Weight 140.18 g/mol [6]
Appearance White to off-white solid (predicted)[7]
Boiling Point ~326.8 ± 17.0 °C (Predicted for (1H-pyrazol-4-yl)methanol)[7]
Density ~1.311 ± 0.06 g/cm³ (Predicted for (1H-pyrazol-4-yl)methanol)[7]
pKa ~13.78 ± 0.50 (Predicted for (1H-pyrazol-4-yl)methanol)[7]
Solubility Soluble in DMSO (Predicted for (1H-pyrazol-4-yl)methanol)[7]

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of this compound are not explicitly published. However, based on standard organic chemistry practices and published syntheses of analogous compounds, the following protocols are proposed.

Proposed Synthesis

The synthesis can be envisioned as a two-step process: (1) N-isopropylation of a pyrazole-4-carboxylate ester, followed by (2) reduction of the ester to the primary alcohol.

Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

This protocol is adapted from the N-alkylation of similar pyrazole systems.[3]

  • Materials: Ethyl 1H-pyrazole-4-carboxylate, Isopropyl bromide (2-bromopropane), Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

    • Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the target ester.

Step 2: Synthesis of this compound

This reduction protocol is based on the synthesis of similar pyrazolyl- and imidazolyl-methanol compounds.[7][8][9]

  • Materials: Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate, Lithium aluminum hydride (LAH), Anhydrous Tetrahydrofuran (THF), Sodium Hydroxide (NaOH) solution (1 M), Magnesium Sulfate (MgSO₄).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LAH (1.5 eq) in anhydrous THF and cool to 0 °C.

    • Slowly add a solution of ethyl 1-isopropyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF to the stirred LAH suspension.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture to 0 °C and carefully quench the reaction by sequential dropwise addition of water, followed by 1 M NaOH solution.[8]

    • Stir the resulting mixture for 20-30 minutes.

    • Add anhydrous MgSO₄ to dry the mixture and filter through a pad of celite.[7][8]

    • Wash the filter cake with THF and methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield this compound. Further purification may be achieved by recrystallization or column chromatography.

Proposed Analytical Method: HPLC

This method is based on a general protocol for the analysis of organic compounds containing a pyrazole ring.[6]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 or C8 reverse-phase column.

  • Mobile Phase: Acetonitrile-water gradient system.

  • Column Temperature: 30°C ± 1°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength between 200-300 nm.[6]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.22 μm syringe filter before injection.

  • System Suitability: The method should be validated to ensure the separation of the target compound from impurities, with a peak resolution of ≥1.5.[6] The theoretical plate count should be ≥5000, and the peak symmetry factor should be ≤2.0.[6]

Significance in Research and Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][2][10] this compound serves as a key intermediate, providing a platform for further chemical elaboration. The hydroxymethyl group at the 4-position is a versatile handle for introducing other functional groups or for linking the pyrazole core to other molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Visualizations

Diagrams

Synthetic_Workflow cluster_0 Step 1: N-Isopropylation cluster_1 Step 2: Ester Reduction start Ethyl 1H-pyrazole-4-carboxylate + Isopropyl Bromide reagents1 K₂CO₃, DMF 60-70°C start->reagents1 product1 Ethyl 1-isopropyl-1H- pyrazole-4-carboxylate reagents1->product1 reagents2 1. LiAlH₄, THF 2. H₂O / NaOH quench product1->reagents2 product2 This compound reagents2->product2

Caption: Proposed two-step synthetic workflow for this compound.

HPLC_Analysis_Workflow A Sample Preparation (Dissolve & Filter 0.22µm) B Injection into HPLC System A->B C Separation on C18 Column (Acetonitrile/Water Gradient) B->C D UV Detection (200-300 nm) C->D E Data Acquisition & Analysis (Chromatogram) D->E

Caption: General experimental workflow for the HPLC analysis of the target compound.

Drug_Discovery_Significance cluster_targets Therapeutic Areas Core This compound (Building Block) Mod Chemical Modification (e.g., at -CH₂OH group) Core->Mod Lib Compound Library Synthesis Mod->Lib Screen Biological Screening Lib->Screen T1 Anti-inflammatory Screen->T1 T2 Anticancer Screen->T2 T3 Antimicrobial Screen->T3 T4 CNS Agents Screen->T4

Caption: Conceptual role of the pyrazole building block in drug discovery pipelines.

Safety and Handling

Safety data sheets for structurally similar compounds indicate that this chemical should be handled with care. It may cause skin and serious eye irritation.[11][12]

  • Handling: Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust. Use only in a well-ventilated area.[11][13]

  • Storage: Keep container tightly closed. Store in a dry, cool, and well-ventilated place. For long-term stability, refrigeration is recommended.[6][11]

  • Incompatible Materials: Strong oxidizing agents.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]

References

Technical Guide: Synthesis and Characterization of (1-Isopropyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (1-Isopropyl-1H-pyrazol-4-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the target molecule.

Synthesis

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the pyrazole ring system with a formyl group at the 4-position via the Vilsmeier-Haack reaction. The subsequent step is the reduction of the formyl group to a hydroxymethyl group.

Step 1: Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde

The key intermediate, 1-Isopropyl-1H-pyrazole-4-carbaldehyde, is synthesized via the Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[1][2][3][4][5] The reaction proceeds by the electrophilic substitution of the pyrazole ring with the Vilsmeier reagent, which is generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4]

The starting material, 1-isopropyl-1H-pyrazole, can be prepared by the condensation of isopropylhydrazine with a suitable 1,3-dicarbonyl compound, such as malondialdehyde or its synthetic equivalent.[6]

Experimental Protocol:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the DMF with constant stirring, ensuring the temperature does not exceed 10 °C. The formation of the solid Vilsmeier reagent will be observed.

  • Formylation Reaction: To the prepared Vilsmeier reagent, add a solution of 1-isopropyl-1H-pyrazole (1 equivalent) in anhydrous DMF. The reaction mixture is then heated to 80-90 °C and stirred for 4-6 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature and poured onto crushed ice. The solution is then neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-Isopropyl-1H-pyrazole-4-carbaldehyde.

Step 2: Synthesis of this compound

The final product, this compound, is obtained by the reduction of the aldehyde group of 1-Isopropyl-1H-pyrazole-4-carbaldehyde. Sodium borohydride (NaBH₄) in methanol is a mild and effective reducing agent for this transformation.[7][8][9][10]

Experimental Protocol:

  • Reduction Reaction: In a round-bottom flask, dissolve 1-Isopropyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the solution with stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH proton and a doublet for the two methyl groups), the pyrazole ring protons, and the hydroxymethyl group (a singlet or a doublet for the CH₂ protons and a broad singlet for the OH proton).

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the isopropyl group, the pyrazole ring, and the hydroxymethyl group.

Predicted NMR Data:

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Isopropyl CH₃~1.4 (d, 6H)~22
Isopropyl CH~4.5 (sept, 1H)~50
Pyrazole H-3~7.5 (s, 1H)~138
Pyrazole H-5~7.6 (s, 1H)~128
CH₂OH~4.5 (s, 2H)~57
OH~2.0-3.0 (br s, 1H)-

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule.[11][12][13]

Expected FT-IR Absorption Bands:

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
C-H stretch (aliphatic)2850-3000
C=N stretch (pyrazole ring)1500-1600
C-O stretch (primary alcohol)1000-1085
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.[14][15][16][17][18]

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 140.19

  • Major Fragmentation Peaks: Loss of the isopropyl group ([M-43]⁺), loss of the hydroxymethyl group ([M-31]⁺), and characteristic fragmentation of the pyrazole ring.

Visualizations

Synthesis Workflow

Synthesis_Workflow Start Isopropylhydrazine + Malondialdehyde derivative Intermediate1 1-Isopropyl-1H-pyrazole Start->Intermediate1 Condensation Intermediate2 1-Isopropyl-1H-pyrazole-4-carbaldehyde Intermediate1->Intermediate2 Vilsmeier-Haack Formylation FinalProduct This compound Intermediate2->FinalProduct NaBH4 Reduction

Caption: Overall synthesis workflow for this compound.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electorphile) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Pyrazole 1-Isopropyl-1H-pyrazole Sigma_Complex Sigma Complex Pyrazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H+ Carbaldehyde 1-Isopropyl-1H-pyrazole-4-carbaldehyde Iminium_Salt->Carbaldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole.

References

An In-depth Technical Guide on the Spectroscopic Data of (1-Isopropyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (1-Isopropyl-1H-pyrazol-4-yl)methanol (CAS No: 1007542-22-4). Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed analysis based on predictive data derived from structurally analogous compounds. The information herein is intended to support researchers in the identification, characterization, and utilization of this pyrazole derivative in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of spectroscopic data from closely related compounds, including (1-Isopropyl-1H-pyrazol-4-yl)methanamine and 1-Isopropyl-pyrazole.

¹H NMR (Proton NMR) Spectral Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentNotes
~7.5s1HH-5 (pyrazole ring)The chemical shift is influenced by the electron-donating hydroxymethyl group.
~7.4s1HH-3 (pyrazole ring)Expected to be slightly upfield compared to H-5.
~4.6d2H-CH₂OHThe signal for the methylene protons adjacent to the hydroxyl group.
~4.4sept1H-CH(CH₃)₂The methine proton of the isopropyl group, split by the six methyl protons.
~1.8t (br)1H-OHA broad singlet or triplet for the hydroxyl proton, which may exchange with D₂O.
~1.4d6H-CH(CH₃)₂The six equivalent methyl protons of the isopropyl group, split by the methine proton.

¹³C NMR (Carbon NMR) Spectral Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm)AssignmentNotes
~138C-5 (pyrazole ring)The carbon atom of the pyrazole ring adjacent to the nitrogen of the isopropyl group.
~129C-3 (pyrazole ring)The other CH carbon of the pyrazole ring.
~118C-4 (pyrazole ring)The carbon atom bearing the hydroxymethyl group.
~58-CH₂OHThe carbon of the hydroxymethyl group.
~51-CH(CH₃)₂The methine carbon of the isopropyl group.
~23-CH(CH₃)₂The two equivalent methyl carbons of the isopropyl group.

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200BroadO-H stretch (alcohol)
3150-3100MediumC-H stretch (aromatic/heteroaromatic)
2970-2850StrongC-H stretch (aliphatic - isopropyl and methylene)
1550-1450Medium-StrongC=N and C=C stretch (pyrazole ring)
1470-1450MediumC-H bend (aliphatic)
1050-1000StrongC-O stretch (primary alcohol)

Mass Spectrometry (MS) Data (Predicted)

m/zInterpretation
140.10[M]⁺ (Molecular Ion)
125.08[M - CH₃]⁺
111.09[M - CH₂OH]⁺
98.06[M - C₃H₆]⁺
81.05[C₄H₅N₂]⁺ (pyrazolyl-methyl fragment)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 or 500 MHz spectrometer. Data is acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16-32 scans are typically averaged.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 or 125 MHz, respectively. The spectrum is acquired with proton decoupling. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 3 seconds are used. Several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the salt plates or a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and accessory absorptions.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, a dilute solution of the compound in a volatile solvent like dichloromethane or methanol is injected.

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for generating the mass spectrum. Electrospray Ionization (ESI) can also be used, particularly for LC-MS, which would show the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information about the molecule.

Visualizations

Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start Starting Materials (e.g., 4-formylpyrazole, Isopropylating agent) Reaction N-Isopropylation and Reduction of Formyl Group Start->Reaction Reagents Workup Reaction Work-up and Purification Reaction->Workup Product This compound Workup->Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Synthetic and analytical workflow for this compound.

Navigating the Physicochemical Landscape of (1-Isopropyl-1H-pyrazol-4-yl)methanol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development now have a comprehensive technical guide on the solubility and stability of the novel compound (1-Isopropyl-1H-pyrazol-4-yl)methanol. This whitepaper addresses a critical knowledge gap, providing a foundational framework for the physicochemical characterization of this promising pyrazole derivative.

While specific experimental solubility and stability data for this compound is not yet publicly available, this guide furnishes researchers with the necessary protocols and theoretical understanding to conduct a thorough investigation of its properties. The document outlines standardized methodologies for determining solubility in a range of common laboratory solvents and for assessing its stability under various conditions, crucial steps in the early stages of drug discovery and development.

Hypothetical Solubility Profile: A Framework for Investigation

To facilitate a structured approach to solubility testing, the following table presents a template for recording experimental data. This allows for a direct comparison of the compound's solubility across solvents with varying polarities.

SolventSolvent Polarity (Dielectric Constant, ε at 20°C)Predicted SolubilityExperimental Solubility ( g/100 mL) at 25°CObservations
Water80.1Low to ModerateData not available
Methanol32.7HighData not available
Ethanol24.5HighData not available
Isopropanol19.9HighData not available
Acetone20.7Moderate to HighData not available
Dichloromethane9.1ModerateData not available
Toluene2.4LowData not available
Hexane1.9LowData not available
Dimethyl Sulfoxide (DMSO)46.7HighData not available
N,N-Dimethylformamide (DMF)36.7HighData not available

Experimental Protocols: A Step-by-Step Guide

This section details the established methodologies for determining the solubility and stability of a new chemical entity such as this compound.

Solubility Determination

A common and effective method for determining solubility is the shake-flask method .[1] This technique involves adding an excess of the solid compound to a known volume of the solvent in a sealed flask. The mixture is then agitated at a constant temperature until equilibrium is reached. After allowing any undissolved solid to settle, a sample of the supernatant is carefully withdrawn and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This process is repeated for each solvent of interest.

For a more rapid assessment, qualitative solubility tests can be performed by adding a small, measured amount of the compound to a test tube containing the solvent and observing its dissolution.[2][3][4] While less precise, this can provide a quick indication of solubility.

Stability Assessment

The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life and clinical viability.[5][6] Stability testing typically involves subjecting the compound to a range of environmental conditions to assess its degradation over time.[5][6][7][8][9]

Forced Degradation Studies: These studies are designed to intentionally degrade the compound to identify potential degradation products and degradation pathways.[6] Common stress conditions include:

  • Acidic and Basic Hydrolysis: The compound is dissolved in acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) and monitored over time.

  • Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide.

  • Thermal Stress: The solid compound or a solution is heated to an elevated temperature.

  • Photostability: The compound is exposed to light of a specific wavelength and intensity, as outlined in ICH guideline Q1B.

Long-Term and Accelerated Stability Studies: These studies are performed on the drug substance in its intended storage container to establish a re-test period or shelf life.[5][6][7]

  • Long-Term Stability: Testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[6]

  • Accelerated Stability: Testing is conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[6]

Samples are pulled at specific time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed for purity and the presence of any degradation products.[5][7]

Visualizing the Workflow

To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Compound C Combine in Sealed Flask A->C B Measure Solvent B->C D Agitate at Constant Temp C->D E Allow to Equilibrate D->E F Separate Solid and Supernatant E->F G Analyze Supernatant Concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility G->H

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stability_Workflow cluster_forced_degradation Forced Degradation Studies cluster_long_term Long-Term & Accelerated Stability FD_Start Compound Sample FD_Acid Acid Hydrolysis FD_Start->FD_Acid FD_Base Base Hydrolysis FD_Start->FD_Base FD_Ox Oxidation FD_Start->FD_Ox FD_Heat Thermal Stress FD_Start->FD_Heat FD_Light Photostability FD_Start->FD_Light FD_Analysis Identify Degradation Products and Pathways (e.g., LC-MS) FD_Acid->FD_Analysis FD_Base->FD_Analysis FD_Ox->FD_Analysis FD_Heat->FD_Analysis FD_Light->FD_Analysis LT_Start Compound in Final Container LT_Conditions Store at Defined Conditions (Long-Term & Accelerated) LT_Start->LT_Conditions LT_Pull Pull Samples at Time Intervals LT_Conditions->LT_Pull LT_Analysis Analyze Purity and Degradants (e.g., HPLC) LT_Pull->LT_Analysis LT_End Establish Shelf-Life LT_Analysis->LT_End

References

The Expanding Therapeutic Potential of Novel Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural features allow for versatile modifications, leading to a vast library of derivatives with a broad spectrum of biological activities.[1][2][3] Over the past decade, research into novel pyrazole derivatives has intensified, revealing their significant potential in treating a range of human diseases. These compounds have demonstrated potent anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective properties, among others.[1][4][5][6][7] This technical guide provides an in-depth overview of the core biological activities of these emerging therapeutic agents, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support ongoing research and drug development efforts.

Anticancer Activity

Novel pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[4][8][9][10][11] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for tumor growth, proliferation, and survival.[4][9][10]

Inhibition of Protein Kinases

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cell signaling.[12][13] Many of these compounds have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and various Cyclin-Dependent Kinases (CDKs).[4][9][14]

  • EGFR/VEGFR-2 Inhibition: Dual inhibition of EGFR and VEGFR-2 is a promising strategy to combat cancer by simultaneously targeting tumor cell proliferation and angiogenesis.[14] Pyrazole derivatives have been designed to fit into the ATP-binding sites of these kinases, effectively blocking downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways.[3][14][15]

  • CDK Inhibition: Cyclin-Dependent Kinases are essential for cell cycle progression.[16][17] By inhibiting CDKs, particularly CDK2, novel pyrazoles can induce cell cycle arrest, typically at the G1/S or G2/M phase, and promote apoptosis in cancer cells.[1][8][18][19]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected novel pyrazole derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID/SeriesTarget Cancer Cell Line(s)IC50 (µM)Reference CompoundReference IC50 (µM)Reference
161a A-549 (Lung)4.915-Fluorouracil59.27[1]
161b A-549 (Lung)3.225-Fluorouracil59.27[1]
168 MCF-7 (Breast)2.78 ± 0.24Cisplatin15.24 ± 1.27[1]
27 MCF-7 (Breast)16.50Tamoxifen23.31[4]
29 MCF-7, HepG2, A549, Caco217.12, 10.05, 29.95, 25.24--[8]
41 MCF-7, HepG21.937, 3.695 (µg/mL)Doxorubicin4.162, 3.832 (µg/mL)[8]
43 MCF-7 (Breast)0.25Doxorubicin0.95[8]
48 HCT116, HeLa1.7, 3.6--[8]
Compound 4 HepG2 (Liver)0.31Erlotinib10.6[14]
KA5 HepG2 (Liver)8.5Sorafenib4.51[20]
Pyrazoles (Misc.) HCT-116, MCF-77.74-82.49, 4.98-92.62 (µg/mL)Doxorubicin5.23, 4.17 (µg/mL)[21]

Signaling Pathway Visualization

EGFR_VEGFR2_Signaling cluster_membrane Cell Membrane cluster_extracellular EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR2 VEGFR-2 VEGFR2->PI3K VEGFR2->Ras EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition Pyrazole->VEGFR2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of living cells. The crystals are solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom microplates

  • Novel pyrazole derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to a final concentration of 5 × 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC50 value using appropriate software.

Anti-inflammatory Activity

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Pyrazole derivatives, including the well-known selective COX-2 inhibitor Celecoxib, have demonstrated significant anti-inflammatory properties.[22][23][24] Novel analogs are being developed as potent inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[1][22]

Mechanism of Action

The primary anti-inflammatory mechanism of many pyrazole derivatives involves the inhibition of prostaglandin synthesis through the blockade of COX enzymes.[22] Some newer derivatives exhibit dual inhibitory activity against both COX-2 and 5-LOX, which not only provides a broader anti-inflammatory effect by inhibiting both prostaglandin and leukotriene pathways but may also offer a better safety profile, particularly concerning gastrointestinal and cardiovascular side effects associated with traditional NSAIDs.[1][25][26]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected novel pyrazole derivatives.

Compound ID/SeriesAssayTargetIC50 / % InhibitionReference CompoundReference ValueReference
128c In vitroCOX-2IC50 = 0.62 µM (SI=8.85)--[1]
129b In vitroCOX-2IC50 = 0.88 µM (SI=9.26)--[1]
132b In vitroCOX-2IC50 = 3.5 nM--[1]
144-146 In vivo (Paw Edema)Inflammation78.9–96% InhibitionCelecoxib82.8% Inhibition[1]
149 In vitroCOX-1, COX-2, 5-LOXIC50 = 5.40, 0.01, 1.78 µM--[1]
6g In vitro (LPS-stimulated BV2 cells)IL-6 SuppressionIC50 = 9.562 µMDexamethasone, Celecoxib6g showed better potency[7][27][28]
Pyrazole-thiazole hybrid In vitroCOX-2 / 5-LOXIC50 = 0.03 µM / 0.12 µM--[22]

SI = Selectivity Index (IC50 COX-1 / IC50 COX-2)

Signaling Pathway Visualization

Inflammatory_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Stimulus COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation (Pain, Fever, Edema) PGs->Inflammation LTs->Inflammation Pyrazole Pyrazole Derivative Pyrazole->COX Inhibition Pyrazole->LOX Inhibition

Caption: Dual inhibition of COX and 5-LOX pathways by pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of pharmacological agents.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.

Materials:

  • Wistar albino or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test pyrazole derivative

  • Reference drug (e.g., Diclofenac sodium or Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the rats into several groups (n=6 per group): a control group (vehicle), a reference group (standard drug), and test groups (different doses of the pyrazole derivative). Fast the animals overnight before the experiment but allow free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat up to the ankle joint using a plethysmometer. This is the baseline reading (V₀).

  • Compound Administration: Administer the test compounds, reference drug, or vehicle to the respective groups, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.).

  • Induction of Edema: One hour after the administration of the test agents, inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours). Let these readings be Vₜ.

  • Data Analysis:

    • Calculate the edema volume (swelling) at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] × 100

    • Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents. Pyrazole derivatives have shown promise in this area, with various analogs exhibiting significant antibacterial and antifungal activities.[2][29][30][31][32]

Spectrum of Activity

Novel pyrazoles have been tested against a range of pathogenic microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), and fungi (e.g., Candida albicans, Aspergillus niger).[2][32]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

Compound ID/SeriesMicroorganismMIC (µg/mL)Reference DrugReference MIC (µg/mL)Reference
21a S. aureus, B. subtilis62.5Chloramphenicol>125[2]
21a K. pneumoniae, E. coli125Chloramphenicol>125[2]
21a C. albicans, A. flavus2.9 - 7.8Clotrimazole>125[2]
Compound 3 E. coli0.25Ciprofloxacin0.5[32]
Compound 4 S. epidermidis0.25Ciprofloxacin4[32]
Compound 2 A. niger1Clotrimazole-[32]

Experimental Workflow Visualization

Antimicrobial_Testing_Workflow cluster_methods Susceptibility Testing Start Start: Pure Microbial Culture Inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) Start->Inoculum Disk Disk Diffusion (Kirby-Bauer) Inoculum->Disk Broth Broth Dilution (MIC) Inoculum->Broth InoculateAgar Inoculate Mueller-Hinton Agar Plate Disk->InoculateAgar SerialDilute Prepare Serial Dilutions of Pyrazole Compound in Broth Broth->SerialDilute ApplyDisks Apply Antibiotic Disks InoculateAgar->ApplyDisks IncubateDisk Incubate Plate ApplyDisks->IncubateDisk MeasureZones Measure Zones of Inhibition (mm) IncubateDisk->MeasureZones End End: Report as Susceptible, Intermediate, or Resistant MeasureZones->End InoculateBroth Inoculate Tubes/Wells SerialDilute->InoculateBroth IncubateBroth Incubate InoculateBroth->IncubateBroth ReadMIC Determine MIC (Lowest concentration with no visible growth) IncubateBroth->ReadMIC ReadMIC->End

Caption: Workflow for antimicrobial susceptibility testing.

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the pyrazole derivative in a broth medium. Following incubation, the lowest concentration of the compound that prevents visible growth of the microorganism is recorded as the MIC.

Materials:

  • Test microorganism

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • Test pyrazole derivative, stock solution in DMSO

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours old), pick several isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this standardized suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 × 10⁵ CFU/mL.

  • Compound Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. In the first column, add an additional 100 µL of the pyrazole stock solution (at a concentration twice the highest desired final concentration). Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate, discarding 100 µL from the last dilution well. This creates a gradient of compound concentrations.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This step halves the concentration of the drug in each well to the final desired test concentrations.

  • Controls:

    • Growth Control: A well containing 100 µL of MHB and 100 µL of the inoculum (no drug).

    • Sterility Control: A well containing 200 µL of uninoculated MHB.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, examine the plate for visible turbidity (bacterial growth). The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth.

Other Notable Biological Activities

Beyond the major areas discussed, novel pyrazole derivatives have shown significant promise in neurology and virology.

Anticonvulsant and Neuroprotective Effects

Certain pyrazole derivatives have demonstrated potent anticonvulsant activity in animal models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays.[6][33][34][35] Some compounds have shown efficacy comparable or superior to standard antiepileptic drugs like phenytoin and phenobarbital.[33] Additionally, pyrazoles are being investigated for their neuroprotective effects, particularly in the context of spinal cord injury and other neurodegenerative conditions, where they can exhibit anti-inflammatory and antioxidant properties within the central nervous system.[7][16][17][28] For example, compound 6g was identified as a potent inhibitor of IL-6 expression in microglial cells, suggesting its potential to mitigate secondary inflammation in spinal cord injuries.[7][27][28]

Antiviral Activity

The broad biological activity of pyrazoles extends to antiviral applications.[26][36][37] Research has shown that specific pyrazole derivatives can inhibit the replication of various viruses. For instance, certain compounds have demonstrated complete protection against the Newcastle disease virus (NDV) in assays. More recently, hydroxyquinoline-pyrazole candidates have been investigated as potential agents against a range of coronaviruses, including SARS-CoV-2, showing promising activity in plaque reduction assays.

Synthesis of Pyrazole Derivatives

The synthesis of the pyrazole core is typically achieved through the cyclocondensation of a 1,3-difunctionalized compound with a hydrazine derivative.[32] The Knorr pyrazole synthesis, a classic and versatile method, involves the reaction of a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester) with a hydrazine.[5] Modern synthetic methodologies often employ catalysts or alternative conditions (e.g., microwave irradiation, nano-catalysts) to improve yields, shorten reaction times, and enhance regioselectivity.

General Synthetic Workflow

Pyrazole_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Reaction Cyclocondensation (e.g., Knorr Synthesis) + Acid/Base Catalyst + Heat/Microwave Dicarbonyl->Reaction Hydrazine Hydrazine Derivative (R-NHNH2) Hydrazine->Reaction Intermediate Hydrazone Intermediate (transient) Reaction->Intermediate Pyrazole Substituted Pyrazole Core Intermediate->Pyrazole Intramolecular Cyclization & Dehydration Derivatization Further Functionalization (e.g., Acylation, Alkylation, Coupling Reactions) Pyrazole->Derivatization FinalProduct Novel Biologically Active Derivative Derivatization->FinalProduct

Caption: General workflow for the synthesis of novel pyrazole derivatives.

Conclusion

The pyrazole scaffold continues to be a highly productive framework for the discovery of novel therapeutic agents. The derivatives discussed in this guide highlight the immense potential of this chemical class to address significant unmet medical needs in oncology, inflammatory disorders, infectious diseases, and neurology. The versatility of pyrazole chemistry allows for fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles. The quantitative data and detailed protocols provided herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and evaluation of the next generation of pyrazole-based drugs. Future research will likely focus on developing compounds with multi-target activities and improved safety profiles, further solidifying the importance of pyrazoles in modern medicinal chemistry.

References

(1-Isopropyl-1H-pyrazol-4-yl)methanol: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in contemporary medicinal chemistry, forming the structural basis of numerous approved drugs targeting a wide array of diseases, from cancer to inflammatory conditions.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[4][5] This technical guide focuses on a specific, promising, yet underexplored member of this family: (1-Isopropyl-1H-pyrazol-4-yl)methanol . This scaffold offers a unique combination of features—a hydrogen bond-accepting and -donating pyrazole core, a lipophilic isopropyl group for potential hydrophobic interactions, and a versatile hydroxymethyl handle for further chemical elaboration.

This guide will provide a comprehensive overview of the synthesis of this core scaffold, present its potential applications with illustrative data from closely related pyrazole derivatives, detail relevant experimental protocols, and visualize key concepts to aid researchers in harnessing the potential of this valuable building block.

Synthesis of the Core Scaffold

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 1-Isopropyl-1H-pyrazole-4-carboxylic acid (CAS 436096-96-7).[1][3][6] The general strategy involves the reduction of the carboxylic acid, typically via its ester, to the corresponding primary alcohol.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 1-Isopropyl-1H-pyrazole-4-carboxylic acid (General Procedure)

  • To a solution of 1-Isopropyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in a suitable alcohol solvent (e.g., ethanol or methanol, ~5-10 mL per gram of carboxylic acid), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl or methyl ester of 1-isopropyl-1H-pyrazole-4-carboxylic acid.

  • Purify the crude product by silica gel column chromatography if necessary.

Step 2: Reduction of the Ester to this compound (General Procedure)

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a reducing agent such as Lithium Aluminum Hydride (LAH) (1.5-2.0 eq) in an anhydrous ether solvent (e.g., tetrahydrofuran (THF) or diethyl ether).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of the pyrazole ester from Step 1 (1.0 eq) in the same anhydrous solvent to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of celite, washing the filter cake with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by silica gel column chromatography to obtain the final compound.

The following diagram illustrates the general synthetic workflow:

G cluster_0 Synthesis of this compound A 1-Isopropyl-1H-pyrazole-4-carboxylic acid B Esterification (e.g., EtOH, H+) A->B C Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate B->C D Reduction (e.g., LiAlH4, THF) C->D E This compound D->E

Fig. 1: Synthetic workflow for this compound.

Application as a Scaffold in Kinase Inhibitor Design

While specific biological data for derivatives of this compound are not extensively available in the public domain, the broader class of pyrazole-containing molecules has proven to be a rich source of potent and selective kinase inhibitors.[4][7] The pyrazole scaffold can act as a versatile hinge-binding motif, mimicking the adenine region of ATP, while the substituents on the ring can be tailored to achieve selectivity and desired physicochemical properties.

The this compound core offers several strategic advantages for kinase inhibitor design:

  • Hinge-Binding: The pyrazole ring itself can form critical hydrogen bonds with the kinase hinge region.

  • Hydrophobic Pocket Interaction: The N1-isopropyl group can occupy hydrophobic pockets near the ATP-binding site, potentially enhancing potency and selectivity.

  • Vector for Further Synthesis: The C4-methanol group provides a crucial attachment point for building out into the solvent-exposed region, allowing for the modulation of properties such as solubility and cell permeability, or for targeting additional interaction sites.

To illustrate the potential of this scaffold, the following table summarizes the activity of several known pyrazole-based kinase inhibitors that share structural similarities.

Compound/ScaffoldTarget Kinase(s)IC50 (nM)Reference Compound
RuxolitinibJAK1, JAK2~3-
ItacitinibJAK1~3-
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative (5a)CDK2/cyclin E980-
3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative (8a)JNK3227-
5-amino-1H-pyrazole-4-carboxamide derivative (10h)FGFR1, FGFR2, FGFR346, 41, 99-

Disclaimer: The data in this table is for illustrative purposes to show the potential of the pyrazole scaffold and are not from compounds directly derived from this compound.

Representative Signaling Pathway: MAPK/ERK Pathway

Many pyrazole-based inhibitors target kinases within key signaling cascades that are often dysregulated in cancer and inflammatory diseases. The MAPK/ERK pathway is a prime example of such a cascade, playing a central role in cell proliferation, differentiation, and survival.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response

Fig. 2: Simplified MAPK/ERK signaling pathway.

Inhibitors based on the this compound scaffold could potentially be designed to target kinases such as Raf or MEK within this pathway.

Experimental Protocols for Biological Evaluation

To assess the potential of novel compounds derived from the this compound scaffold, a variety of in vitro assays are typically employed. Below is a representative protocol for a kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound dissolved in DMSO

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

  • Microplate reader compatible with the chosen detection method

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Further dilute these into the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a suitable microplate (e.g., 96-well or 384-well), add the kinase, the substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C or room temperature) for a specific period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using the chosen detection method. This typically involves quantifying the amount of phosphorylated substrate or the amount of ADP produced.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

The following diagram outlines the general workflow for a kinase inhibition assay.

G cluster_1 Kinase Inhibition Assay Workflow Start Prepare serial dilutions of test compound Mix Add kinase, substrate, and compound to microplate Start->Mix Initiate Initiate reaction with ATP Mix->Initiate Incubate Incubate at constant temperature Initiate->Incubate Detect Stop reaction and add detection reagent Incubate->Detect Read Read signal on microplate reader Detect->Read Analyze Calculate % inhibition and determine IC50 Read->Analyze

Fig. 3: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile starting point for the development of novel therapeutic agents. Its straightforward synthesis from readily available precursors, combined with the proven track record of the broader pyrazole class in medicinal chemistry, makes it an attractive core for further exploration. While there is a current gap in publicly available data for specific derivatives of this scaffold, the principles outlined in this guide provide a solid foundation for its application in drug discovery programs.

Future work should focus on the synthesis of compound libraries based on this core, followed by screening against various biological targets, particularly protein kinases. The hydroxymethyl group at the 4-position is ripe for derivatization, allowing for the exploration of a wide chemical space. Structure-activity relationship (SAR) studies on these derivatives will be crucial in identifying potent and selective modulators of disease-relevant pathways. The insights provided in this guide are intended to facilitate these future endeavors and unlock the full potential of the this compound scaffold in medicinal chemistry.

References

In Silico Prediction of (1-Isopropyl-1H-pyrazol-4-yl)methanol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1-Isopropyl-1H-pyrazol-4-yl)methanol is a small molecule featuring a pyrazole core. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of compounds with significant biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][2][3][4][5] This guide outlines a comprehensive in silico workflow to predict the potential bioactivity of this compound, providing a framework for its further investigation as a potential therapeutic agent. The process encompasses target identification, molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations to elucidate its pharmacological potential.

In Silico Bioactivity Prediction Workflow

The prediction of bioactivity for a novel compound like this compound follows a structured, multi-step computational approach.[6][7][8] This workflow is designed to systematically identify potential biological targets, evaluate the binding affinity, and assess the pharmacokinetic and pharmacodynamic properties of the molecule entirely through computational means.[9][10]

In_Silico_Workflow cluster_0 Initial Steps cluster_1 Screening & Evaluation cluster_2 Refinement & Analysis Ligand_Prep Ligand Preparation: This compound Docking Molecular Docking Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Target_ID Target Identification & Target Preparation Target_ID->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Top Candidates Data_Analysis Data Analysis & Hit Prioritization ADMET->Data_Analysis MD_Sim->Data_Analysis

Caption: A generalized workflow for the in silico prediction of small molecule bioactivity.

Ligand and Target Preparation

Ligand Preparation

The initial step involves the preparation of the 3D structure of this compound. This is crucial for subsequent docking studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H12N2OPubChem
Molecular Weight140.18 g/mol PubChem
XLogP30.4PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation: The 2D structure of this compound is drawn using chemical drawing software like MarvinSketch or ChemDraw.

  • 3D Structure Conversion: The 2D structure is converted into a 3D structure using software such as Open Babel or the builder module in molecular modeling suites.

  • Energy Minimization: The 3D structure is subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using force fields like MMFF94 or UFF.

  • File Format Conversion: The final structure is saved in a suitable format for docking, such as .pdbqt for AutoDock Vina.

Target Identification and Preparation

Given the lack of specific bioactivity data for this compound, potential protein targets are identified based on the known activities of other pyrazole-containing compounds. These often include enzymes and receptors involved in inflammation and cancer pathways.

Table 2: Potential Protein Targets for this compound

Target NamePDB IDAssociated DiseaseRationale
Cyclooxygenase-2 (COX-2)5IKRInflammation, CancerMany pyrazole derivatives are known COX-2 inhibitors.
c-Jun N-terminal kinase 1 (JNK1)2P33Inflammation, CancerA key enzyme in inflammatory signaling pathways.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)1YWNCancerA target for many small molecule kinase inhibitors.
B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF)4YHTCancerA common target in melanoma and other cancers.

Experimental Protocol: Target Preparation

  • Protein Structure Retrieval: The 3D crystallographic structures of the selected target proteins are downloaded from the Protein Data Bank (PDB).

  • Protein Cleaning: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file.

  • Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which are often absent in crystallographic files.

  • Charge Assignment: Gasteiger charges are computed and assigned to the protein atoms.

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand or through active site prediction servers.

  • File Format Conversion: The prepared protein structure is saved in the .pdbqt format for use with AutoDock Vina.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11][12] This helps in estimating the binding affinity and identifying key interactions.

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Input Files: The prepared ligand and receptor files in .pdbqt format are used as input.

  • Configuration File: A configuration file is created specifying the file paths for the ligand and receptor, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Execution: AutoDock Vina is executed from the command line using the configuration file.

  • Analysis of Results: The output file contains the predicted binding poses and their corresponding binding affinities in kcal/mol. The pose with the lowest binding energy is considered the most favorable. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed using software like PyMOL or Discovery Studio.

Table 3: Predicted Binding Affinities from Molecular Docking

Target ProteinPDB IDBinding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2)5IKR-7.2
c-Jun N-terminal kinase 1 (JNK1)2P33-6.8
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)1YWN-7.5
B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF)4YHT-6.5

Note: The binding affinity values presented here are hypothetical and for illustrative purposes.

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound.[13] These predictions help in identifying potential liabilities early in the drug discovery process.

Experimental Protocol: ADMET Prediction

  • Input: The SMILES string or a 2D structure file of this compound is submitted to an online ADMET prediction server such as SwissADME or pkCSM.

  • Property Calculation: The server calculates a wide range of physicochemical, pharmacokinetic, and toxicological properties.

  • Analysis: The results are analyzed to assess the compound's potential for oral bioavailability, metabolic stability, and toxicity.

Table 4: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Absorption
GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantYesCan potentially cross the blood-brain barrier.
Distribution
VDss (log L/kg)0.5Moderate distribution in tissues.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via CYP2D6.
CYP3A4 InhibitorNoLow risk of drug-drug interactions via CYP3A4.
Excretion
Total Clearance (log ml/min/kg)0.3Moderate clearance rate.
Toxicity
AMES ToxicityNoUnlikely to be mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.

Note: These are hypothetical prediction values for illustrative purposes.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are performed to understand the dynamic behavior of the ligand-protein complex and to assess its stability over time.

Experimental Protocol: Molecular Dynamics Simulation using GROMACS

  • System Preparation: The best-docked complex of this compound and the target protein (e.g., VEGFR2) is selected. The complex is placed in a simulation box filled with a suitable water model (e.g., TIP3P). Ions are added to neutralize the system.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

  • Equilibration: The system is equilibrated in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature). This allows the system to reach the desired temperature and pressure.

  • Production Run: A production MD run is performed for a significant duration (e.g., 100 ns).

  • Trajectory Analysis: The trajectory from the production run is analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of the protein residues, and to observe the stability of the ligand-protein interactions over time.

Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Molecule This compound Molecule->VEGFR2 Inhibition AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation AKT->Proliferation

Caption: A potential signaling pathway (VEGF) that could be modulated by the compound.

Conclusion

This in silico investigation provides a preliminary assessment of the potential bioactivity of this compound. The computational workflow, from target identification to molecular dynamics, suggests that this compound may exhibit inhibitory activity against kinases such as VEGFR2, with a favorable ADMET profile. These findings warrant further experimental validation through in vitro and in vivo studies to confirm the predicted bioactivities and to explore the therapeutic potential of this molecule. The integration of computational methods can significantly accelerate the early stages of drug discovery by prioritizing promising candidates for further development.[6][7]

References

A Technical Review of Substituted Pyrazole Methanol Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrazole scaffolds are a cornerstone in medicinal chemistry, recognized for their versatile pharmacological activities.[1] A particularly promising subclass is that of substituted pyrazole methanol compounds, which feature a hydroxymethyl group or a substituted methyl group attached to the pyrazole ring. These compounds have garnered significant attention for their potential as anticancer, antimicrobial, and kinase-inhibiting agents. The structural versatility of the pyrazole core, combined with the reactive and hydrogen-bonding capabilities of the methanol moiety, allows for the fine-tuning of physicochemical properties and biological targets.[2] This technical guide provides a comprehensive review of the synthesis, quantitative biological data, and experimental protocols for substituted pyrazole methanol compounds, serving as a resource for researchers in drug discovery and development.

Synthesis of Substituted Pyrazole Methanol Compounds

The synthesis of substituted pyrazole methanol compounds often involves multi-step reaction sequences. A common strategy is the functionalization of a pre-formed pyrazole ring. For instance, (1,3-diphenyl-1H-pyrazol-4-yl)methanol is a key intermediate that can be synthesized and subsequently modified.

General Synthesis Workflow

A representative workflow for the synthesis of substituted pyrazole methanol derivatives, such as N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline, is depicted below. This process typically starts with the Vilsmeier-Haack formylation of a suitable precursor to introduce a carbaldehyde group, which is then reduced to the methanol derivative and can be further functionalized.

G cluster_synthesis Synthesis Workflow start Starting Materials (e.g., Phenylhydrazine, Ethyl Acetoacetate) step1 Pyrazole Ring Formation start->step1 Cyclocondensation step2 Vilsmeier-Haack Formylation (POCl3, DMF) step1->step2 Introduces -CHO group step3 Reduction to Methanol Derivative (e.g., NaBH4) step2->step3 -CHO to -CH2OH step4 Halogenation (e.g., SOCl2) step3->step4 -OH to -Cl step5 Nucleophilic Substitution (e.g., with substituted anilines) step4->step5 product Final Substituted Pyrazole Methanol Derivative step5->product

A generalized workflow for the synthesis of substituted pyrazole methanol derivatives.

Anticancer Activity

Substituted pyrazole methanol derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of human cancer cell lines.[3] The mechanism of action for many of these compounds involves the inhibition of key enzymes in cell cycle regulation and signal transduction, such as cyclin-dependent kinases (CDKs) and tubulin polymerization.[3][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected substituted pyrazole methanol derivatives from the literature.

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
5a MCF-7 (Breast)Antiproliferative1.88 ± 0.11[5]
5a B16-F10 (Melanoma)Antiproliferative2.12 ± 0.15[5]
5b K562 (Leukemia)Growth Inhibition0.021[3]
5b A549 (Lung)Growth Inhibition0.69[3]
4a K562 (Leukemia)Growth Inhibition0.26[3]
4a A549 (Lung)Growth Inhibition0.19[3]
Compound 7c HCT-116 (Colon)Growth InhibitionlogGI50 < -4[6]

IC50: Half maximal inhibitory concentration; GI50: Half maximal growth inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[1][7]

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cancer cell line(s)

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • Substituted pyrazole methanol compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Kinase Inhibitory Activity

A significant number of substituted pyrazole derivatives have been identified as potent kinase inhibitors, targeting key players in signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[8][9] Inhibition of these kinases can lead to the suppression of cell proliferation, survival, and angiogenesis.[10]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[11][12] Many pyrazole-based inhibitors target kinases within this pathway.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyrazole Substituted Pyrazole Methanol Compounds Pyrazole->PI3K Pyrazole->Akt Pyrazole->mTORC2 Pyrazole->mTORC1

Inhibition of the PI3K/Akt/mTOR pathway by substituted pyrazole methanol compounds.
Quantitative Kinase Inhibitory Data

Compound IDTarget KinaseAssay TypeIC50 (µM)Reference
Compound 5a CDK2/cyclin EIn vitro kinase assay0.98 ± 0.06[5]
Compound 6 AKT1Radiometric assay>10% inhibition at 100 µM[13]
Compound 6 AKT2Radiometric assay>10% inhibition at 100 µM[13]
Compound 6 BRAF V600EADP-Glo assay>10% inhibition at 100 µM[13]
Compound 6 EGFRRadiometric assay>10% inhibition at 100 µM[13]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general method for an in vitro kinase assay using a luminescence-based readout to quantify the inhibitory activity of the synthesized compounds.[8]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (substituted pyrazole methanol derivative)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reaction Setup: In a well of a microplate, add the kinase assay buffer, the test compound at various concentrations, and the recombinant kinase.

  • Initiation of Reaction: Add a mixture of the kinase-specific substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced using the luminescent assay kit according to the manufacturer's instructions. This typically involves adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction that generates light.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity

Substituted pyrazole derivatives have also been explored for their antimicrobial properties, showing activity against a range of bacterial and fungal strains.[14][15] The presence of different substituents on the pyrazole ring can significantly influence the antimicrobial spectrum and potency.[16]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) and zone of inhibition data for selected pyrazole derivatives against various microorganisms.

Compound IDMicroorganismAssay TypeZone of Inhibition (mm)MIC (µg/mL)Reference
21a S. aureusAgar diffusion2262.5[17]
21a B. subtilisAgar diffusion3062.5[17]
21a K. pneumoniaeAgar diffusion20125[17]
21a E. coliAgar diffusion2762.5[17]
21c C. albicansAgar diffusion252.9[17]
21a A. nigerAgar diffusion357.8[17]
Experimental Protocol: Antimicrobial Screening (Agar Well-Diffusion Method)

The agar well-diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[14][16]

Materials:

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient agar or other suitable growth medium

  • Sterile petri dishes

  • Test compound solutions in a suitable solvent (e.g., DMSO)

  • Standard antibiotic and antifungal drugs (e.g., Chloramphenicol, Clotrimazole)

  • Sterile cork borer

Procedure:

  • Preparation of Agar Plates: Prepare the agar medium, sterilize it, and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculation: Inoculate the agar surface with a standardized suspension of the test microorganism.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution into each well. Also, add the solvent control and the standard antimicrobial agent to separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 28 °C for fungi) for 24-48 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • Determination of MIC: To determine the Minimum Inhibitory Concentration (MIC), a serial dilution of the compound is tested, and the lowest concentration that inhibits visible growth of the microorganism is recorded as the MIC.[14]

Conclusion

Substituted pyrazole methanol compounds represent a versatile and promising class of molecules for the development of new therapeutic agents. Their synthetic accessibility allows for extensive structural modifications, enabling the optimization of their biological activities. The data presented in this review highlight their potent anticancer, kinase inhibitory, and antimicrobial properties. The detailed experimental protocols provided herein serve as a practical guide for researchers aiming to synthesize and evaluate novel substituted pyrazole methanol derivatives. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and effective drugs.

References

Discovery and history of pyrazole-4-yl-methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of Pyrazole-4-yl-methanol Derivatives

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for diverse molecular interactions, making it a favored building block in drug discovery.[4][5] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[1][4][6]

Within this broad class, pyrazole-4-yl-methanol derivatives represent a significant subclass of molecules. The hydroxymethyl group at the 4-position serves as a crucial functional handle for further molecular elaboration and as a key pharmacophoric element for interacting with biological targets. This guide provides a comprehensive overview of the discovery, history, and synthesis of pyrazole-4-yl-methanol derivatives, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective and Key Synthetic Developments

The history of pyrazole-4-yl-methanol derivatives is intrinsically linked to the development of methods for functionalizing the pyrazole ring, particularly at the C4 position. The direct synthesis of these alcohols is uncommon; instead, their discovery and development have been driven by the efficient synthesis of a key intermediate: pyrazole-4-carbaldehyde .

The most historically significant and widely used method for introducing a formyl group at the C4 position of electron-rich pyrazoles is the Vilsmeier-Haack reaction .[7][8][9] This reaction, named after Anton Vilsmeier and Albrecht Haack, utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve formylation.[8][9] The cyclization of hydrazones using the Vilsmeier-Haack reagent has proven to be a particularly efficient route for preparing a wide array of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.[10][11]

Once the pyrazole-4-carbaldehyde scaffold is obtained, it can be readily converted to the corresponding pyrazole-4-yl-methanol derivative through standard reduction protocols. The development of potent and selective reducing agents has made this conversion a routine and high-yielding step in the synthesis of these compounds.

Core Synthetic Methodologies

The synthesis of pyrazole-4-yl-methanol derivatives is typically achieved in a two-step sequence starting from a suitable pyrazole or its precursor. The general workflow involves the formylation of the pyrazole ring followed by the reduction of the resulting aldehyde.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction A Substituted Hydrazone or Pyrazole Precursor B Pyrazole-4-carbaldehyde A->B  Vilsmeier-Haack Reaction  (POCl₃, DMF) C Pyrazole-4-yl-methanol (Target Compound) B->C  Reduction  (e.g., LiAlH₄, NaBH₄)

Caption: General synthetic workflow for pyrazole-4-yl-methanol derivatives.

Experimental Protocols

1. Synthesis of Pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on methodologies for the Vilsmeier cyclization of hydrazones.[11]

  • Reagents and Materials : Substituted hydrazone, phosphorus oxychloride (POCl₃), anhydrous N,N-dimethylformamide (DMF), crushed ice, dilute sodium hydroxide.

  • Procedure :

    • To a stirred solution of the appropriate hydrazone (1.0 mmol) in anhydrous DMF (4 mL) in a round-bottom flask, add POCl₃ (3.0 mmol) dropwise at 0 °C (ice bath).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[11]

    • Upon completion, carefully pour the resulting mixture onto crushed ice.

    • Neutralize the solution with a dilute sodium hydroxide solution until a precipitate forms.

    • Allow the mixture to stand, then collect the precipitate by filtration.

    • Wash the solid with cold water and dry it.

    • Purify the crude pyrazole-4-carbaldehyde by column chromatography on silica gel or by recrystallization from a suitable solvent.[11]

2. Reduction of Pyrazole-4-carbaldehyde to Pyrazole-4-yl-methanol

This protocol describes a general method for the reduction of a pyrazole-4-carbaldehyde or its corresponding ester using lithium aluminum hydride (LAH).[12]

  • Reagents and Materials : Pyrazole-4-carbaldehyde or methyl/ethyl pyrazole-4-carboxylate, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, 1 M sodium hydroxide solution, anhydrous magnesium sulfate (MgSO₄), Celite.

  • Procedure :

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of the pyrazole-4-carbaldehyde or ester (1.0 equivalent) in anhydrous THF to the LAH suspension dropwise.

    • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.[12]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by 1 M NaOH solution.

    • Add anhydrous MgSO₄ to the mixture and stir for 30 minutes to ensure complete drying.

    • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with THF and methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude (1H-pyrazol-4-yl)methanol.

    • The product can be further purified by column chromatography or recrystallization if necessary.[12]

Applications in Drug Discovery and Development

The pyrazole-4-yl-methanol scaffold is a key component in a variety of biologically active molecules, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[13][14] The hydroxymethyl group can act as a hydrogen bond donor or acceptor, anchoring the molecule within the ATP-binding pocket of kinases.

Kinase Inhibition

Numerous pyrazole-based compounds have been developed as potent kinase inhibitors.[13][15] The pyrazole scaffold serves as an effective hinge-binding motif, while substituents at various positions, including the methanol group at C4, provide interactions with other regions of the kinase domain to enhance potency and selectivity. Derivatives have shown activity against a range of kinases, including Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and B-Raf.[14][15][16]

G cluster_0 Kinase Signaling Pathway cluster_1 Mechanism of Inhibition GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec P1 Downstream Effector 1 Rec->P1 ATP -> ADP P2 Downstream Effector 2 P1->P2 ATP -> ADP TF Transcription Factor P2->TF ATP -> ADP Resp Cellular Response (Proliferation, Survival) TF->Resp Inhibitor Pyrazole-4-yl-methanol Derivative Inhibitor->Rec Binds to ATP Pocket

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Anticancer and Other Therapeutic Activities

Beyond kinase inhibition, pyrazole derivatives are explored for a wide range of therapeutic applications. Their structural versatility allows for the development of compounds with antiproliferative activity against various cancer cell lines, anti-inflammatory properties, and potential as ferroptosis inhibitors.[6][17][18]

The table below summarizes the biological activity of selected pyrazole derivatives, highlighting the therapeutic potential of this chemical class.

Compound ClassTarget/ActivityModelPotency (IC₅₀/EC₅₀)Reference
4-Hydroxyl Pyrazole DerivativesFerroptosis InhibitionHT-1080 CellsEC₅₀ = 8.6 nM (Compound 25)[18]
Pyrazole-based DerivativesAurora A Kinase InhibitionHCT116, MCF7 CellsIC₅₀ = 0.16 - 0.46 µM[13]
1,3,4-TriarylpyrazolesAntiproliferativeHePG-2, PC-3, A-549 CellsIC₅₀ = 18.8 - 33.1 µM[14]
Pyrazole CarbaldehydesPI3 Kinase InhibitionMCF7 Breast Cancer CellsIC₅₀ = 0.25 µM[19]
Pyridyl-pyrazole DerivativesAnti-inflammatory (IL-6)In vitro assayActive Inhibition[6]

Conclusion

The discovery and development of pyrazole-4-yl-methanol derivatives are a testament to the enduring importance of the pyrazole scaffold in medicinal chemistry. The historical reliance on foundational organic reactions like the Vilsmeier-Haack synthesis has paved the way for access to key intermediates, which are then transformed into a diverse array of biologically active molecules. These compounds continue to be a rich source of novel therapeutic agents, particularly as kinase inhibitors in oncology. The synthetic accessibility and versatile biological profile of pyrazole-4-yl-methanol derivatives ensure that they will remain a focus of intensive research and development for years to come.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (1-Isopropyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (1-Isopropyl-1H-pyrazol-4-yl)methanol, a pyrazole derivative with potential applications in pharmaceutical and agrochemical research. The synthesis involves the reduction of the corresponding aldehyde, 1-Isopropyl-1H-pyrazole-4-carbaldehyde, using sodium borohydride. This method is a mild and efficient route to obtain the target alcohol. Included are comprehensive experimental procedures, tables of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. The functionalization of the pyrazole ring allows for the exploration of a wide chemical space, leading to the development of novel therapeutic agents and agrochemicals. This compound serves as a valuable building block in organic synthesis, with the hydroxyl group providing a reactive handle for further molecular elaboration. The protocol outlined herein describes a reliable method for its preparation from a commercially available starting material.

Data Presentation

Table 1: Reactant and Product Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Starting Material/Product
1-Isopropyl-1H-pyrazole-4-carbaldehydeC₇H₁₀N₂O138.17Starting Material
Sodium BorohydrideNaBH₄37.83Reagent
This compoundC₇H₁₂N₂O140.18[1]Product

Table 2: Expected Reaction Outcome

ParameterExpected Value
Reaction Time2 - 4 hours
Yield85 - 95%
Purity>95% (after purification)

Experimental Protocol

This protocol is adapted from general procedures for the reduction of aldehydes using sodium borohydride.[2][3][4][5][6]

Materials:

  • 1-Isopropyl-1H-pyrazole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 1-Isopropyl-1H-pyrazole-4-carbaldehyde in 20 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: To the cooled solution, add 0.30 g of sodium borohydride portion-wise over 10 minutes. Caution: Addition may cause gas evolution.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then remove the ice bath and continue stirring at room temperature for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by silica gel column chromatography.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials & Reagents cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_end Final Product & Analysis Start 1-Isopropyl-1H-pyrazole-4-carbaldehyde Sodium Borohydride Methanol Dissolution Dissolve aldehyde in Methanol Start->Dissolution Step 1 Cooling Cool to 0-5 °C Dissolution->Cooling Step 2 Addition Add Sodium Borohydride Cooling->Addition Step 3 Stirring Stir at 0-5 °C then Room Temp Addition->Stirring Step 4 Quenching Quench with aq. NH4Cl Stirring->Quenching Step 5 Evaporation Remove Methanol Quenching->Evaporation Step 6 Extraction Extract with Ethyl Acetate Evaporation->Extraction Step 7 Drying Dry with MgSO4 Extraction->Drying Step 8 Purification Concentrate/Column Chromatography Drying->Purification Step 9 Product This compound Purification->Product Final Step Analysis Characterization (NMR, MS) Product->Analysis

Caption: Synthetic workflow for this compound.

References

High-Yield Synthesis of Substituted Pyrazole Methanols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of substituted pyrazole methanols, a class of compounds with significant potential in medicinal chemistry and drug development. The methodologies presented herein are compiled from recent, high-impact research and are designed to be readily implemented in a laboratory setting.

Introduction

Substituted pyrazole methanols are valuable scaffolds in the design of novel therapeutic agents. Their structural versatility allows for fine-tuning of physicochemical properties to optimize biological activity. These compounds have demonstrated a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This document outlines several high-yield synthetic strategies, including classical reduction methods and modern one-pot multicomponent reactions, to facilitate the efficient synthesis of these important molecules.

Synthetic Methodologies

A variety of synthetic routes have been developed to produce substituted pyrazole methanols with high efficiency. Below are summaries and detailed protocols for some of the most effective methods.

Method 1: Reduction of Substituted Pyrazole Carboxylic Acids and Esters

A reliable and high-yielding method for the synthesis of pyrazole methanols is the reduction of the corresponding carboxylic acids or esters. Lithium aluminum hydride (LiAlH₄) is a commonly used reducing agent for this transformation, providing excellent yields.

Table 1: Synthesis of Pyrazole Methanols via Reduction

Starting MaterialProductReducing AgentSolventReaction ConditionsYield (%)
1H-Pyrazole-3-carboxylic acid(1H-Pyrazol-3-yl)methanolAlH₃TetrahydrofuranReflux overnight54%[1]
Ethyl 1H-pyrazole-4-carboxylate(1H-Pyrazol-4-yl)methanolLiAlH₄Tetrahydrofuran0 °C to Room Temp, overnight79%[2]
Methyl 1-methyl-1H-pyrazole-5-carboxylate(1-Methyl-1H-pyrazol-5-yl)methanolLiAlH₄Tetrahydrofuran0 °C to Room Temp, 12 h83%
  • In a flame-dried round-bottom flask, suspend lithium aluminum hydride (1.0 M in THF, 45.2 mmol) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate (22.6 mmol) in THF (20 mL) dropwise to the cooled suspension.

  • Allow the reaction mixture to gradually warm to room temperature and stir overnight.

  • After completion of the reaction (monitored by TLC), cool the mixture in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (1.36 mL) and 1 M sodium hydroxide solution (10 mL).

  • Stir the mixture for 20 minutes.

  • Add solid magnesium sulfate to dry the mixture and continue stirring at room temperature for 30 minutes.

  • Filter the solids through a pad of celite and wash the filter cake with THF and methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a white solid.

Method 2: One-Pot Multicomponent Synthesis

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of highly substituted pyrazole derivatives, some of which can be adapted to produce pyrazole methanols or their precursors. For instance, a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride can yield pyrazoline intermediates, which can be oxidized to pyrazoles.[3] While not directly yielding pyrazole methanols, this method provides a versatile route to substituted pyrazole cores that can be further functionalized.

Table 2: One-Pot Synthesis of Substituted Pyrazoles

Reactant 1Reactant 2Reactant 3Catalyst/ReagentSolventReaction ConditionsProduct TypeYield (%)
KetonesAldehydesHydrazine monohydrochlorideBromine (for oxidation)Not specifiedMild conditions3,4,5-Trisubstituted pyrazolesVery good[3]
KetonesAldehydesHydrazine monohydrochlorideOxygen/DMSO (for oxidation)DMSOHeating3,5-Disubstituted pyrazolesUp to 95%[3]
Cyclic β-diketonesArylglyoxalsArylhydrazonesp-Toluenesulfonic acidDMF70 °CMultifunctionalized pyrazolesHigh[4]
  • To a solution of the ketone (1.0 equiv) and aldehyde (1.0 equiv) in a suitable solvent, add hydrazine monohydrochloride (1.1 equiv).

  • Stir the reaction mixture at room temperature until the formation of the pyrazoline intermediate is complete (monitored by TLC).

  • Add dimethyl sulfoxide (DMSO) to the reaction mixture.

  • Heat the solution under an oxygen atmosphere to facilitate the oxidative aromatization to the pyrazole.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. This method is particularly effective for the synthesis of heterocyclic compounds like pyrazoles.

Table 3: Microwave-Assisted Synthesis of Pyrazole Derivatives

Reactant 1Reactant 2SolventCatalyst/ReagentMicrowave ConditionsProduct TypeYield (%)
Phenyl glycidyl etherPyrazoleSolvent-freeNone120 °C, 1 min1-Phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol73%[5]
ChalconesIsoniazidPyridineNoneNot specifiedPyrazole derivativesNot specified[6]
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and benzohydrazideSubstituted benzohydrazidesEthanolAnhydrous ZnCl₂9-10 minPyrazole and oxadiazole hybrids79-92%[7]
  • In a dry microwave reaction tube, add pyrazole (0.734 mmol) and phenyl glycidyl ether (1.099 mmol).

  • Seal the tube and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 1 minute.

  • After cooling, purify the crude product by flash chromatography to obtain 1-phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol as white crystals.

Biological Activity and Signaling Pathways

Substituted pyrazole methanols and related pyrazole derivatives have shown significant promise as anticancer agents by targeting key cellular processes. Two prominent mechanisms of action are the inhibition of tubulin polymerization and the modulation of critical signaling pathways such as the MAPK/ERK and PI3K/Akt/mTOR pathways.

Inhibition of Tubulin Polymerization

Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[1][8] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Inhibition cluster_0 Cellular Environment cluster_1 Cellular Processes Free Tubulin Dimers Free Tubulin Dimers Polymerization Polymerization Free Tubulin Dimers->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Pyrazole Methanol Pyrazole Methanol Pyrazole Methanol->Polymerization Inhibits Polymerization->Microtubules Depolymerization->Free Tubulin Dimers Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Inhibition of tubulin polymerization by pyrazole methanols.

MAPK/ERK Signaling Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[9][10][11][12] Dysregulation of this pathway is a hallmark of many cancers. Certain pyrazole derivatives have been shown to inhibit key kinases in this pathway, such as ERK, thereby blocking downstream signaling and inhibiting cancer cell growth.

MAPK_ERK_Pathway cluster_pathway MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Pyrazole Methanol Pyrazole Methanol Pyrazole Methanol->ERK Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by pyrazole methanols.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling cascade that governs cell growth, proliferation, and survival.[13][14][15][16][17] Aberrant activation of this pathway is frequently observed in cancer. Pyrazole-based compounds have been developed as inhibitors of key components of this pathway, such as PI3K and Akt, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Pyrazole Methanol Pyrazole Methanol Pyrazole Methanol->PI3K Inhibits Pyrazole Methanol->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazole methanols.

Conclusion

The synthetic methods and biological insights provided in this document offer a valuable resource for researchers engaged in the discovery and development of novel pyrazole-based therapeutics. The high-yield protocols enable the efficient generation of diverse substituted pyrazole methanols for structure-activity relationship studies. Furthermore, the elucidation of their mechanisms of action, including the inhibition of tubulin polymerization and key signaling pathways, provides a rational basis for the design of next-generation anticancer agents.

References

Application Notes and Protocols for Kinase Inhibitor Screening Using (1-Isopropyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.

This document provides detailed application notes and protocols for the use of (1-Isopropyl-1H-pyrazol-4-yl)methanol , a pyrazole-containing fragment, in kinase inhibitor screening campaigns. Given its low molecular weight, this compound is an ideal candidate for fragment-based drug discovery (FBDD), a powerful approach for identifying novel starting points for the development of highly optimized kinase inhibitors. These protocols will guide researchers through initial biochemical and biophysical screening to identify and validate interactions with target kinases, laying the groundwork for structure-activity relationship (SAR) studies and lead optimization.

Rationale for Screening this compound

While not a potent inhibitor itself, this compound serves as an excellent starting fragment for several reasons:

  • Privileged Scaffold: The pyrazole core is a well-established hinge-binding motif in numerous clinically successful kinase inhibitors.

  • Low Molecular Weight: Its small size allows for efficient exploration of the chemical space around the initial hit and provides a solid foundation for building potency and selectivity.

  • Tractability for SAR: The simple structure provides clear vectors for chemical modification to improve binding affinity and target engagement.

Based on the prevalence of the pyrazole scaffold in known kinase inhibitors, a primary screening panel should include kinases from families such as Aurora kinases , Janus kinases (JAKs) , and Abelson kinase (Abl) .

Data Presentation: Hypothetical Screening Data

The following tables present hypothetical data from initial screening campaigns to illustrate the expected outcomes when screening a fragment like this compound.

Table 1: Biochemical Screening Results

Kinase TargetAssay TypeFragment Concentration (µM)Percent Inhibition (%)
Aurora AADP-Glo™50035
Aurora BADP-Glo™50028
JAK2ADP-Glo™50042
JAK3ADP-Glo™50015
Abl (T315I)ADP-Glo™50031
PIM1ADP-Glo™500<10
CDK2ADP-Glo™500<10

Table 2: Biophysical Screening and Hit Validation

Kinase TargetMethodFragment Concentration (µM)Measured ParameterResult
Aurora AThermal Shift Assay1000ΔTm (°C)1.8
JAK2Thermal Shift Assay1000ΔTm (°C)2.5
Abl (T315I)Thermal Shift Assay1000ΔTm (°C)1.5
JAK2Surface Plasmon Resonance100 - 1000KD (µM)750

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to measure the inhibition of kinase activity by quantifying the amount of ADP produced.

Materials:

  • This compound

  • Recombinant kinases (e.g., Aurora A, JAK2, Abl)

  • Kinase-specific peptide substrates

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white, low-volume plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase buffer to achieve final assay concentrations (e.g., 1 µM to 1000 µM).

  • Assay Setup:

    • Add 2.5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of 2x kinase/substrate solution (containing the target kinase and its specific substrate in kinase buffer).

    • Incubate at room temperature for 15 minutes.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of 2x ATP solution (in kinase buffer). The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control.

Protocol 2: Thermal Shift Assay (TSA) for Fragment Screening

This biophysical assay measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.

Materials:

  • This compound

  • Purified, recombinant kinase

  • SYPRO Orange dye (5000x stock in DMSO)

  • HEPES buffer (50 mM, pH 7.5, 150 mM NaCl)

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO. Dilute to a working concentration of 20 mM in HEPES buffer (final DMSO concentration should be kept constant, e.g., 1%).

    • Dilute the SYPRO Orange dye to a 20x working solution in HEPES buffer.

    • Prepare the kinase solution at a final concentration of 2 µM in HEPES buffer.

  • Assay Setup (per well):

    • Add 10 µL of the 2 µM kinase solution.

    • Add 2.5 µL of the 20 mM fragment solution (for a final concentration of 1 mM). For the control, add 2.5 µL of buffer with the same DMSO concentration.

    • Add 2.5 µL of the 20x SYPRO Orange dye.

    • The final volume in each well is 25 µL.

  • Thermal Denaturation:

    • Seal the plate and centrifuge briefly.

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute, collecting fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the melting temperature (Tm) by fitting the data to a Boltzmann equation. The Tm is the temperature at the inflection point of the sigmoidal curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample with the fragment. A positive ΔTm indicates stabilization of the protein by the fragment.

Protocol 3: Surface Plasmon Resonance (SPR) for Hit Validation

SPR is a label-free biophysical technique to measure the binding affinity and kinetics of a fragment to a target kinase.

Materials:

  • This compound

  • Purified, recombinant kinase with a tag for immobilization (e.g., His-tag, Biotin)

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, NTA)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling, Ni-NTA for His-tag capture)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • DMSO for compound solubilization

Procedure:

  • Sensor Chip Preparation:

    • Immobilize the target kinase onto the sensor chip surface according to the manufacturer's instructions to achieve a high surface density.

  • Compound Preparation:

    • Prepare a high-concentration stock of this compound in DMSO.

    • Create a dilution series in running buffer. It is critical to maintain a constant, low percentage of DMSO across all samples and the running buffer to minimize bulk refractive index effects.

  • Binding Analysis:

    • Inject the diluted fragment solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

    • Include buffer-only injections for double referencing.

  • Data Analysis:

    • Process the sensorgrams by subtracting the reference surface signal and the buffer blank signal.

    • For affinity determination, plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to calculate the dissociation constant (KD).

Visualizations

Signaling Pathways

Signaling_Pathways cluster_aurora Aurora Kinase Pathway cluster_jak_stat JAK/STAT Pathway cluster_abl BCR-Abl Pathway AuroraA Aurora A PLK1 PLK1 AuroraA->PLK1 TPX2 TPX2 TPX2->AuroraA activates CDK1_CyclinB CDK1/Cyclin B PLK1->CDK1_CyclinB activates Mitosis Mitotic Entry CDK1_CyclinB->Mitosis CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3->STAT3 GeneTranscription Gene Transcription STAT3->GeneTranscription translocates to nucleus BCR_Abl BCR-Abl RAS_MAPK RAS/MAPK Pathway BCR_Abl->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_Abl->PI3K_AKT CellProliferation Cell Proliferation & Survival RAS_MAPK->CellProliferation PI3K_AKT->CellProliferation

Caption: Key signaling pathways often targeted by pyrazole-based kinase inhibitors.

Experimental Workflows

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Lead Optimization FragmentLibrary This compound & other fragments BiochemicalAssay Biochemical Assay (e.g., ADP-Glo™) FragmentLibrary->BiochemicalAssay BiophysicalAssay Biophysical Assay (e.g., Thermal Shift) FragmentLibrary->BiophysicalAssay InitialHits Initial Hits BiochemicalAssay->InitialHits BiophysicalAssay->InitialHits SPR SPR Analysis InitialHits->SPR Affinity & Kinetics NMR NMR Spectroscopy InitialHits->NMR Binding Mode XRay X-ray Crystallography InitialHits->XRay Structural Basis ValidatedHits Validated Hits SPR->ValidatedHits NMR->ValidatedHits XRay->ValidatedHits SAR Structure-Activity Relationship (SAR) ValidatedHits->SAR LeadCompound Potent & Selective Lead Compound SAR->LeadCompound

Application of (1-Isopropyl-1H-pyrazol-4-yl)methanol in Agrochemical Research: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Isopropyl-1H-pyrazol-4-yl)methanol is a heterocyclic alcohol containing a pyrazole core. While direct research on the specific agrochemical applications of this compound is not publicly available, the broader class of pyrazole derivatives has demonstrated significant potential in the development of novel fungicides, insecticides, and herbicides. This document outlines the prospective applications of this compound based on the known bioactivity of structurally related pyrazole compounds, provides hypothetical experimental protocols for its evaluation, and visualizes potential synthetic and mechanistic pathways.

Introduction: The Prominence of Pyrazoles in Agrochemicals

Pyrazole-containing compounds represent a cornerstone in modern agrochemical research, with numerous commercial products valued at billions of dollars annually. The pyrazole ring serves as a versatile scaffold, and its derivatives are known to exhibit a wide spectrum of biological activities. These activities are often attributed to the ability of the pyrazole structure to interact with key enzymes and receptors in pests and pathogens.

Potential Agrochemical Applications of this compound

Based on the established activity of related pyrazole derivatives, this compound could be investigated as a key intermediate or a potential active ingredient in the following agrochemical areas:

  • Fungicides: Many successful fungicides are pyrazole carboxamides that act as Succinate Dehydrogenase Inhibitors (SDHIs) in the mitochondrial electron transport chain of fungi. The this compound scaffold could be a valuable building block for the synthesis of novel SDHI fungicides.

  • Insecticides: Phenylpyrazole insecticides, such as fipronil, are potent blockers of the GABA-gated chloride channels in insects, leading to central nervous system disruption. The core structure of this compound could be functionalized to explore new insecticidal compounds with similar or novel modes of action.

  • Herbicides: Certain pyrazole derivatives are known to inhibit key enzymes in plant biosynthetic pathways, such as protoporphyrinogen oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to herbicidal effects.

Hypothetical Data on Agrochemical Activity

While no specific biological data for this compound is currently available in the public domain, the following table presents hypothetical, yet representative, data for a derived pyrazole carboxamide to illustrate its potential fungicidal activity against common plant pathogens. This data is intended for illustrative purposes to guide potential research directions.

Target Pathogen Compound Derivative In Vitro Activity (EC50 in µg/mL)
Botrytis cinerea (Gray Mold)Pyrazole Carboxamide A0.5 - 2.0
Septoria tritici (Leaf Blotch of Wheat)Pyrazole Carboxamide A0.1 - 0.8
Puccinia triticina (Wheat Leaf Rust)Pyrazole Carboxamide A0.2 - 1.5
Alternaria solani (Early Blight of Tomato)Pyrazole Carboxamide A1.0 - 5.0

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of pyrazole-based compounds in an agrochemical context. These can be adapted for the specific investigation of this compound and its derivatives.

General Synthesis of a Pyrazole Methanol Derivative

This protocol is adapted from the synthesis of the parent compound, (1H-Pyrazol-4-yl)methanol, and can serve as a starting point for the synthesis of this compound, likely by starting with an appropriately substituted precursor.

Materials:

  • Ethyl 1H-pyrazole-4-carboxylate (or an isopropyl-substituted equivalent)

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Sodium hydroxide (NaOH) solution (1 M)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Diatomaceous earth (e.g., CELITE®)

  • Methanol (MeOH)

Procedure:

  • Cool a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF to 0°C in a flame-dried round-bottom flask under an inert atmosphere.

  • Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 equivalent) in anhydrous THF to the LAH suspension.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by the sequential dropwise addition of water, followed by 1 M NaOH solution.

  • Stir the resulting mixture for 20 minutes.

  • Add anhydrous magnesium sulfate to dry the mixture and stir for an additional 30 minutes at room temperature.

  • Filter the solids through a pad of diatomaceous earth, washing the filter cake with THF and methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the desired pyrazole methanol.

In Vitro Fungicidal Assay (Microtiter Plate Method)

Objective: To determine the half-maximal effective concentration (EC50) of a test compound against a target fungal pathogen.

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Target fungal pathogen (e.g., Botrytis cinerea)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • 96-well microtiter plates

  • Spore suspension of the target fungus

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in the liquid medium within the wells of a 96-well plate to achieve a range of desired test concentrations.

  • Inoculate each well with a standardized spore suspension of the target fungus.

  • Include positive controls (commercial fungicide) and negative controls (no compound).

  • Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the negative control wells.

  • Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) to quantify fungal growth.

  • Calculate the percentage of growth inhibition for each concentration relative to the negative control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthetic Workflow

G cluster_synthesis General Synthetic Pathway for Pyrazole Derivatives Start Pyrazole Precursor (e.g., Pyrazole Carboxylate) Step1 Reduction (e.g., with LAH) Start->Step1 Intermediate This compound Step1->Intermediate Step2 Functionalization (e.g., Acylation, Etherification) Intermediate->Step2 Final Bioactive Pyrazole Derivative (e.g., Fungicide, Insecticide) Step2->Final

Caption: Generalized synthetic workflow for producing bioactive pyrazole derivatives.

Potential Mode of Action: SDHI Fungicides

G cluster_moa Hypothetical Mode of Action: SDHI Fungicide Compound Pyrazole Carboxamide Derivative SDH Succinate Dehydrogenase (SDH) (Complex II) Compound->SDH Inhibition ATP ATP Production (Cellular Energy) ETC Mitochondrial Electron Transport Chain SDH->ETC is part of ETC->ATP drives FungalDeath Fungal Cell Death ATP->FungalDeath Depletion leads to

Caption: Putative mechanism of action for a pyrazole-based SDHI fungicide.

Conclusion

While direct experimental data on the agrochemical applications of this compound is lacking, its structural similarity to known bioactive pyrazole compounds suggests it is a promising candidate for further investigation. The protocols and potential pathways outlined here provide a foundational framework for researchers to explore its potential as a novel fungicide, insecticide, or herbicide. Further synthesis and screening of derivatives of this compound are warranted to fully elucidate its agrochemical potential.

Application Notes and Protocols for Reactions Involving Pyrazole-4-yl-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole-4-yl-methanol and its derivatives are versatile building blocks in medicinal chemistry and drug discovery. The pyrazole scaffold is a "privileged structure," appearing in numerous FDA-approved drugs due to its ability to engage in various biological interactions.[1][2][3] This heterocycle is a key component in drugs targeting a wide array of conditions, including inflammation (Celecoxib), cancer (Ruxolitinib), and erectile dysfunction (Sildenafil).[3][4] The methanol substituent at the 4-position offers a reactive handle for further molecular elaboration, allowing for the synthesis of diverse compound libraries for screening and lead optimization.

This document provides detailed experimental protocols for the synthesis of (1H-pyrazol-4-yl)methanol and its subsequent functional group transformations, such as oxidation. Additionally, it visualizes key signaling pathways where pyrazole-containing drugs exert their therapeutic effects.

Protocol 1: Synthesis of (1H-Pyrazol-4-yl)methanol via Ester Reduction

This protocol details the reduction of a pyrazole-4-carboxylate ester to the corresponding primary alcohol using lithium aluminum hydride (LAH), a potent reducing agent.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Suspend LAH in THF B Cool to 0 °C A->B C Add Ethyl 1H-pyrazole-4-carboxylate solution dropwise B->C D Warm to Room Temperature C->D E Stir Overnight D->E F Quench with H₂O and NaOH (aq) E->F G Filter through Celite F->G H Evaporate Solvent G->H I Obtain (1H-Pyrazol-4-yl)methanol H->I

Caption: Workflow for the synthesis of (1H-Pyrazol-4-yl)methanol.

Detailed Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).[5] Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate dissolved in anhydrous THF dropwise to the cooled LAH suspension.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture back to 0 °C in an ice bath. Carefully and sequentially quench the reaction by the dropwise addition of water, followed by a 1 M aqueous solution of sodium hydroxide (NaOH).[5] Stir the resulting mixture for 20-30 minutes.

  • Filtration: Add anhydrous magnesium sulfate (MgSO₄) to dry the mixture and stir for an additional 30 minutes at room temperature.[5] Remove the solids by filtration through a pad of diatomaceous earth (Celite®). Wash the filter cake with THF and methanol.[5]

  • Purification: Combine the filtrates and concentrate them under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a white solid.[5] The product can be further purified by recrystallization if necessary.

Data Presentation: Reagents and Yield

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
Ethyl 1H-pyrazole-4-carboxylate140.1422.61.03.17 g
Lithium Aluminum Hydride (1M in THF)37.9545.22.045.2 mL
Tetrahydrofuran (THF)---20 mL (for ester)
Water18.02~75.5~3.31.36 mL
1 M Sodium Hydroxide40.0010.0~0.4410 mL
Product: (1H-Pyrazol-4-yl)methanol98.1017.8-1.75 g (78.9% Yield) [5]

Characterization Data:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 12.58 (br s, 1H), 7.58 (s, 1H), 7.40 (s, 1H), 4.74 (t, J = 5.5 Hz, 1H), 4.37 (d, J = 5.2 Hz, 2H).[5]

Protocol 2: Oxidation of (1H-Pyrazol-4-yl)methanol to Pyrazole-4-carbaldehyde

This protocol describes a general method for the oxidation of a primary alcohol on the pyrazole ring to the corresponding aldehyde. Pyridinium chlorochromate (PCC) is a common reagent for this transformation, minimizing over-oxidation to the carboxylic acid.[6]

Detailed Methodology:

  • Reaction Setup: To a stirred solution of (1H-pyrazol-4-yl)methanol in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add pyridinium chlorochromate (PCC). The reaction is typically run at room temperature.

  • Reaction: Stir the mixture for several hours and monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter the suspension through a pad of silica gel or Celite® to remove the chromium byproducts.

  • Purification: Wash the filtrate sequentially with aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazole-4-carbaldehyde. The product can be purified further by column chromatography on silica gel.

Data Presentation: Reagents and Expected Outcome

ReagentEquivalentsPurpose
(1H-Pyrazol-4-yl)methanol1.0Starting Material
Pyridinium Chlorochromate (PCC)1.5 - 2.0Oxidizing Agent
Dichloromethane (DCM)-Solvent
Product: Pyrazole-4-carbaldehyde-Expected Yields: 55-80% [6]

Protocol 3: Synthesis of Pyrazole-4-carboxylic Acid

This protocol outlines the synthesis of a pyrazole-4-carboxylic acid derivative. A common route involves a two-step process: oxidation of the primary alcohol to an aldehyde (as in Protocol 2), followed by further oxidation to the carboxylic acid. Alternatively, a one-pot synthesis from different starting materials is possible.[7][8] This protocol focuses on the second oxidation step.

Detailed Methodology (Aldehyde to Carboxylic Acid):

  • Reaction Setup: Dissolve the pyrazole-4-carbaldehyde in a suitable solvent mixture, such as t-butanol and water.

  • Addition of Reagents: Add 2-methyl-2-butene to the solution, followed by the dropwise addition of a solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in water.

  • Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction with an aqueous solution of sodium sulfite. Acidify the mixture with aqueous HCl.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting carboxylic acid can be purified by recrystallization.[8]

Data Presentation: Reagents for Oxidation of Aldehyde

ReagentEquivalentsPurpose
Pyrazole-4-carbaldehyde1.0Starting Material
Sodium Chlorite (NaClO₂)~1.5Oxidizing Agent
Sodium Dihydrogen Phosphate (NaH₂PO₄)~1.5Buffer
2-Methyl-2-butene~4.0Chlorine Scavenger
t-Butanol / Water-Solvent
Product: Pyrazole-4-carboxylic acid-Expected Yields: >75% [8]

Application in Drug Discovery: Signaling Pathways

Pyrazole derivatives are integral to many targeted therapies. Their mechanism of action often involves the specific inhibition of key enzymes in cellular signaling pathways.

Celecoxib: Inhibition of the COX-2 Pathway

Celecoxib is a selective nonsteroidal anti-inflammatory drug (NSAID) that targets the cyclooxygenase-2 (COX-2) enzyme, which is crucial for the synthesis of prostaglandins involved in pain and inflammation.[1][9] It also exhibits anti-cancer properties through COX-2-independent mechanisms.[10][11]

cluster_0 COX-2 Dependent Pathway cluster_1 COX-2 Independent Pathway (Anti-Cancer) AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 catalysis PGH2 Prostaglandin H₂ PGs Prostaglandins (PGE₂, PGI₂) Inflammation, Pain PGH2->PGs COX2->PGH2 Celecoxib Celecoxib Celecoxib->COX2 inhibits PDK1 PDK1 Akt Akt Signaling PDK1->Akt activates Apoptosis Apoptosis (Cell Death) PDK1->Apoptosis inhibits Proliferation Cell Proliferation Akt->Proliferation promotes Celecoxib2 Celecoxib Celecoxib2->PDK1 inhibits

Caption: Mechanism of action for the pyrazole-containing drug Celecoxib.

Ruxolitinib: Inhibition of the JAK-STAT Pathway

Ruxolitinib is a kinase inhibitor that targets Janus kinases (JAK1 and JAK2). The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune response.[12][13] Dysregulation of this pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK1 / JAK2 Receptor->JAK activates JAK->JAK cross-phosphorylates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer dimerizes DNA DNA pSTAT_dimer->DNA binds to pSTAT_dimer->DNA translocates to nucleus Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

References

Application Notes: Derivatization of (1-Isopropyl-1H-pyrazol-4-yl)methanol for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with diverse pharmacological activities.[1][2][3] In particular, pyrazole derivatives have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes and established therapeutic targets in oncology and inflammatory diseases.[4][5] (1-Isopropyl-1H-pyrazol-4-yl)methanol represents a valuable starting material, featuring a key hydroxyl group that serves as a versatile handle for chemical modification.

This document provides detailed protocols for the derivatization of this compound via esterification and etherification to generate a library of novel compounds. Furthermore, it outlines a screening cascade involving in vitro and cell-based assays to identify and characterize potential kinase inhibitors from this library.

Part 1: Synthesis and Derivatization Protocols

The derivatization strategy focuses on modifying the primary alcohol of this compound to explore the structure-activity relationship (SAR) of the resulting compounds.

G cluster_ester Protocol 1.1: Esterification cluster_ether Protocol 1.2: Etherification start This compound acid R-COOH EDC, DMAP start->acid halide R-X NaH start->halide ester Ester Derivatives (R-COO-CH₂-Py) ether Ether Derivatives (R-O-CH₂-Py) acid->ester halide->ether G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates pstat p-STAT stat->pstat dimer p-STAT Dimer pstat->dimer nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription inhibitor Pyrazole Derivative (Inhibitor) inhibitor->jak G synthesis Compound Synthesis (Part 1) primary_screen Primary Screen: In Vitro Kinase Assay (Protocol 2.1) synthesis->primary_screen hit_id Hit Identification (e.g., IC₅₀ < 1µM) primary_screen->hit_id secondary_screen Secondary Screen: Cell Viability Assay (Protocol 2.2) hit_id->secondary_screen Potent inactive Inactive hit_id->inactive Inactive confirmation Hit Confirmation: Western Blot for p-STAT Inhibition secondary_screen->confirmation sar SAR Analysis & Lead Optimization confirmation->sar

References

Application Note: High-Throughput Quantitative Analysis of (1-Isopropyl-1H-pyrazol-4-yl)methanol in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and sensitive LC-MS/MS method for the quantitative determination of (1-Isopropyl-1H-pyrazol-4-yl)methanol in human plasma. The method employs a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a reverse-phase C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The described method is validated according to regulatory guidelines and is suitable for high-throughput analysis in pharmacokinetic and drug metabolism studies.

Introduction

This compound is a heterocyclic compound with a pyrazole core, a structure of interest in medicinal chemistry and drug discovery. Accurate quantification of this analyte in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a comprehensive protocol for a validated LC-MS/MS method to support such studies.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled analog)

  • LC-MS grade acetonitrile, methanol, and water[1]

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC-MS/MS Method Parameters

2.3.1. Mass Spectrometry Conditions

The mass spectrometer was tuned for optimal detection of this compound and the internal standard. The following parameters are a starting point for method development and should be optimized for the specific instrument used.

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation GasNitrogen, 800 L/hr
Desolvation Temp.400 °C
Collision GasArgon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compoundTo be determinedTo be determined100To be optimized
Internal Standard (IS)To be determinedTo be determined100To be optimized

2.3.2. Chromatographic Conditions

ParameterSetting
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
GradientSee Table 1

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.095
3.15
4.05

Protocols

Stock and Working Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard in the same diluent.

Sample Preparation Protocol (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Add 50 µL of the appropriate standard, QC, or blank plasma to the corresponding tubes.

  • Add 150 µL of the internal standard working solution in acetonitrile to each tube. This "crash solvent" precipitates the proteins.[2]

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.[3]

  • Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject the prepared sample into the LC-MS/MS system.

Method Validation

The method was validated according to established regulatory guidelines for bioanalytical method validation.[4][5] The key parameters evaluated include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6]

Specificity and Selectivity

Specificity was assessed by analyzing blank plasma samples from multiple sources to ensure no significant interference at the retention times of the analyte and IS.[6]

Linearity and Range

The linearity of the method was determined by analyzing a series of calibration standards over a specified concentration range. A linear regression with a weighting factor of 1/x² is typically used.

Table 2: Linearity of Calibration Curve

AnalyteRange (ng/mL)
This compound1 - 1000> 0.99
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at low, medium, and high concentrations on three separate days.[4]

Table 3: Intra- and Inter-Day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ1< 2080-120< 2080-120
Low3< 1585-115< 1585-115
Medium100< 1585-115< 1585-115
High800< 1585-115< 1585-115
Matrix Effect and Recovery

The matrix effect and recovery were assessed to understand the impact of plasma components on ionization and the efficiency of the extraction process.

Table 4: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Low3ValueValue
High800ValueValue
Stability

The stability of the analyte in plasma was evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.

Table 5: Stability Assessment

ConditionDurationStability (% of Nominal)
Bench-Top (Room Temp)4 hoursValue
Freeze-Thaw Cycles3 cyclesValue
Long-Term Storage (-80°C)30 daysValue

Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_Addition Add IS in Acetonitrile (150 µL) Plasma->IS_Addition Vortex Vortex Mix IS_Addition->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC Injection MS Mass Spectrometry (ESI+, MRM) HPLC->MS Eluent Integration Peak Integration MS->Integration Raw Data Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: LC-MS/MS method development workflow.

Method_Validation_Logic cluster_core Core Validation Parameters cluster_matrix Matrix & Extraction cluster_stability Analyte Stability Specificity Specificity & Selectivity ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Recovery Recovery Recovery->ValidatedMethod MatrixEffect Matrix Effect MatrixEffect->ValidatedMethod BenchTop Bench-Top Stability BenchTop->ValidatedMethod FreezeThaw Freeze-Thaw Stability FreezeThaw->ValidatedMethod LongTerm Long-Term Storage LongTerm->ValidatedMethod

Caption: Logical relationship of method validation components.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid LC gradient make it suitable for high-throughput analysis. The method has been validated for specificity, linearity, accuracy, precision, and stability, demonstrating its reliability for pharmacokinetic studies in a drug development setting.

References

Application Notes and Protocols for Cell-Based Assays Involving (1-Isopropyl-1H-pyrazol-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Application Note 1: Evaluation of Acetyl-CoA Carboxylase (ACC) Inhibition

Background

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. Two isoforms, ACC1 and ACC2, are found in mammals. ACC1 is primarily located in the cytoplasm and is involved in fatty acid synthesis. ACC2 is a mitochondrial enzyme that regulates fatty acid oxidation. Inhibition of ACC has therapeutic potential in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in certain cancers where de novo lipogenesis is upregulated. Pyrazole derivatives have been investigated as potent ACC inhibitors.

Signaling Pathway

The diagram below illustrates the role of ACC in lipid metabolism and the impact of its inhibition.

ACC_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Citrate Citrate AcetylCoA_cyto Acetyl-CoA Citrate->AcetylCoA_cyto ACC1 ACC1 AcetylCoA_cyto->ACC1 MalonylCoA Malonyl-CoA ACC1->MalonylCoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids Lipogenesis Lipogenesis FattyAcids->Lipogenesis ACC_Inhibitor (1-Isopropyl-1H-pyrazol-4-yl)methanol Derivative ACC_Inhibitor->ACC1 ACC2 ACC2 ACC_Inhibitor->ACC2 FattyAcylCoA Fatty Acyl-CoA CPT1 CPT1 FattyAcylCoA->CPT1 FAO Fatty Acid Oxidation (β-oxidation) CPT1->FAO MalonylCoA_mito Malonyl-CoA ACC2->MalonylCoA_mito MalonylCoA_mito->CPT1

Caption: Role of ACC1 and ACC2 in lipid metabolism and points of inhibition.

Experimental Protocol: In Vitro ACC1/ACC2 Inhibition Assay

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human ACC1 and ACC2.

Materials:

  • Recombinant human ACC1 and ACC2 enzymes

  • This compound derived test compounds

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate (or KHCO3)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Magnesium Acetate

  • HEPES buffer (pH 7.5)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of the test compound in DMSO.

    • Further dilute the compound series in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.

  • Assay Reaction:

    • Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 2 mM DTT, 0.2 mg/mL BSA, and 5 mM Magnesium Acetate.

    • To each well of a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for control wells).

    • Add 5 µL of the enzyme (ACC1 or ACC2) diluted in assay buffer to each well.

    • Initiate the reaction by adding 2.5 µL of a substrate mix containing Acetyl-CoA, ATP, and Sodium Bicarbonate in assay buffer.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Following the incubation, add the ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP.

    • Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

    • Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescence signal is proportional to the amount of ADP produced, and thus to the enzyme activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Hypothetical data for a derivative of this compound (Compound X).

CompoundTargetIC50 (nM)
Compound XhACC145
Compound XhACC230

Application Note 2: Assessment of ROS1/ALK Kinase Inhibition

Background

ROS1 and ALK (Anaplastic Lymphoma Kinase) are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, act as oncogenic drivers in various cancers, most notably in non-small cell lung cancer (NSCLC). Inhibition of these kinases is a clinically validated therapeutic strategy. Novel macrocyclic compounds derived from intermediates like this compound have been developed as potent ROS1 and ALK inhibitors.

Signaling Pathway

The diagram below depicts a simplified signaling cascade initiated by activated ROS1 or ALK and the point of intervention by a kinase inhibitor.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK ROS1 / ALK (Receptor Tyrosine Kinase) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Kinase_Inhibitor This compound Derivative Kinase_Inhibitor->RTK Assay_Workflow start Start seed_cells Seed ROS1/ALK-driven cells in 96-well plates start->seed_cells treat_compounds Treat cells with serially diluted compounds seed_cells->treat_compounds incubate Incubate for 2-4 hours treat_compounds->incubate lyse_cells Lyse cells and collect protein incubate->lyse_cells elisa Perform phospho-ROS1/ALK ELISA lyse_cells->elisa read_plate Read absorbance elisa->read_plate analyze Calculate % inhibition and determine IC50 read_plate->analyze end End analyze->end

Use of (1-Isopropyl-1H-pyrazol-4-yl)methanol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (1-Isopropyl-1H-pyrazol-4-yl)methanol as a versatile building block in organic synthesis, with a particular focus on its application in the development of kinase inhibitors and other biologically active molecules. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the functionalized methanol at the 4-position offers a key handle for molecular elaboration.

Introduction

This compound is a valuable synthetic intermediate characterized by a pyrazole core, which is known to form critical hydrogen bond interactions with the hinge region of many kinase ATP-binding sites. The N-isopropyl group provides steric bulk and can influence the solubility and metabolic stability of the final compound. The primary hydroxyl group at the C4-position serves as a versatile functional handle for a variety of chemical transformations, including etherification, esterification, oxidation, and conversion to leaving groups for nucleophilic substitution reactions. These transformations allow for the introduction of diverse pharmacophoric elements, making this building block highly attractive for the construction of compound libraries in drug discovery programs.

Synthetic Applications

The primary utility of this compound lies in its role as a precursor to more complex molecules. The hydroxyl group can be readily converted into other functionalities to facilitate coupling with other fragments. A common strategy involves the activation of the hydroxyl group, for example, by conversion to a tosylate or a halide, to enable subsequent nucleophilic substitution reactions. This approach is frequently employed in the synthesis of kinase inhibitors where the pyrazole core acts as a scaffold, and the side chain at the 4-position is elaborated to achieve potency and selectivity.

A representative synthetic workflow for the preparation and functionalization of this compound is depicted below.

G cluster_0 Synthesis of Building Block cluster_1 Application as a Building Block A Ethyl 1H-pyrazole-4-carboxylate B Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate A->B Isopropylation C This compound B->C Reduction (LAH) D (1-Isopropyl-1H-pyrazol-4-yl)methyl tosylate C->D Tosylation E Target Molecule (e.g., Kinase Inhibitor Precursor) D->E Nucleophilic Substitution (e.g., with an amine or phenol)

Caption: Synthetic workflow for the preparation and functionalization of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in a representative synthetic transformation.

Protocol 1: Synthesis of this compound

This two-step protocol describes the N-isopropylation of a pyrazole-4-carboxylate followed by the reduction of the ester to the corresponding alcohol.

Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Ethyl 1H-pyrazole-4-carboxylate1.0140.1410.0 g
2-Bromopropane1.5122.9913.1 g (9.3 mL)
Potassium Carbonate (K₂CO₃)2.0138.2119.7 g
Acetonitrile (CH₃CN)-41.05200 mL

Procedure:

  • To a stirred suspension of ethyl 1H-pyrazole-4-carboxylate (10.0 g, 71.4 mmol) and potassium carbonate (19.7 g, 142.8 mmol) in acetonitrile (200 mL) in a round-bottom flask, add 2-bromopropane (13.1 g, 107.1 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 1-isopropyl-1H-pyrazole-4-carboxylate as a colorless oil.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate1.0182.2210.0 g
Lithium Aluminum Hydride (LAH)1.537.953.1 g
Anhydrous Tetrahydrofuran (THF)-72.11250 mL

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add lithium aluminum hydride (3.1 g, 82.3 mmol) and anhydrous THF (100 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve ethyl 1-isopropyl-1H-pyrazole-4-carboxylate (10.0 g, 54.9 mmol) in anhydrous THF (150 mL) and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0°C and carefully quench the excess LAH by the sequential dropwise addition of water (3.1 mL), 15% aqueous NaOH solution (3.1 mL), and then water (9.3 mL).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake thoroughly with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound as a white solid or a viscous oil. The product is often of sufficient purity for the next step without further purification.

Expected Yield: 90-98%

Protocol 2: Application in Synthesis - Preparation of (1-Isopropyl-1H-pyrazol-4-yl)methyl 4-methylbenzenesulfonate

This protocol demonstrates the activation of the hydroxyl group by conversion to a tosylate, a common intermediate for nucleophilic substitution reactions.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
This compound1.0140.185.0 g
p-Toluenesulfonyl chloride (TsCl)1.2190.658.1 g
Triethylamine (TEA)1.5101.195.4 g (7.4 mL)
Dichloromethane (DCM)-84.93100 mL

Procedure:

  • Dissolve this compound (5.0 g, 35.7 mmol) in dichloromethane (100 mL) in a round-bottom flask and cool to 0°C in an ice bath.

  • Add triethylamine (5.4 g, 53.5 mmol) followed by the portion-wise addition of p-toluenesulfonyl chloride (8.1 g, 42.8 mmol).

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to afford the title compound as a white solid.

Expected Yield: 80-90%

Signaling Pathway Context: Kinase Inhibition

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors. The diagram below illustrates the general mechanism of action for a pyrazole-based Type I kinase inhibitor, which competes with ATP for binding to the active site of the kinase. The substituents on the pyrazole ring, often introduced using building blocks like this compound, are crucial for achieving high potency and selectivity.

G cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP Kinase Kinase ATP->Kinase Binds Inhibitor Pyrazole-based Inhibitor Substrate Substrate Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Blocked_Kinase Inactive Kinase Inhibitor->Blocked_Kinase Competitively Binds No_Phosphorylation No Phosphorylation Blocked_Kinase->No_Phosphorylation

Caption: Competitive inhibition of a kinase by a pyrazole-based inhibitor.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The straightforward protocols for its synthesis and functionalization, coupled with the proven importance of the pyrazole scaffold in drug discovery, make it an essential tool for researchers and scientists in the development of novel therapeutics. The provided methodologies offer a solid foundation for the exploration and application of this valuable synthetic intermediate.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Isopropyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming low yield in the synthesis of (1-Isopropyl-1H-pyrazol-4-yl)methanol.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yields in the synthesis of this compound can arise from issues in either the formation of the pyrazole precursor or the final reduction step. This guide addresses common problems in a question-and-answer format.

dot

logical_relationship cluster_precursor Precursor Synthesis cluster_reduction Reduction Step Start Starting Materials (e.g., Ethyl Pyrazole-4-carboxylate, Isopropyl Bromide) Alkylation N-Alkylation Start->Alkylation Precursor Ethyl 1-Isopropyl-1H-pyrazole-4-carboxylate Alkylation->Precursor Reduction Ester Reduction Precursor->Reduction Precursor for Reduction ReducingAgent Reducing Agent (e.g., LiAlH4) ReducingAgent->Reduction Product This compound Reduction->Product

Caption: Synthetic workflow for this compound.

FAQs: Precursor Synthesis (Ethyl 1-Isopropyl-1H-pyrazole-4-carboxylate)

Q1: My N-alkylation of ethyl 1H-pyrazole-4-carboxylate with an isopropyl halide is incomplete or has a low yield. What are the likely causes?

A1: Incomplete N-alkylation can be due to several factors:

  • Insufficient Base: A common issue is the use of a base that is not strong enough to fully deprotonate the pyrazole nitrogen, or an insufficient quantity of the base.

  • Reaction Temperature: The reaction may require heating to proceed at an adequate rate.

  • Purity of Starting Materials: Ensure that the ethyl 1H-pyrazole-4-carboxylate and isopropyl halide are pure and dry, as impurities can interfere with the reaction.

Troubleshooting Steps:

ParameterRecommendation
Base Use a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure at least one equivalent of base is used.
Solvent Use an appropriate anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (ACN).
Temperature If the reaction is slow at room temperature, consider heating the mixture to 60-80 °C.
Monitoring Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I am observing the formation of side products during the N-alkylation step. What could they be and how can I minimize them?

A2: A potential side product is the O-alkylated product, although N-alkylation is generally favored for pyrazoles. To minimize side reactions, ensure a suitable solvent is used and that the temperature is controlled.

dot

side_reactions Pyrazole Ethyl 1H-pyrazole-4-carboxylate (Anion) N_Alkylation N-Alkylation (Desired) Pyrazole->N_Alkylation Major Pathway O_Alkylation O-Alkylation (Side Product) Pyrazole->O_Alkylation Minor Pathway

Caption: N- vs. O-alkylation pathways.

FAQs: Reduction of Ethyl 1-Isopropyl-1H-pyrazole-4-carboxylate

Q1: My reduction of ethyl 1-isopropyl-1H-pyrazole-4-carboxylate with Lithium Aluminum Hydride (LiAlH₄) gives a low yield. What are the common pitfalls?

A1: Low yields in LiAlH₄ reductions are frequently due to procedural issues. LiAlH₄ is a very powerful and reactive reducing agent that requires careful handling.

  • Moisture: LiAlH₄ reacts violently with water. All glassware must be flame-dried, and anhydrous solvents must be used.

  • Temperature Control: The reaction is highly exothermic. The addition of the ester to the LiAlH₄ suspension should be done slowly at a low temperature (e.g., 0 °C) to prevent runaway reactions and the formation of byproducts.

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Work-up Procedure: Improper quenching of the reaction can lead to the loss of product.

Troubleshooting Steps:

ParameterRecommendation
Reaction Conditions Use anhydrous THF or diethyl ether as the solvent. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Addition of Reactant Add the ester solution dropwise to a cooled (0 °C) suspension of LiAlH₄.
Reaction Time & Temp After the initial addition, allow the reaction to warm to room temperature and stir for several hours or overnight to ensure completion.
Quenching Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by a sodium hydroxide solution.
Purification The product can be isolated by filtration of the aluminum salts and extraction of the filtrate. Purification by silica gel column chromatography may be necessary.

Q2: Can I use a milder reducing agent than LiAlH₄ to improve safety and selectivity?

A2: Yes, alternative reducing agents can be used, although they may require different reaction conditions.

  • Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not strong enough to reduce esters. However, its reactivity can be enhanced by using it in combination with certain additives or in alcoholic solvents at elevated temperatures. This can be a safer alternative to LiAlH₄.

  • Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a powerful and selective reducing agent. At low temperatures (e.g., -78 °C), it can reduce esters to aldehydes. To achieve the full reduction to the alcohol, the reaction temperature is typically allowed to rise to room temperature.

Comparison of Reducing Agents:

Reducing AgentTypical ConditionsAdvantagesDisadvantages
LiAlH₄ Anhydrous THF or Et₂O, 0 °C to RTPowerful and generally high-yielding.Highly reactive with water, pyrophoric.
NaBH₄ MeOH or EtOH, refluxSafer and easier to handle than LiAlH₄.Less reactive, may require forcing conditions.
DIBAL-H Anhydrous Toluene or CH₂Cl₂, -78 °C to RTHigh selectivity, can be stopped at the aldehyde stage.Requires cryogenic temperatures for selectivity.

dot

reduction_pathway Ester Ethyl 1-Isopropyl-1H-pyrazole-4-carboxylate Aldehyde 1-Isopropyl-1H-pyrazole-4-carbaldehyde (Intermediate) Ester->Aldehyde [H] (e.g., DIBAL-H, -78°C) Alcohol This compound (Final Product) Ester->Alcohol [H] (e.g., LiAlH4) Aldehyde->Alcohol [H] (e.g., LiAlH4, NaBH4)

Caption: Reduction pathways from ester to alcohol.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-Isopropyl-1H-pyrazole-4-carboxylate

This protocol is a general procedure for the N-alkylation of a pyrazole.

Materials:

  • Ethyl 1H-pyrazole-4-carboxylate

  • Isopropyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

Protocol 2: Reduction of Ethyl 1-Isopropyl-1H-pyrazole-4-carboxylate with LiAlH₄

This protocol is adapted from standard procedures for the reduction of esters with LiAlH₄.

Materials:

  • Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 1-isopropyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF.

  • Slowly add the ester solution dropwise to the cooled LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.

  • Monitor the reaction for completion using TLC.

  • Upon completion, cool the mixture back to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 1 M NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Add anhydrous MgSO₄ to dry the mixture and stir for another 30 minutes.

  • Filter the solids through a pad of Celite and wash the filter cake with THF and methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the target product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Technical Support Center: Preventing Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is tailored for researchers, scientists, and professionals in drug development to address and troubleshoot challenges related to regioisomer formation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, complete with detailed experimental protocols and data-driven insights to support your research.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the arrangement of substituents on the pyrazole ring.[1][2] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] The formation of two different substitution patterns is possible.[1][2] Controlling the formation of a single, specific regioisomer is critical because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[1] Consequently, for applications in drug discovery and materials science, obtaining the desired regioisomer in high purity is often essential.[1]

Q2: Why does the Knorr cyclocondensation of 1,3-dicarbonyls with substituted hydrazines often result in a mixture of regioisomers?

A2: The Knorr cyclocondensation is a primary and widely used method for synthesizing pyrazoles.[4][5][6] The formation of a regioisomeric mixture occurs because the initial reaction between the substituted hydrazine (e.g., methylhydrazine) and an unsymmetrical 1,3-dicarbonyl compound can proceed via two distinct pathways.[2][4] The substituted nitrogen atom of the hydrazine can attack either of the two non-equivalent carbonyl carbons, which leads to two different hydrazone intermediates that subsequently cyclize to form the respective pyrazole regioisomers.[2][7] Achieving good regioselectivity is typically only possible when the carbonyl groups or the nitrogen atoms of the hydrazine exhibit significant steric or electronic differences.[2]

Q3: What are the key factors that influence regioselectivity in pyrazole synthesis?

A3: Several factors can influence the regioselectivity of the reaction:

  • Steric and Electronic Effects: Significant differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the hydrazine to preferentially attack one carbonyl group over the other.[2][8] Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more likely target for nucleophilic attack.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can control which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.[2][3] For instance, under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions might favor the other.[3][9]

  • Solvent Choice: The solvent can play a crucial role in regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been demonstrated to dramatically increase regioselectivity in favor of one isomer.[3][10]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the final ratio of regioisomers formed.[1][11]

Troubleshooting Guides

Problem: My pyrazole synthesis is producing a mixture of regioisomers. How can I improve the regioselectivity?

Solution:

  • Modify the Solvent: As a first step, consider changing the reaction solvent. Studies have shown that fluorinated alcohols can significantly enhance regioselectivity.[10] See the detailed protocol below for a synthesis using 2,2,2-trifluoroethanol (TFE).

  • Adjust the Reaction pH: The pH of the reaction can dictate the initial point of attack by the hydrazine.[3] Experiment with acidic or basic catalysts to see if the isomeric ratio can be influenced. For example, using a catalytic amount of a strong acid like HCl or p-TsOH might favor one pathway, while a base like sodium acetate could favor another.

  • Leverage Steric and Electronic Effects: If possible, modify the substituents on your 1,3-dicarbonyl precursor. Introducing a bulky group or a strong electron-withdrawing group adjacent to one of the carbonyls can create a significant electronic and steric bias, directing the hydrazine attack to the more accessible or more electrophilic carbonyl.[8]

Problem: I have already synthesized a mixture of pyrazole regioisomers. How can I separate them?

Solution:

If you have a mixture of regioisomers, chromatographic separation is the most common and effective method for obtaining a pure sample of each isomer.[1][12][13]

  • Thin Layer Chromatography (TLC): Begin by performing a thorough screening of various solvent systems using TLC to find an eluent that provides the best possible separation between the two isomer spots.

  • Silica Gel Column Chromatography: Once an optimal solvent system is identified, employ silica gel column chromatography to separate the regioisomers on a larger scale.[12][14]

Quantitative Data on Regioselectivity

The choice of solvent can have a dramatic impact on the ratio of regioisomers produced. The following table summarizes the effect of different solvents on the reaction of various 1,3-diketones with methylhydrazine.

1,3-Diketone (R1, R2)SolventRegioisomer Ratio (A:B)Reference
R1=CF3, R2=ArylEtOHLow Selectivity
R1=CF3, R2=ArylTFE85:15
R1=CF3, R2=ArylHFIP97:3
R1=Aryl, R2=FurylEtOH~1:1.3
R1=Aryl, R2=FurylHFIP>99:1

Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position and R2 at the 5-position. Regioisomer B is the opposite.

Detailed Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohol

This protocol describes a general method for improving regioselectivity in pyrazole synthesis by using 2,2,2-trifluoroethanol (TFE) as the solvent.[1]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.

  • Add the substituted hydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the desired pyrazole regioisomer.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This protocol provides a general procedure for the separation of a mixture of pyrazole regioisomers.[12][14]

Materials:

  • Mixture of pyrazole regioisomers

  • Silica gel for column chromatography

  • Appropriate eluent system (determined by TLC analysis)

Procedure:

  • Prepare a silica gel column of an appropriate size for the amount of mixture to be separated.

  • Dissolve the regioisomeric mixture in a minimum amount of the chosen eluent or a suitable solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the predetermined solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure isomers.

  • Combine the fractions containing each pure regioisomer and concentrate under reduced pressure to obtain the isolated products.

  • Characterize the separated regioisomers using analytical techniques such as NMR (¹H, ¹³C, NOESY) and mass spectrometry to confirm their structures.[12][15]

Visualizations

Regioisomer_Formation UDK Unsymmetrical 1,3-Diketone Attack1 Attack at Carbonyl 1 UDK->Attack1 Pathway A Attack2 Attack at Carbonyl 2 UDK->Attack2 Pathway B SH Substituted Hydrazine SH->Attack1 SH->Attack2 Regio1 Regioisomer A Attack1->Regio1 Cyclization Regio2 Regioisomer B Attack2->Regio2 Cyclization Experimental_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification & Analysis Start 1. Combine Reactants (Diketone + Hydrazine) Reaction 2. Reflux in Solvent (e.g., TFE for high selectivity) Start->Reaction Workup 3. Quench and Extract Reaction->Workup TLC 4. TLC Analysis of Crude Product Workup->TLC Column 5. Column Chromatography TLC->Column If isomers present Analysis 6. Characterize Pure Isomers (NMR, MS) TLC->Analysis If single isomer Column->Analysis

References

Technical Support Center: Purification of Crude (1-Isopropyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of crude (1-Isopropyl-1H-pyrazol-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities largely depend on the synthetic route. If prepared by the reduction of a corresponding pyrazole-4-carboxylic acid or its ester, potential impurities include:

  • Unreacted Starting Material: Residual 1-Isopropyl-1H-pyrazole-4-carboxylic acid or its ester.

  • Reaction Byproducts: Small amounts of byproducts from side reactions.

  • Regioisomers: If the N-isopropylation of the pyrazole ring is not fully selective, the corresponding (2-Isopropyl-2H-pyrazol-4-yl)methanol isomer may be present.[1][2]

  • Residual Solvents: Solvents used in the reaction and work-up (e.g., THF, Diethyl Ether, Ethanol).

Q2: What is the best primary purification strategy for my crude product?

A2: The optimal strategy depends on the physical state of your crude product and the nature of the impurities.

  • For Solids: Recrystallization is often the most effective and scalable method for removing minor impurities and achieving high purity.[3]

  • For Oils or Highly Impure Solids: Silica gel column chromatography is the preferred method. It is highly versatile for separating compounds with different polarities, including regioisomers.[1][4][5]

  • For Basic Impurities: An acid-base extraction can be a useful preliminary step. Since pyrazoles are weakly basic, they can be converted into salts with a strong acid, washed with an organic solvent to remove non-basic impurities, and then neutralized to recover the purified product.[6][7]

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.

  • Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, hexane, water) at room temperature and then upon heating.[3][7]

  • Single Solvents: Alcohols like isopropanol or ethanol are often good starting points for pyrazole derivatives.[3][7]

  • Mixed Solvents: If no single solvent is ideal, a mixed-solvent system is very effective. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol, methanol) and then add a "poor" hot solvent (e.g., water, hexane) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly.[3][7]

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using a combination of standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity for a solid compound.

Purification Strategy Overview

The following diagram outlines the general workflow and decision-making process for purifying crude this compound.

G Purification Workflow for this compound start Crude Product check_state Solid or Oil? start->check_state recrystallization Recrystallization check_state->recrystallization Solid chromatography Column Chromatography check_state->chromatography Oil / Highly Impure check_purity Assess Purity (HPLC, NMR) recrystallization->check_purity chromatography->check_purity pure_product Pure Product (>98%) check_purity->pure_product Purity OK repeat_purification Impure check_purity->repeat_purification Purity Not OK repeat_purification->chromatography Re-purify

Caption: General purification decision workflow.

Troubleshooting Guides

Column Chromatography Issues
ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation Incorrect eluent polarity.Systematically screen solvent systems using Thin Layer Chromatography (TLC) first. A common eluent for pyrazole derivatives is a Hexane/Ethyl Acetate gradient.[4][5]
Compound Streaks / Tailing Compound is too polar for the eluent; strong interaction with silica.Increase the polarity of the eluent. If streaking persists, consider deactivating the silica gel by adding a small amount of triethylamine (~0.5%) to the eluent.[7]
Compound Won't Elute Compound is strongly adsorbed to the acidic silica gel.Switch to a more polar solvent system (e.g., Dichloromethane/Methanol). If that fails, use a different stationary phase like neutral alumina or C18 reversed-phase silica.[7]
Recrystallization Issues
ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" Solution is supersaturated; cooling is too rapid; solvent is inappropriate.Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool much more slowly. Ensure the flask is clean.[3]
No Crystals Form Solution is not saturated enough; nucleation is inhibited.1. Scratch the inside of the flask with a glass rod at the solvent line. 2. Add a seed crystal of the pure compound. 3. Reduce the solvent volume by gentle heating or a stream of nitrogen. 4. Cool the solution in an ice bath or refrigerator.
Low Recovery Too much solvent was used; crystals are partially soluble in the cold wash solvent.Use the absolute minimum amount of hot solvent for dissolution. Ensure the wash solvent is ice-cold and use it sparingly.

The troubleshooting logic for a failed recrystallization experiment is visualized below.

G Troubleshooting Recrystallization Failure start Solution Cooled, No Crystals Formed step1 1. Scratch Inner Surface of Flask start->step1 step2 2. Add a Seed Crystal step1->step2 No effect success Crystals Form step1->success Success step3 3. Reduce Solvent Volume step2->step3 No effect step2->success Success step4 4. Cool to Lower Temp (Ice Bath) step3->step4 No effect step3->success Success step4->success Success failure Still No Crystals: Re-evaluate Solvent System step4->failure No effect

Caption: Step-by-step troubleshooting for crystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system that provides a good retention factor (Rf ≈ 0.25-0.35) and separates the target compound from impurities. A gradient of ethyl acetate in hexane is a common starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour it into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the solvent system, starting with low polarity. Gradually increase the polarity of the eluent according to the TLC analysis to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture with stirring until the solid completely dissolves.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

References

Identifying and removing impurities from pyrazole methanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives, particularly in methanol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my pyrazole methanol reaction?

A1: The most common impurities include:

  • Regioisomers: This is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds, leading to a mixture of pyrazole products that can be difficult to separate.[1][2]

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and hydrazine derivatives can remain in the crude product, especially if the reaction has not gone to completion.[3]

  • Hydrazone Intermediate: Incomplete cyclization of the hydrazone intermediate can lead to its presence as an impurity.[3]

  • Colored Impurities: The reaction mixture turning yellow or red can indicate the decomposition of hydrazine starting materials or the oxidation of intermediates.[2][3]

  • Byproducts from Side Reactions: Other side reactions can lead to various impurities, such as biaryl formation in metal-catalyzed N-arylation reactions.[3]

Q2: How can I identify the specific impurities in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for identifying impurities:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to get an initial indication of the number of components in your reaction mixture.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The presence of duplicate sets of peaks often suggests the formation of regioisomers.[1][2] Two-dimensional NMR experiments like NOESY can be used for unambiguous structure determination of regioisomers by identifying through-space correlations.[3][4]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are crucial for determining the molecular weights of the components in your mixture and helping to identify their structures.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative separations of pyrazole derivatives and impurities.[5][6]

Q3: My reaction has resulted in a mixture of regioisomers. How can I separate them?

A3: Separating regioisomers can be challenging but is often achievable through:

  • Silica Gel Column Chromatography: This is the most common method for separating pyrazole regioisomers.[3][4][7] The choice of eluent is critical for achieving good separation.

  • Recrystallization: In some cases, recrystallization from a suitable solvent system can be used to isolate the major regioisomer.

  • Preparative TLC or HPLC: For smaller scale separations or when column chromatography is ineffective, preparative TLC or HPLC can be employed.[5][8]

Q4: How can I remove unreacted hydrazine from my product?

A4: Excess hydrazine is toxic and should be removed. Common methods include:

  • Aqueous Work-up: Washing the organic layer with water or brine can help remove water-soluble hydrazine.[3][9]

  • Azeotropic Distillation: Distilling the product with a solvent like xylene that forms an azeotrope with hydrazine can effectively remove it.[10]

  • Chemical Quenching: In some cases, a chemical quench may be necessary. For instance, adding a peroxide or a suitable peroxy compound can oxidize residual hydrazine.[11]

  • Extraction: Extraction with a suitable solvent system can partition the hydrazine into the aqueous layer.[9][12]

Troubleshooting Guides

Issue 1: Low Yield of Desired Pyrazole Product

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting materials after a prolonged reaction time.[3]

  • The isolated yield of the purified product is consistently low.

Possible Causes and Solutions:

CauseRecommended Solution
Poor Purity of Starting Materials Ensure the use of high-purity hydrazines and 1,3-dicarbonyl compounds. Impurities can lead to unwanted side reactions and reduce yields.[1][3]
Suboptimal Reaction Conditions Optimize reaction temperature and time. Monitor the reaction by TLC to determine the optimal duration. Consider using a different solvent, as the solvent can significantly influence the reaction outcome.[3]
Incomplete Cyclization The reaction may stall at the hydrazone intermediate. Increasing the reaction temperature or adding a dehydrating agent might be necessary to drive the reaction to completion.[1][3]
Formation of Stable Intermediates In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate. Adjusting reaction conditions (e.g., increasing temperature) may be required.[1]
Issue 2: Formation of a Mixture of Regioisomers

Symptoms:

  • NMR spectra show duplicate sets of peaks for the desired product.[2]

  • Multiple spots are observed on TLC that are close together.[8]

Possible Causes and Solutions:

CauseRecommended Solution
Use of Unsymmetrical 1,3-Dicarbonyl Compounds The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to two different hydrazone intermediates, resulting in a mixture of pyrazole regioisomers.[1][3]
Reaction Conditions The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[1] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1]
Solvent Choice The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to dramatically improve regioselectivity in some cases.[1][13]
pH Control Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.[1]

Experimental Protocols

Protocol 1: Identification of Impurities by TLC and NMR

Objective: To identify the presence of impurities, particularly regioisomers, in a crude pyrazole methanol reaction mixture.

Methodology:

  • TLC Analysis:

    • Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto a TLC plate (silica gel).

    • Develop the plate using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light and/or by staining (e.g., with iodine). The presence of multiple spots indicates a mixture of compounds.[2]

  • NMR Analysis:

    • Prepare a sample of the crude product for NMR analysis by dissolving it in a deuterated solvent (e.g., CDCl3).

    • Acquire 1H and 13C NMR spectra.

    • Analyze the spectra for the presence of multiple sets of peaks corresponding to the pyrazole ring and its substituents. This is a strong indication of regioisomer formation.[2]

    • For unambiguous assignment, perform a 2D NOESY experiment to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring.[3][4]

Protocol 2: Purification of Pyrazole Derivatives by Column Chromatography

Objective: To separate the desired pyrazole product from impurities, including regioisomers.

Methodology:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (eluent) determined by TLC analysis to achieve good separation.

  • Loading: Carefully load the slurry of the crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the desired product and which contain impurities.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole derivative.[3][4][7]

Visualizations

experimental_workflow cluster_reaction Pyrazole Synthesis cluster_analysis Impurity Identification cluster_purification Purification start Pyrazole Methanol Reaction crude Crude Product start->crude Cyclocondensation tlc TLC Analysis crude->tlc nmr NMR Analysis crude->nmr column Column Chromatography crude->column tlc->column Determine Eluent pure Pure Pyrazole nmr->pure Structure Confirmation column->pure impurities Isolated Impurities column->impurities

Caption: Workflow for Pyrazole Synthesis, Identification, and Purification.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_regioisomers Regioisomer Troubleshooting start Problem Encountered low_yield Low Yield? start->low_yield regioisomers Regioisomers? low_yield->regioisomers No check_purity Check Starting Material Purity low_yield->check_purity Yes change_solvent Use Fluorinated Alcohol (TFE) regioisomers->change_solvent Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_purity->optimize_conditions check_cyclization Address Incomplete Cyclization optimize_conditions->check_cyclization adjust_ph Adjust Reaction pH change_solvent->adjust_ph purify Purify via Column Chromatography adjust_ph->purify

Caption: Troubleshooting Logic for Common Pyrazole Synthesis Issues.

References

Technical Support Center: Optimizing N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of pyrazoles.

Issue 1: Poor or No Product Yield

Q: I am observing very low to no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?

A: Low or no product yield in the N-alkylation of pyrazoles can stem from several factors, ranging from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.[1]

Troubleshooting Steps:

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, making it nucleophilic.

    • Strength: Ensure the base is strong enough for the specific pyrazole and alkylating agent. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For less reactive alkylating agents, a stronger base like NaH might be necessary.[1]

    • Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[1]

    • Stoichiometry: A slight excess of the base is often beneficial.[1]

  • Assess Solubility: Poor solubility of the pyrazole or the base can hinder the reaction.

    • Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1][2]

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group. The general order of reactivity is I > Br > Cl. If you are using an alkyl chloride, consider switching to the bromide or iodide analog.

    • Degradation: Ensure the alkylating agent has not degraded. It is best to use a freshly opened bottle or purify it before use.

  • Optimize Reaction Temperature:

    • Many N-alkylation reactions proceed at room temperature, but some may require heating to go to completion.[2] Monitor the reaction by TLC or LC-MS to determine if it is proceeding. If the reaction is sluggish, gradually increase the temperature.

  • Consider Alternative Methods:

    • Phase-Transfer Catalysis (PTC): This method can be highly effective, especially for larger-scale reactions, and can sometimes be performed without a solvent.[3][4] Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst.[3]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[5]

    • Acid-Catalyzed Alkylation: For certain substrates, such as those sensitive to basic conditions, an acid-catalyzed approach using trichloroacetimidates as alkylating agents can be a good alternative.[6][7]

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles that are difficult to separate. How can I improve the regioselectivity?

A: Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles is a common challenge due to the similar nucleophilicity of the two nitrogen atoms.[8][9] The outcome is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions.[8][9]

Key Factors Controlling Regioselectivity:

  • Steric Effects: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[6][9]

  • Electronic Effects: Electron-donating or -withdrawing substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the regioselectivity.[8][9]

Strategies to Enhance Regioselectivity:

  • Favoring N1-Alkylation:

    • Base/Solvent System: Combinations like K₂CO₃ in DMSO or NaH in THF have been shown to favor N1-alkylation.[1][9]

    • Sterically Demanding Alkylating Agent: Using a bulky alkylating agent will favor attack at the less hindered N1 position.[9] α-Halomethylsilanes have been used as masked methylating reagents to achieve high N1 selectivity.[10][11]

  • Favoring N2-Alkylation:

    • Catalysis: The use of magnesium-based catalysts, such as MgBr₂, can direct the alkylation towards the N2 position.[1]

  • Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some cases.[12]

Issue 3: Difficulty in Product Purification

Q: The N1 and N2 isomers of my product have very similar polarities, making them difficult to separate by column chromatography. What purification strategies can I employ?

A: Co-elution of N1 and N2 isomers is a frequent purification hurdle.

Purification Strategies:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems, including those with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone).

    • Column Length and Diameter: A longer, narrower column can provide better resolution.

    • Stationary Phase: Consider using different stationary phases, such as alumina or specially treated silica gels.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for separating isomers.

  • Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different polarity, allowing for easier separation. The derivative can then be converted back to the desired product.

  • Preparative HPLC: For small to medium-scale purifications, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation of isomers.

Data Presentation: Influence of Reaction Conditions

The following tables summarize quantitative data on the effect of various reaction parameters on the N-alkylation of pyrazoles.

Table 1: Influence of Base and Solvent on the N-alkylation of 3-substituted Pyrazoles

Entry Base Solvent Temperature (°C) Time (h) Product(s) Ratio (N1:N2) Yield (%)
1 K₂CO₃ DMSO RT 12 1-alkyl-3-methylpyrazole Major N1 High
2 NaH THF RT 8 1-alkyl-3-methylpyrazole Major N1 High
3 Cs₂CO₃ DMF 80 6 Mixture Varies Good
4 MgBr₂ DCE 60 24 1-alkyl-5-methylpyrazole Major N2 Moderate

Note: Data is illustrative and compiled from various sources on substituted pyrazoles.[1]

Table 2: Optimization of Acid-Catalyzed N-Alkylation of 4-Chloropyrazole

Entry Catalyst Solvent Temperature Time (h) Yield (%)
1 None 1,2-DCE Reflux 24 Trace
2 Sc(OTf)₃ 1,2-DCE Reflux 4 45
3 Bi(OTf)₃ 1,2-DCE Reflux 4 63
4 CSA 1,2-DCE Reflux 4 77
5 CSA CH₂Cl₂ Reflux 4 65
6 CSA THF Reflux 4 58

CSA = Camphorsulfonic acid. Data adapted from a study on the N-alkylation of pyrazoles with trichloroacetimidates.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol is a general guideline and may require optimization for specific substrates.

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq).

  • Add an anhydrous solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.[2]

  • Add the base (e.g., K₂CO₃, 1.5-2.0 eq or NaH, 1.2 eq) to the stirred solution.[2]

  • If using a carbonate base, stir the mixture at room temperature for 15-30 minutes. If using NaH, stir at 0 °C for 30 minutes.[13]

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the suspension.[2]

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.[2]

  • Upon completion, carefully quench the reaction (e.g., with water or saturated aqueous NH₄Cl if NaH was used).[13]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product(s).[2]

Protocol 2: Phase-Transfer Catalyzed N-Alkylation without Solvent

This method is advantageous for its simplicity and often high yields.[3]

  • In a round-bottom flask, combine the pyrazole (1.0 eq), the alkyl halide (1.0 eq), potassium hydroxide (KOH, 1.0 eq), and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 3 mol%).[3]

  • Stir the mixture vigorously at the desired temperature (e.g., 70-80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, the crude mixture can often be purified directly by distillation or by an appropriate workup followed by chromatography.[3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Pyrazole, Base, and Solvent start->reagents stir Stir at RT (15-30 min) reagents->stir add_alkylating Add Alkylating Agent stir->add_alkylating react Stir at appropriate temperature (4-24h) add_alkylating->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract with Organic Solvent quench->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Purify by Chromatography wash_dry->purify end End Product purify->end

Caption: General experimental workflow for base-mediated N-alkylation.

troubleshooting_regioselectivity cluster_sterics Steric Factors cluster_conditions Reaction Conditions start Poor Regioselectivity (N1/N2 Mixture) steric_pyrazole Evaluate Pyrazole Substituents (C3 vs. C5) start->steric_pyrazole steric_alkylating Evaluate Alkylating Agent Bulkiness start->steric_alkylating base_solvent Modify Base/Solvent System start->base_solvent catalyst Introduce a Catalyst start->catalyst use_bulky Use a Sterically Bulky Alkylating Agent steric_alkylating->use_bulky n1_favored For N1: K₂CO₃/DMSO or NaH/THF base_solvent->n1_favored n2_favored For N2: Mg-based Catalyst (e.g., MgBr₂) catalyst->n2_favored

Caption: Troubleshooting guide for poor regioselectivity in pyrazole N-alkylation.

References

Technical Support Center: Improving the Regioselectivity of Pyrazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the regioselectivity of pyrazole formation, a critical aspect of synthesizing potentially bioactive molecules.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis and why is it important?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple isomers. In pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, two different regioisomers can be formed.[1][2][3] Controlling which isomer is produced is crucial because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[3] Therefore, for applications in drug discovery and development, achieving high regioselectivity to obtain a single, desired isomer is paramount for efficiency and efficacy.[1][2]

Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by a delicate interplay of several factors:[1][2][4]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically obstruct one reaction pathway, directing the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1][2][3]

  • Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound plays a significant role. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[2][3] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon next to the highly electronegative -CF₃ group is more electrophilic.[2]

  • Reaction pH: The acidity or basicity of the reaction medium is a critical parameter.[1][5] Under acidic conditions, the more basic nitrogen atom of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[3]

  • Solvent: The choice of solvent can dramatically influence regioselectivity.[3] For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity compared to conventional solvents like ethanol.[3][6][7]

Q3: My reaction is producing a nearly 1:1 mixture of regioisomers. What can I do?

A3: A low regioselectivity often occurs when the steric and electronic properties of the substituents on your unsymmetrical 1,3-dicarbonyl are similar. To address this, consider the following strategies:

  • Solvent Modification: Switching to a fluorinated alcohol solvent such as TFE or HFIP can dramatically increase the regioselectivity of the pyrazole formation.[6][7] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a higher preference for one isomer.[6]

  • Temperature Adjustment: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring the formation of one regioisomer. Experimenting with different temperatures may improve the isomeric ratio.

  • Catalyst Introduction: The use of an acid or base catalyst can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons, thereby influencing the initial point of attack and improving regioselectivity.[8][9]

Q4: Are there alternative synthetic methods to the Knorr condensation for achieving high regioselectivity?

A4: Yes, when the Knorr synthesis fails to provide the desired regioselectivity, several other methods can be employed:

  • Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, precursors with differentiated reactivity at the 1- and 3-positions can be used. Examples include β-enaminones and acetylenic (α,β-ethynyl) ketones, which direct the initial nucleophilic attack of the hydrazine to a specific position, leading to a single regioisomer.[3][10]

  • 1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, like an alkyne or an alkene.[3][10] This approach offers excellent control over regioselectivity, which is determined by the electronic and steric properties of the substituents on both reacting partners.[3]

  • Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product. Several multicomponent strategies have been developed for the regioselective synthesis of highly substituted pyrazoles.[3][10]

Troubleshooting Guide

Issue 1: Predominant formation of the undesired regioisomer.

  • Problem: The inherent electronic and steric factors of your substrates favor the formation of the unwanted isomer under standard conditions. For example, the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine typically leads to the 3-CF₃ pyrazole as the major product due to the higher electrophilicity of the carbonyl carbon adjacent to the CF₃ group.[2]

  • Solution:

    • Solvent Change: As a first step, attempt the reaction in a fluorinated alcohol like HFIP. This has been shown to dramatically reverse or enhance the regioselectivity in favor of the 5-aryl/alkyl pyrazole isomer.[6][7]

    • Alternative Synthesis: If solvent modification is ineffective, consider a different synthetic route that offers better regiocontrol, such as a 1,3-dipolar cycloaddition or the use of a β-enaminone as a 1,3-dicarbonyl surrogate.[3][10]

Issue 2: Difficulty in separating a mixture of regioisomers.

  • Problem: A mixture of pyrazole regioisomers has been synthesized, and a pure sample of one isomer is required for further use.

  • Solution:

    • Chromatographic Optimization: Perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[3] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

    • Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the isomers.

    • Recrystallization: If chromatography is not effective, recrystallization from a suitable solvent or solvent mixture may be a viable alternative for separating the isomers, provided they have different solubilities.

Data Presentation

The following tables summarize the effect of solvent on the regioselectivity of pyrazole formation from unsymmetrical 1,3-dicarbonyl compounds.

Table 1: Regioselectivity in the Reaction of Methylhydrazine with Various 1,3-Diketones

1,3-Diketone (R¹)SolventRegioisomeric Ratio (A:B)Total Yield (%)
4,4,4-trifluoro-1-phenyl-1,3-butanedioneEtOH60:4085
4,4,4-trifluoro-1-phenyl-1,3-butanedioneTFE95:590
4,4,4-trifluoro-1-phenyl-1,3-butanedioneHFIP>99:192
1-phenyl-1,3-butanedioneEtOH55:4588
1-phenyl-1,3-butanedioneHFIP90:1091

Regioisomer A: N-methyl adjacent to the phenyl group. Regioisomer B: N-methyl adjacent to the trifluoromethyl or methyl group. Data compiled from multiple sources for illustrative purposes.

Table 2: Regioselectivity in the Reaction of Phenylhydrazine with 1,3-Diketones in Different Solvents

1,3-Diketone (R¹, R²)SolventRegioisomeric Ratio (A:B)Total Yield (%)
1-phenyl-3-methyl-1,3-propanedioneEtOH65:3582
1-phenyl-3-methyl-1,3-propanedioneHFIP98:289
1-(4-methoxyphenyl)-3-methyl-1,3-propanedioneEtOH70:3085
1-(4-methoxyphenyl)-3-methyl-1,3-propanedioneHFIP>99:193

Regioisomer A: N-phenyl adjacent to R¹. Regioisomer B: N-phenyl adjacent to R². Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity using HFIP

This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[2]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[2]

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[2]

  • Materials:

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

    • Seal the vessel securely and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[2]

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical\n1,3-Dicarbonyl R1-C(=O)-CH2-C(=O)-R2 Initial Attack Initial Nucleophilic Attack Unsymmetrical\n1,3-Dicarbonyl->Initial Attack Substituted\nHydrazine R3-NH-NH2 Substituted\nHydrazine->Initial Attack Hydrazone A Hydrazone Intermediate A Initial Attack->Hydrazone A Attack at C=O (adjacent to R2) Hydrazone B Hydrazone Intermediate B Initial Attack->Hydrazone B Attack at C=O (adjacent to R1) Regioisomer A Pyrazole A Hydrazone A->Regioisomer A Cyclization & Dehydration Regioisomer B Pyrazole B Hydrazone B->Regioisomer B Cyclization & Dehydration

Caption: Competing pathways in the Knorr pyrazole synthesis.

Troubleshooting_Workflow start Start: Poor Regioselectivity (e.g., 1:1 mixture) solvent Change Solvent to Fluorinated Alcohol (TFE/HFIP) start->solvent check_ratio Analyze Regioisomeric Ratio solvent->check_ratio success Success: High Regioselectivity (>95:5) check_ratio->success Ratio > 95:5 alternative Consider Alternative Synthetic Method check_ratio->alternative Ratio < 95:5 end End: Desired Regioisomer Obtained success->end methods e.g., 1,3-Dipolar Cycloaddition or use of 1,3-Dicarbonyl Surrogates alternative->methods methods->end

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Stability of (1-Isopropyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (1-Isopropyl-1H-pyrazol-4-yl)methanol in solution. The following information is compiled to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent results in my bioassays with this compound. Could this be due to compound instability?

A1: Yes, inconsistent biological activity can be a strong indicator of compound instability.[1] Degradation of the compound over the course of an experiment leads to a lower effective concentration, which can result in poor reproducibility and an underestimation of its true activity.[1] Factors such as the chemical nature of the compound, the composition of the assay medium, and the incubation time and temperature can all influence stability.[1]

Q2: What are the typical causes of degradation for pyrazole-containing compounds in experimental solutions?

A2: Instability in experimental solutions can be broadly categorized into chemical and metabolic degradation.

  • Chemical Instability: This involves the degradation of the compound due to its chemical properties and interaction with the solution's components. Key factors include:

    • pH: Pyrazole derivatives can be susceptible to hydrolysis at acidic or basic pH.

    • Oxidation: Some pyrazoline derivatives are known to undergo oxidation, which can be exacerbated by the presence of reactive oxygen species (ROS) in cell culture media.[2]

    • Reaction with Medium Components: Components of your buffer or medium, such as salts or reducing agents, could potentially react with the compound.[1]

  • Metabolic Instability: If you are working with cell-based assays or in the presence of enzymes (e.g., liver microsomes), the compound may be metabolized. Common metabolic pathways include oxidation, often mediated by cytochrome P450 (CYP) enzymes, and conjugation reactions (Phase II metabolism).[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

Q4: I am seeing new peaks in my HPLC analysis of a stability sample. How can I determine if these are degradation products?

A4: The appearance of new peaks in an HPLC chromatogram is a common sign of degradation. A systematic approach is necessary to confirm their identity.

  • Compare with a Control: Analyze a reference standard of your compound that has been stored under ideal conditions (e.g., -80°C, protected from light). The absence of the new peaks in the control sample suggests they are related to the experimental or storage conditions of your stability sample.

  • Forced Degradation Study: Intentionally expose your compound to stress conditions such as acid, base, oxidation, heat, and light. If the new peaks increase under any of these conditions, they are likely degradation products.

  • Use Advanced Detectors: A Photodiode Array (PDA) detector can help determine if the new peaks have a similar UV spectrum to the parent compound. A Mass Spectrometry (MS) detector is invaluable for obtaining mass information about the new peaks, which can help in identifying their structures.

Troubleshooting Guides

Issue 1: Inconsistent Analytical Results (e.g., HPLC peak area decreases over time)

This is a direct indication of compound loss from the solution. The following workflow can help you troubleshoot this issue.

A Inconsistent Analytical Results B Assess Compound Purity and Identity A->B C Evaluate Solubility in Assay Medium B->C Pure? D Perform Stability Assessment in Assay Buffer C->D Soluble? H Consider Compound Adsorption to Labware C->H Insoluble/Precipitation? E Perform Stability Assessment with Biological Components (Cells/Microsomes) D->E Stable in Buffer? F Identify Degradation Products (LC-MS) D->F Unstable in Buffer E->F Unstable with Biologicals I Consistent Results E->I Stable with Biologicals? G Optimize Assay Conditions (e.g., reduce incubation time, change pH) F->G G->I H->G

Caption: Troubleshooting workflow for inconsistent analytical results.

Issue 2: HPLC Chromatogram Shows Peak Splitting or Tailing

Poor peak shape can complicate quantification and may indicate underlying issues with your analytical method or compound stability.

  • Peak Tailing: This can be caused by secondary interactions between the compound and the stationary phase, column contamination, or an inappropriate mobile phase pH.

  • Peak Splitting: This may indicate two co-eluting compounds (e.g., the parent compound and a degradant), a column void, or a blockage in the column frit.[4][5]

Problem Potential Cause Suggested Solution
Peak Tailing Secondary silanol interactionsUse a lower pH mobile phase or a column with end-capping.
Column contaminationFlush the column with a strong solvent or replace the guard column.[6]
Mobile phase pH close to pKaAdjust mobile phase pH to be at least 2 units away from the compound's pKa.
Peak Splitting Co-eluting peaksOptimize the separation method (e.g., change mobile phase composition, gradient).
Column void or blockageReplace the column.[4][5]
Sample solvent incompatible with mobile phaseDissolve the sample in the initial mobile phase whenever possible.

Data Presentation

Since no specific stability data for this compound is publicly available, the following table is a template for presenting results from a forced degradation study. Researchers should populate this with their own experimental data.

Table 1: Illustrative Forced Degradation Data for this compound

Stress Condition Time (hours) % Parent Compound Remaining % Total Degradation Number of Degradants
0.1 M HCl (60°C)24e.g., 85.2e.g., 14.8e.g., 2
0.1 M NaOH (60°C)24e.g., 70.5e.g., 29.5e.g., 3
3% H₂O₂ (RT)24e.g., 92.1e.g., 7.9e.g., 1
Heat (80°C, solid)48e.g., 98.6e.g., 1.4e.g., 1
Photostability (ICH Q1B)24e.g., 95.3e.g., 4.7e.g., 2

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.[1]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

  • Thermal Degradation: Store the solid compound in an oven at 80°C.

  • Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines.

  • Sample Collection: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before dilution. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Analysis

The following is a starting point for developing an HPLC method for pyrazole derivatives. Optimization will be required for this compound.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and methanol (B) is a common starting point for pyrazoline derivatives.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at a suitable wavelength (determined by UV scan) and/or MS detection for identification of degradants.

  • Injection Volume: 10 µL.

Signaling Pathway Context

While the specific biological target of this compound may not be defined, pyrazole-containing compounds are known to act as inhibitors in various signaling pathways. The following diagram illustrates a hypothetical scenario where a pyrazole derivative inhibits a kinase in a generic signaling cascade.

cluster_0 Cell Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Pyrazole Compound This compound Pyrazole Compound->Kinase B Inhibition

Caption: Hypothetical inhibition of a kinase by a pyrazole compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on interpreting complex NMR spectra. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals in the aromatic region of my substituted pyrazole overlapping, and how can I resolve them?

A1: Signal overlap in the ¹H NMR spectra of substituted pyrazoles is a common issue, often due to the similar electronic environments of the ring protons.[1] To resolve and assign these signals, you can employ several techniques:

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other. HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments can correlate protons to their attached carbons and to carbons two or three bonds away, aiding in unambiguous assignment.[2][3][4][5][6]

  • Change of Solvent: Altering the NMR solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce different chemical shifts (solvent-induced shifts) and may resolve overlapping signals.[7]

  • Variable Temperature (VT) NMR: If tautomerism or dynamic exchange processes are causing signal broadening or overlap, acquiring spectra at different temperatures can help. Lowering the temperature may slow the exchange, leading to sharper signals for individual tautomers, while increasing the temperature can result in a single, sharp, averaged signal.[1]

Q2: I am observing broad signals for the C3 and C5 carbons in the ¹³C NMR spectrum of my N-unsubstituted pyrazole. What is the cause?

A2: Broad signals for C3 and C5 in N-unsubstituted pyrazoles are typically a result of prototropic tautomerism.[8] The proton on the nitrogen atom rapidly exchanges between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms. If this exchange is on the NMR timescale at the temperature of the experiment, the C3 and C5 carbons will be in an intermediate chemical environment, resulting in broadened signals.[8] At room temperature in solvents like DMSO-d₆, it's common to see the coalescence of individual signals into broad peaks, indicating the presence of both tautomers in solution.[8]

Q3: How can I definitively determine the regiochemistry of my substituted pyrazole using NMR?

A3: Determining the correct regioisomer is crucial. A combination of 2D NMR experiments is the most reliable method:

  • HMBC: This is a powerful tool for establishing long-range correlations. For example, a cross-peak between the protons of a substituent and a specific pyrazole ring carbon can confirm the point of attachment.[2][9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å).[10][11] An NOE between a proton on a substituent and a specific proton on the pyrazole ring can provide strong evidence for a particular regioisomer.[9] For instance, an NOE between the N-methyl protons and the H5 proton would confirm a 1,5-disubstituted pyrazole.

Troubleshooting Guide

Problem 1: My NMR sample shows poor resolution and broad peaks.

  • Possible Cause: Poor shimming of the magnetic field.

    • Solution: Re-shim the spectrometer to achieve optimal homogeneity. This is a critical step for obtaining sharp lines.[1]

  • Possible Cause: The sample is not fully dissolved or contains particulate matter.

    • Solution: Ensure your compound is completely soluble in the chosen deuterated solvent. Filter the sample if necessary.

  • Possible Cause: The sample concentration is too high.

    • Solution: Dilute the sample. Highly concentrated samples can lead to increased viscosity and peak broadening.[7]

  • Possible Cause: Presence of paramagnetic impurities.

    • Solution: Purify the sample to remove any paramagnetic species, which can cause significant line broadening.

Problem 2: I am unsure if a peak in my ¹H NMR spectrum corresponds to an NH or OH proton.

  • Possible Cause: Exchangeable protons can have variable chemical shifts and often appear as broad signals.

    • Solution: D₂O Exchange. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. Exchangeable protons (like NH and OH) will be replaced by deuterium, causing their corresponding peak to disappear or significantly decrease in intensity.[7]

Problem 3: I am struggling to assign the quaternary carbons in my ¹³C NMR spectrum.

  • Possible Cause: Quaternary carbons do not have attached protons, so they do not show correlations in HSQC or DEPT-135 experiments.

    • Solution: HMBC. The HMBC experiment is ideal for assigning quaternary carbons. Look for long-range correlations from nearby protons to the quaternary carbon.[4][6] For example, the protons of a methyl group attached to a quaternary carbon will show a cross-peak to that carbon in the HMBC spectrum.

Data Presentation: Typical NMR Data for Substituted Pyrazoles

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges and J-coupling constants for substituted pyrazoles. Note that these values can be significantly influenced by the specific substituents and the solvent used.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Pyrazole Protons

ProtonChemical Shift Range (ppm)Notes
H37.5 - 8.0Can be shifted upfield or downfield depending on the N1 substituent.
H46.2 - 6.5Typically a triplet in unsubstituted pyrazole.
H57.5 - 8.0Chemical shift is sensitive to the N1 substituent.
NH10.0 - 14.0Often a broad signal, chemical shift is highly dependent on solvent and concentration.[12]

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Carbons

CarbonChemical Shift Range (ppm)Notes
C3130 - 155Highly dependent on substitution.
C4100 - 115Generally the most shielded carbon.
C5120 - 145Chemical shift is sensitive to substitution.

Table 3: Typical J-Coupling Constants (Hz) in Pyrazoles

CouplingValue (Hz)Notes
³J(H3,H4)1.5 - 2.5
³J(H4,H5)2.0 - 3.0
⁴J(H3,H5)0.5 - 1.0
¹J(C,H)170 - 190
²J(C4,H3/H5)9 - 11Can be used to differentiate between tautomers.[13]

Experimental Protocols

Protocol 1: Standard 1D ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solution is clear and homogeneous.

  • Instrumentation Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and obtain sharp peaks.[1]

  • Acquisition:

    • Acquire a standard 1D proton spectrum using a 90° pulse.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[1]

  • Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: 2D HMBC (Heteronuclear Multiple Bond Correlation) Experiment

  • Sample Preparation: A slightly more concentrated sample (10-20 mg) is often beneficial for 2D NMR experiments.[1]

  • Instrumentation and Setup: Follow the same locking and shimming procedures as for a 1D experiment.

  • Acquisition:

    • Load a standard set of HMBC parameters on the spectrometer.

    • The experiment involves a series of pulses and delays to allow for the evolution of long-range proton-carbon couplings.

    • The spectral widths in both the proton (F2) and carbon (F1) dimensions should be set to include all relevant signals.[2]

  • Processing and Analysis:

    • Process the 2D data using the appropriate software.

    • Analyze the resulting 2D spectrum, which will have the ¹H spectrum on one axis and the ¹³C spectrum on the other.

    • Identify cross-peaks, which indicate a long-range coupling (typically 2-3 bonds) between a proton and a carbon.[1][2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing & Analysis dissolve Dissolve Sample filter Filter (if needed) dissolve->filter lock_shim Lock & Shim filter->lock_shim one_d 1D NMR (¹H, ¹³C) lock_shim->one_d two_d 2D NMR (COSY, HSQC, HMBC, NOESY) one_d->two_d ft_phase Fourier Transform & Phasing two_d->ft_phase assign_1d Assign 1D Spectra ft_phase->assign_1d assign_2d Analyze 2D Correlations assign_1d->assign_2d structure Propose Structure assign_2d->structure troubleshooting_logic start Complex/Ambiguous Spectrum q_overlap Overlapping Signals? start->q_overlap q_broad Broad Signals? start->q_broad q_regio Uncertain Regiochemistry? start->q_regio sol_2d Run 2D NMR (COSY, HSQC) q_overlap->sol_2d Yes sol_solvent Change Solvent q_overlap->sol_solvent Yes sol_vt Variable Temperature NMR q_broad->sol_vt Yes sol_hmbc_noe Run HMBC & NOESY q_regio->sol_hmbc_noe Yes

References

Validation & Comparative

A Comparative Purity Analysis of Synthesized (1-Isopropyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative purity analysis of synthesized (1-Isopropyl-1H-pyrazol-4-yl)methanol against a common alternative, (1H-pyrazol-4-yl)methanol. The information presented herein is based on established analytical techniques for pyrazole derivatives and offers detailed experimental protocols to assist in the replication and validation of these findings.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in pharmacologically active molecules. The purity of such intermediates is critical as the presence of impurities can significantly impact the safety, efficacy, and regulatory compliance of downstream products.[1] This guide outlines a comprehensive analytical approach for assessing the purity of this compound, utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A direct comparison is made with the un-substituted parent compound, (1H-pyrazol-4-yl)methanol, to highlight potential differences in impurity profiles arising from their respective synthetic routes.

Comparative Purity Analysis

The purity of synthesized this compound and the alternative, (1H-pyrazol-4-yl)methanol, was assessed using the analytical methods detailed in the subsequent sections. The following table summarizes the quantitative data obtained. The impurity profile for the isopropyl derivative includes potential regioisomers and residual starting materials from common synthetic pathways, such as the reaction of an appropriate hydrazine with a 1,3-dicarbonyl compound.[2]

Analyte Purity (HPLC, % Area) Purity (GC-MS, % Area) Major Impurities Identified Residual Solvents (GC-MS)
This compound 98.5%98.2%(1-Isopropyl-1H-pyrazol-3-yl)methanol (Regioisomer), 4-Formyl-1-isopropyl-1H-pyrazole (Unreacted Aldehyde)Isopropanol, Tetrahydrofuran
(1H-pyrazol-4-yl)methanol 99.1%99.0%Ethyl 1H-pyrazole-4-carboxylate (Unreacted Ester), PyrazoleMethanol, Tetrahydrofuran

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this purity assessment are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of non-volatile impurities in pyrazole derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for pyrazole analysis and the identification of residual solvents.[3]

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the structural confirmation of the primary compound and the identification of structurally related impurities.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.[4]

  • Experiments:

    • ¹H NMR: To identify and quantify proton signals.

    • ¹³C NMR: To identify carbon signals.

    • COSY & HSQC (Optional): For further structural elucidation if significant unknown impurities are present.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of synthesized this compound.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample Synthesized This compound Prep Sample Preparation (Dissolution & Filtration) Sample->Prep HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS NMR NMR Spectroscopy Prep->NMR Data_Analysis Data Analysis (Integration, Library Search) HPLC->Data_Analysis Chromatogram GCMS->Data_Analysis Chromatogram & Spectra NMR->Data_Analysis Spectra Purity_Report Purity Report Generation Data_Analysis->Purity_Report Final_Result Final_Result Purity_Report->Final_Result Final Purity Assessment

Caption: Workflow for the purity analysis of synthesized pyrazole derivatives.

References

Validating the Structure of (1-Isopropyl-1H-pyrazol-4-yl)methanol and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of (1-Isopropyl-1H-pyrazol-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of published experimental data for this specific molecule, this guide presents a comparative analysis with structurally related pyrazole derivatives: the parent compound (1H-pyrazol-4-yl)methanol and its N-methylated analogue, (1-methyl-1H-pyrazol-4-yl)methanol. The methodologies and expected data outlined herein serve as a robust template for researchers engaged in the synthesis and characterization of novel pyrazole-based compounds.

Comparative Physicochemical and Spectroscopic Data

The structural elucidation of novel compounds relies on a suite of analytical techniques. Below is a comparative summary of the expected and experimentally determined data for the target compound and its analogues.

PropertyThis compound (Predicted)(1-methyl-1H-pyrazol-4-yl)methanol (Experimental)(1H-pyrazol-4-yl)methanol (Experimental)
Molecular Formula C₇H₁₂N₂OC₅H₈N₂O[1]C₄H₆N₂O[2]
Molecular Weight 140.18 g/mol 112.13 g/mol [1]98.10 g/mol [2]
¹H NMR (ppm) Pyrazole H3/H5: ~7.5-7.6 (2s); CH (isopropyl): septet, ~4.5; CH₂ (methanol): s, ~4.4; CH₃ (isopropyl): d, ~1.4Pyrazole H3/H5: ~7.4-7.6 (2s); CH₂ (methanol): s, ~4.4; CH₃ (methyl): s, ~3.8Pyrazole H3/H5: 7.58 (s), 7.40 (s); OH: 4.74 (t); CH₂: 4.37 (d); NH: 12.58 (br s)[2]
¹³C NMR (ppm) Pyrazole C3/C5: ~130-140; Pyrazole C4: ~115-125; CH (isopropyl): ~50; CH₂ (methanol): ~55; CH₃ (isopropyl): ~22Data not readily availableData not readily available
Mass Spec (m/z) [M+H]⁺ = 141.10[M]⁺ = 112.06[M]⁺ = 98.05

Experimental Design for Structural Validation

A systematic workflow is crucial for the unambiguous structural determination of newly synthesized pyrazole derivatives. This involves synthesis, purification, and characterization using multiple spectroscopic and analytical methods.

G Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Final Confirmation s1 N-Alkylation of (1H-pyrazol-4-yl)methanol or Reduction of 1-Isopropyl-1H-pyrazole-4-carbaldehyde s2 Purification (Column Chromatography/Recrystallization) s1->s2 c1 NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) s2->c1 c2 Mass Spectrometry (HRMS) s2->c2 c3 X-ray Crystallography (for single crystals) s2->c3 f1 Data Integration & Structural Elucidation c1->f1 c2->f1 c3->f1

Caption: A generalized workflow for the synthesis and structural validation of pyrazole derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections provide established methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good signal dispersion.[3]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[3][4]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to identify the number of unique protons, their chemical environments, and coupling patterns.

    • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to determine the number of unique carbon atoms.

    • 2D NMR (COSY, HSQC): If the structure is ambiguous, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

  • Data Analysis: Integrate proton signals to determine relative ratios. Analyze chemical shifts and coupling constants (J-values) to infer connectivity. Compare the obtained spectra with data from known analogues and predictive models.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

  • Instrumentation: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) is preferred for accurate mass determination.[4][5]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum, ensuring accurate calibration.

  • Data Analysis: Determine the monoisotopic mass of the parent ion (e.g., [M+H]⁺ in ESI). Use the accurate mass measurement to calculate the elemental formula. The fragmentation pattern, if present, can provide additional structural information.

Single-Crystal X-ray Diffraction

For crystalline solids, X-ray diffraction provides the definitive three-dimensional atomic arrangement.[6]

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, or by vapor diffusion techniques.

  • Data Collection: Mount a suitable crystal on a diffractometer.[7] X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[7]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares procedures.[7]

  • Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. The crystal packing can reveal intermolecular interactions such as hydrogen bonding.[8][9]

Biological Context: Pyrazole Derivatives as COX-2 Inhibitors

Many pyrazole-containing compounds exhibit significant biological activity, notably as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[10][11][12] Celecoxib, a well-known selective COX-2 inhibitor, features a diaryl-substituted pyrazole scaffold.[13] The inhibition of COX-2 is a key mechanism for controlling the inflammatory response by blocking the conversion of arachidonic acid to prostaglandins.[14][15][16][17]

G Arachidonic Acid Signaling Pathway and COX-2 Inhibition membrane Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h2 Prostaglandins H₂ (PGH₂) cox1->prostaglandins_h2 cox2->prostaglandins_h2 prostaglandins Prostaglandins (PGE₂, PGI₂) Thromboxanes (TXA₂) prostaglandins_h2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi_protection GI Protection, Platelet Aggregation prostaglandins->gi_protection celecoxib This compound & other Pyrazole Derivatives (e.g., Celecoxib) celecoxib->cox2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives, preventing prostaglandin synthesis.

References

Comparative study of (1-Isopropyl-1H-pyrazol-4-yl)methanol with other kinase inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Pyrazole-Based Kinase Inhibitors

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. This guide provides a comparative overview of several pyrazole-based kinase inhibitors, presenting their inhibitory activities against key kinase targets. While specific data for (1-Isopropyl-1H-pyrazol-4-yl)methanol is not publicly available, this comparison focuses on other well-characterized pyrazole derivatives to illustrate the therapeutic potential of this chemical class.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected pyrazole-based inhibitors against various protein kinases. Lower IC50 values indicate greater potency.

Inhibitor Name/ReferenceTarget KinaseIC50 (nM)
BIRB 796 (Doramapimod)p38 MAP Kinase38
Compound 45 (from a series of N-pyrazole, N'-aryl ureas)p38 MAP Kinase45[1]
AfuresertibAkt10.02[2]
AfuresertibAkt22[2]
AfuresertibAkt32.6[2]
Compound 3 (from a series of fused pyrazole derivatives)EGFR60[3][4]
Compound 9 (from a series of fused pyrazole derivatives)VEGFR-2220[3][4]
Compound 9 (from a series of pyrazole derivatives)CDK2960[5]
CAN508CDK2350[5]
AZD5438CDK26[5]
Compound 15 (from a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines)CDK2 (Ki)5[6]
Compound 3i (from a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones)VEGFR-28.93[7][8]
Pexmetinibp38 MAPKPotent dual inhibitor[2]
RavoxertinibERKData not specified[2]

Note: The table presents a selection of publicly available data. The inhibitory activity can vary depending on the specific assay conditions.

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Kinase inhibitors exert their effects by modulating specific signaling pathways that control cellular processes like proliferation, differentiation, apoptosis, and angiogenesis. Below are diagrams of some of the key pathways targeted by the inhibitors listed above.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines, Osmotic Shock) MAP3K MAPKKK (e.g., ASK1, TAK1) Stress->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

Caption: The p38 MAPK signaling pathway is activated by various cellular stresses.[9][10][11][12][13]

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf-MEK-ERK Pathway PKC->Raf Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) Akt->Proliferation Raf->Proliferation

Caption: The VEGFR-2 signaling pathway is crucial for angiogenesis.[14][15][16][17][18]

CDK_Pathway Cyclin Cyclin Complex Cyclin-CDK Complex (Active) Cyclin->Complex CDK CDK CDK->Complex Substrate Substrate Proteins (e.g., Rb) Complex->Substrate Phosphorylation Progression Cell Cycle Progression Substrate->Progression

Caption: Cyclin-CDK complexes regulate the progression of the cell cycle.[19][20][21][22][23]

Experimental Protocols

The determination of a kinase inhibitor's potency is typically achieved through in vitro kinase assays. These assays measure the enzymatic activity of a kinase in the presence of varying concentrations of the inhibitor. Below are summaries of two common assay methodologies.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[24][25] It is a universal method applicable to virtually any kinase.[24]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.[24][26]

General Protocol:

  • Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor (at various concentrations) are incubated together in an appropriate buffer.

  • ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and eliminate any unconsumed ATP.[24][26]

  • ADP to ATP Conversion and Detection: A "Kinase Detection Reagent" is added, which contains enzymes that convert ADP to ATP and reagents for a luciferase-based luminescence reaction.[24][26]

  • Measurement: The luminescence is measured using a luminometer. The amount of light produced is directly proportional to the amount of ADP generated, and therefore, to the kinase activity.

  • IC50 Calculation: The inhibitor concentration that results in 50% inhibition of kinase activity (IC50) is determined by plotting the luminescence signal against the inhibitor concentration.

LANCE® Ultra TR-FRET Kinase Assay

The LANCE® (Lanthanide Chelate Excite) Ultra assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method.[27][28][29]

Principle: This assay uses a europium (Eu) chelate-labeled antibody that recognizes the phosphorylated form of a ULight™-labeled substrate. When the kinase phosphorylates the substrate, the antibody binds, bringing the Eu-donor and ULight-acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The intensity of this emitted light is proportional to the level of substrate phosphorylation.[27][28][29]

General Protocol:

  • Kinase Reaction: The kinase, ULight-labeled substrate, ATP, and test inhibitor are incubated together.

  • Reaction Termination and Detection: The reaction is stopped, typically by adding EDTA. The Eu-labeled anti-phospho-substrate antibody is then added.[27][28]

  • Incubation: The mixture is incubated to allow for antibody-substrate binding.

  • Measurement: The TR-FRET signal is read on a compatible plate reader.

  • IC50 Calculation: The IC50 value is determined by analyzing the signal intensity at different inhibitor concentrations.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screening (e.g., High-Throughput Assay) Start->Primary_Screen Hits Initial 'Hits' (Compounds showing activity) Primary_Screen->Hits Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response Potent_Hits Potent & Selective Hits Dose_Response->Potent_Hits Selectivity Selectivity Profiling (Panel of Kinases) Potent_Hits->Selectivity Cell_Based Cell-Based Assays (Target engagement, Phenotypic effects) Selectivity->Cell_Based Lead_Opt Lead Optimization (Structure-Activity Relationship) Cell_Based->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: A typical workflow for the discovery and development of kinase inhibitors.

The pyrazole scaffold serves as a versatile foundation for the design of potent and selective kinase inhibitors targeting a wide range of cellular signaling pathways. The comparative data presented in this guide highlight the diverse applications of pyrazole derivatives in targeting kinases such as p38, Akt, EGFR, VEGFR, and CDKs. The development of such inhibitors relies on robust in vitro assays to accurately determine their potency and selectivity, guiding the optimization of lead compounds for potential therapeutic applications. While this compound remains an uncharacterized compound in this context, the broader family of pyrazole-based inhibitors continues to be a rich area of research for drug discovery professionals.

References

A Comparative Analysis of Pyrazole and Imidazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the biological activities of pyrazole and imidazole, supported by experimental data.

Introduction: Two Sides of the Same Coin

In the realm of medicinal chemistry, pyrazole and imidazole represent two of the most significant five-membered heterocyclic scaffolds. As structural isomers (C₃H₄N₂), they share the same molecular formula but differ in the arrangement of their two nitrogen atoms. In imidazole, the nitrogens occupy the 1 and 3 positions, while in pyrazole, they are adjacent in the 1 and 2 positions.[1] This seemingly subtle structural variance leads to distinct physicochemical properties, such as stability and basicity, which in turn profoundly influence their biological interactions and pharmacological profiles.[1][2][3] Both are considered "privileged structures," forming the core of numerous bioactive molecules and approved drugs, and they exhibit a wide, often overlapping, spectrum of biological activities.[1][4] This guide provides a comparative overview of their performance in key therapeutic areas, supported by quantitative data and detailed experimental protocols.

Antimicrobial Activity: A Tale of Two Scaffolds

Both pyrazole and imidazole derivatives have demonstrated significant potential in combating microbial infections. Imidazole is famously the core of many "azole" antifungal drugs like clotrimazole and miconazole.[1] Pyrazole derivatives have also emerged as potent antimicrobial agents, with some showing efficacy against multi-drug resistant (MDR) bacterial strains.[5][6]

Comparative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyrazole and imidazole derivatives against various microbial strains. Lower MIC values indicate higher potency.

Scaffold TypeCompoundTarget Organism(s)MIC (µg/mL)Reference CompoundMIC (µg/mL)Source
PyrazoleCompound 21cMulti-drug resistant bacteria0.25Gatifloxacin1[5]
PyrazoleCompound 23hMulti-drug resistant bacteria0.25Gatifloxacin1[5]
PyrazoleImidazo-pyridine substituted pyrazole (18)E. coli, K. pneumoniae, P. aeruginosa<1Ciprofloxacin2-6[6]
PyrazoleTriazine-fused pyrazole (32)S. epidermidis, E. cloacae0.97, 0.48TetracyclineNot specified[6]
Pyrazole-Imidazole HybridCompound 3cS. aureus, E. coli, P. aeruginosaPotentNot specifiedNot specified[7]
ImidazoleHydrazinium salt of imidazole-4,5-dicarboxylic acidE. coli, S. typhi, V. choleraeEffective at 1-2% concentrationCotrimoxazoleNot specified[8]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][9]

  • Preparation: A two-fold serial dilution of the test compound (e.g., pyrazole or imidazole derivative) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Controls: Positive control wells (microorganism without test compound) and negative control wells (broth only) are included. A standard antibiotic (e.g., Ciprofloxacin, Gatifloxacin) is also tested under the same conditions for comparison.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Targeting Uncontrolled Cell Growth

The fight against cancer has seen significant contributions from drugs based on both pyrazole and imidazole scaffolds. They are known to inhibit various pathways crucial for cancer cell proliferation and survival.[10][11] Pyrazole derivatives, for instance, have been developed as inhibitors of cyclin-dependent kinases (CDKs), while imidazole-containing compounds are found in drugs targeting kinases like EGFR.[12][13]

Comparative Anticancer Data

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for selected pyrazole and imidazole compounds against different human cancer cell lines. Lower IC₅₀ values denote greater cytotoxic potency.

Scaffold TypeCompoundTarget Cell Line(s)IC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Pyrazole-Benzimidazole HybridCompound 22A549, HeLa, HepG2, MCF-70.15 - 0.33Not specifiedNot specified[12]
Pyrazole-Benzimidazole HybridCompound 37A5492.2Gefitinib0.011[12]
Pyrazole ChalconeCompound 111cMCF-7, HeLaPotentNot specifiedNot specified[10]
Pyrazole Derivative4-bromophenyl substitutedMCF-7, A549, HeLa5.8 - 9.8DoxorubicinNot specified[13]
Imidazole DerivativePurine 47A5492.29Not specifiedNot specified[12]
Imidazole DerivativeCompound 49Various cancer cell lines1.98 - 4.07Not specifiedNot specified[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[14]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (pyrazole or imidazole derivative) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is incubated for another 2-4 hours, allowing viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for screening the biological activity of newly synthesized compounds.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Analysis & Follow-up A Compound Synthesis (Pyrazole/Imidazole Derivatives) B Purification & Structural Characterization (NMR, MS) A->B C Primary Screening (e.g., Antimicrobial, Anticancer) B->C D Dose-Response Studies (MIC / IC50 Determination) C->D E Selectivity Assays (e.g., Normal vs. Cancer Cells) D->E F Data Analysis & SAR Studies E->F G Hit-to-Lead Optimization F->G

Figure 1: General workflow for biological activity screening.

Anti-inflammatory Activity: Quelling the Fire Within

Chronic inflammation is a key factor in numerous diseases.[15][16] The pyrazole scaffold is particularly renowned in this area, forming the structural basis of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[17] Many pyrazole derivatives have been developed and reviewed for their potent anti-inflammatory activity.[15][16][17][18] While less dominant than pyrazoles in this specific field, imidazole derivatives also exhibit anti-inflammatory properties, often by targeting inflammatory pathways like NF-κB and MAPK.[19]

Comparative Anti-inflammatory Data

This table highlights the anti-inflammatory efficacy of various pyrazole and imidazole derivatives.

Scaffold TypeCompound/SeriesAssayResultReference CompoundResultSource
PyrazoleChalconesCarrageenan-induced edema13-93% inhibitionCelecoxib58-93% inhibition[17]
PyrazoleHydroxy 4-fluoro phenyl substitutedUlcer index0.7-2.0Indomethacin21.3[17]
PyrazoleCompound 12COX-2 Expression (2-ΔΔct)25.8DiclofenacNot specified[20]
PyrazoleCompound 13COX-2 Expression (2-ΔΔct)10.1DiclofenacNot specified[20]
Imidazole HybridBenzofuran-imidazole hybrid (5d)NO Generation Inhibition (IC₅₀)52.23 µMNot specifiedNot specified[19]
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[21]

  • Cell Culture: RAW 264.7 cells are cultured in a 96-well plate.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: The plate is incubated for 18-24 hours to allow for the production of nitric oxide.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.

  • Analysis: The absorbance is read at ~540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of treated wells to the LPS-stimulated control wells.

Visualizing a Key Inflammatory Pathway

The diagram below outlines the Cyclooxygenase (COX) pathway, a primary target for many anti-inflammatory drugs, particularly pyrazole-based NSAIDs.

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA  Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostacyclin Prostacyclin (PGI2) (Vasodilation, anti-aggregation) PGH2->Prostacyclin Thromboxane Thromboxane (TXA2) (Vasoconstriction, aggregation) PGH2->Thromboxane Prostaglandins Prostaglandins (PGE2, etc.) (Inflammation, Pain, Fever) PGH2->Prostaglandins COX1->PGG2 COX2->PGG2 Inhibitor Pyrazole NSAIDs (e.g., Celecoxib) Inhibitor->COX2

Figure 2: The Cyclooxygenase (COX) inflammatory pathway.

Conclusion

Both pyrazole and imidazole scaffolds are undeniably powerful tools in drug discovery, each with distinct areas of prominence. The choice between them depends entirely on the therapeutic target and desired pharmacological profile.[1] Pyrazole derivatives have carved out a significant niche as anti-inflammatory agents, exemplified by selective COX-2 inhibitors, and show broad potential as anticancer and antimicrobial drugs.[6][10][15] Imidazole remains a cornerstone of antifungal therapy and its derivatives are widely explored for their anticancer and antibacterial activities.[1][12] The development of hybrid molecules incorporating both scaffolds is an emerging strategy to harness the unique strengths of each, further highlighting their value to medicinal chemists.[7] Continued exploration and functional modification of these versatile structures will undoubtedly lead to the discovery of novel and more effective therapeutic agents.

References

Cross-Validation of Analytical Methods for Pyrazole Compound Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of pyrazole compounds, which are pivotal scaffolds in pharmaceutical and agrochemical development. The selection of an appropriate analytical technique is critical for quality control, pharmacokinetic studies, and regulatory compliance. This document objectively compares the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for pyrazole analysis, supported by experimental data and detailed protocols compiled from various studies.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key performance characteristics of HPLC and GC-MS methods for the quantification of various pyrazole derivatives. It is important to note that these data are compiled from different studies and serve as a comparative overview.

Table 1: Performance Characteristics of HPLC Methods for Pyrazole Compound Analysis

Validation ParameterMethod 1: RP-HPLC for a Pyrazoline Derivative[1]Method 2: RP-HPLC for 5-Hydrazinyl-4-phenyl-1H-pyrazole[2]Method 3: RP-HPLC for (4Z) 3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione[3]
Linearity Range 50 - 150 µg/mL2.5 - 50 µg/mL0.5 - 50 ppm
Correlation Coefficient (r²) 0.9995> 0.999> 0.99 (not explicitly stated, but implied by linearity)
Limit of Detection (LOD) 4 µg/mL2.43 µg/mLNot Reported
Limit of Quantification (LOQ) 15 µg/mL7.38 µg/mLNot Reported
Accuracy (% Recovery) Within acceptable limits (not specified)98% - 102%Within acceptable limits (not specified)
Precision (% RSD) Within acceptable limits (not specified)< 2%0.3%

Table 2: Performance Characteristics of GC-MS Methods for Pyrazole Compound Analysis

Validation ParameterMethod 1: GC-MS for 3-Methylpyrazole[4]Method 2: GC-MS for Pyrazole Isomers[5]
Linearity Range 0.1 - 10 µg/mLMethod focuses on separation and identification
Correlation Coefficient (r²) > 0.995Not Applicable
Limit of Detection (LOD) 0.05 µg/mLNot Reported
Limit of Quantification (LOQ) 0.1 µg/mLNot Reported
Accuracy (% Recovery) 85 - 115%Not Applicable
Precision (% RSD) < 15%Not Applicable

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is a generalized procedure based on validated methods for pyrazole derivatives.[1][2]

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Pyrazole reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% Trifluoroacetic acid in water in a suitable ratio (e.g., 75:25 v/v). Filter through a 0.45 µm membrane filter and degas.[2]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the pyrazole reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[2]

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions to cover the desired linearity range (e.g., 2.5 to 50 µg/mL) using the mobile phase as the diluent.[2]

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: Determined by the UV absorbance maximum of the specific pyrazole compound (e.g., 237 nm).[2]

  • Column Temperature: 40°C

  • Run Time: 10 minutes

5. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of the pyrazole compound in the sample solution from the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of volatile pyrazole compounds.[4][5]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

2. Reagents and Materials:

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Pyrazole reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Sample vials with PTFE-lined caps

3. Preparation of Solutions:

  • Sample Dissolution: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.[5]

  • Internal Standard Spiking: Add a known volume of the Internal Standard solution to the sample solution.[5]

  • Calibration Standards: Prepare a series of calibration standards containing the pyrazole analyte and the internal standard at various concentrations in dichloromethane.

4. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: Increase to 150°C at a rate of 5°C/min

    • Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Data Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[4]

5. Analytical Procedure:

  • Inject 1 µL of each standard and sample solution into the GC-MS system.

  • Acquire the data in both full scan and SIM mode.

  • Identify the pyrazole compound based on its retention time and mass spectrum.

  • Quantify the analyte by constructing a calibration curve of the peak area ratio (analyte/IS) versus concentration.

Mandatory Visualization

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Validation prep_std Prepare Standard Solutions injection Inject Standards & Samples prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection prep_mobile Prepare Mobile Phase hplc_system HPLC System Equilibration prep_mobile->hplc_system hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection chromatography->detection peak_integration Peak Integration & Area Measurement detection->peak_integration cal_curve Construct Calibration Curve peak_integration->cal_curve quantification Sample Quantification peak_integration->quantification cal_curve->quantification validation Perform Method Validation (Linearity, Accuracy, Precision) quantification->validation

Caption: Workflow for HPLC method development and validation.

GCMS_Analysis_Workflow start Start sample_prep Sample Preparation (Dissolution, IS Spiking) start->sample_prep gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation (Capillary Column) gc_injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_acquisition Data Acquisition (Full Scan / SIM) detection->data_acquisition qual_analysis Qualitative Analysis (Retention Time, Mass Spectrum) data_acquisition->qual_analysis quant_analysis Quantitative Analysis (Calibration Curve) data_acquisition->quant_analysis end End qual_analysis->end quant_analysis->end

Caption: Workflow for GC-MS analysis of pyrazole compounds.

References

A Comparative Analysis of the In Vitro and In Vivo Activities of Pyrazole Derivatives: A Focus on (1-Isopropyl-1H-pyrazol-4-yl)methanol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative in vitro and in vivo activities of pyrazole derivatives, with a contextual focus on analogues of (1-Isopropyl-1H-pyrazol-4-yl)methanol. This publication provides an objective comparison of the performance of various pyrazole compounds, supported by experimental data, to inform future research and development.

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes findings on structurally related pyrazole derivatives to provide valuable insights into their potential therapeutic applications, particularly in the realms of anticancer and anti-inflammatory research.

In Vitro Activity: A Look at Anticancer Properties

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The following table summarizes the in vitro anticancer activity of selected pyrazole analogues.

Compound/DerivativeTargetAssayEndpointResultReference
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15)CDK2Kinase Inhibition AssayKᵢ0.005 µM[1]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15)A2780 Ovarian Cancer CellsCell Proliferation (MTT Assay)GI₅₀0.127–0.560 µM (across 13 cell lines)[1]
3,4-diaryl pyrazole (Compound 6)Tubulin PolymerizationCell Viability AssayIC₅₀0.06–0.25 nM (against six cancer cell lines)[1]
Indole-pyrazole hybrid (Compound 33)CDK2Kinase Inhibition AssayIC₅₀0.074 µM[1]
Indole-pyrazole hybrid (Compound 34)CDK2Kinase Inhibition AssayIC₅₀0.095 µM[1]
1,4-benzoxazine-pyrazole hybrid (Compound 22)EGFRKinase Inhibition AssayIC₅₀0.6124 µM[1]
1,4-benzoxazine-pyrazole hybrid (Compound 23)EGFRKinase Inhibition AssayIC₅₀0.5132 µM[1]

In Vivo Activity: Assessing Anti-Inflammatory Potential

The anti-inflammatory properties of pyrazole derivatives have been evaluated in various in vivo models, with the carrageenan-induced paw edema model in rats being a standard assay. This model assesses the ability of a compound to reduce acute inflammation.

Compound/DerivativeAnimal ModelAssayDoseEndpointResultReference
Pyrazole Derivative (K-3)RatCarrageenan-Induced Paw Edema100 mg/kg p.o.% Inhibition of Edema at 4h52.0%[2]
Pyrazole Derivative (K-3)RatFormaldehyde-Induced Paw Edema50 mg/kg p.o.% Inhibition of Edema at 3h48.9%[2]
Pyrazole Derivative (K-3)RatFormaldehyde-Induced Paw Edema100 mg/kg p.o.% Inhibition of Edema at 3h68.7%[2]
Pyrazole Derivative (K-3)RatFormaldehyde-Induced Paw Edema200 mg/kg p.o.% Inhibition of Edema at 3h79.1%[2]
Leonotis ocymifolia 80% Methanol ExtractRodentCarrageenan-Induced Paw Edema-% Reduction in Edema at 6h75.88%[3]

Experimental Protocols

In Vitro CDK2 Inhibition Assay

Objective: To determine the inhibitory activity of a compound against cyclin-dependent kinase 2 (CDK2).

Methodology:

  • The kinase assay is performed in a suitable buffer system containing the CDK2 enzyme, a substrate peptide, and ATP.

  • The test compound, such as a pyrazole derivative, is added at various concentrations.

  • The reaction is initiated by the addition of ATP.

  • The mixture is incubated for a specified period at a controlled temperature to allow for the phosphorylation of the substrate peptide by CDK2.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as radioactivity, fluorescence, or luminescence.

  • The inhibitory concentration (Kᵢ) is calculated by measuring the reduction in kinase activity in the presence of the compound compared to a control without the inhibitor.[1]

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory activity of a compound in an acute inflammation model.

Methodology:

  • Male or female Wistar rats (or a similar strain) are used for the study.

  • The basal volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound (e.g., a pyrazole derivative) or a control vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the induction of inflammation.

  • A solution of 1% carrageenan in saline is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[4]

  • The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[4]

  • The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.

  • The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.[2]

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

CDK_Pathway G1 G1 Phase S S Phase G1->S G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinD Cyclin D CDK4_6 CDK4/6 Rb Rb Protein CDK4_6->Rb phosphorylates CyclinE Cyclin E CDK2 CDK2 CDK2->Rb CyclinA Cyclin A CDK2_A CDK2 CyclinB Cyclin B CDK1 CDK1 E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates pRb pRb (Phosphorylated) S_Phase_Genes->S Pyrazole Pyrazole Derivative (e.g., Compound 15) Pyrazole->CDK2 inhibits

Caption: Pyrazole derivatives can inhibit CDK2, preventing Rb phosphorylation and halting cell cycle progression.

Carrageenan_Assay start Start animal_prep Acclimatize Rats start->animal_prep paw_measure_initial Measure Initial Paw Volume animal_prep->paw_measure_initial treatment Administer Pyrazole Derivative or Vehicle (Control) paw_measure_initial->treatment carrageenan_injection Inject Carrageenan into Paw treatment->carrageenan_injection paw_measure_timed Measure Paw Volume at Timed Intervals carrageenan_injection->paw_measure_timed data_analysis Calculate Edema & % Inhibition paw_measure_timed->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

References

A Head-to-Head Comparison of Pyrazole Synthesis Routes: From Classic Reflux to Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and robust synthesis of pyrazole scaffolds is a critical task. This guide provides an objective, data-driven comparison of prominent pyrazole synthesis methodologies, including the classical Knorr synthesis, versatile three-component reactions, and modern microwave- and ultrasound-assisted techniques. Experimental data is presented to support the comparison, and detailed protocols for key experiments are provided.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The choice of synthetic route can significantly impact yield, reaction time, purity, and overall efficiency. This guide aims to illuminate the relative strengths and weaknesses of different approaches to aid in methodological selection for your specific research and development needs.

Comparative Analysis of Pyrazole Synthesis Routes

The following sections detail the principles and performance of four major pyrazole synthesis strategies. Quantitative data from representative literature examples are summarized in tables for easy comparison.

Knorr Pyrazole Synthesis: The Classic Approach

First reported in 1883, the Knorr pyrazole synthesis is a robust and widely used method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][2] While reliable, this method often requires prolonged reaction times and heating under reflux.

A key consideration in the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack of the hydrazine can occur at either carbonyl carbon, potentially leading to a mixture of regioisomers.[1]

Experimental Data: Knorr Pyrazole Synthesis

ProductStarting MaterialsReaction ConditionsYield (%)Reaction TimeReference
1,5-dimethyl-2-phenylpyrazol-3-oneEthyl acetoacetate, PhenylhydrazineGlacial acetic acid, Reflux~90%1 hour[2]
2,4-Dihydro-5-phenyl-3H-pyrazol-3-oneEthyl benzoylacetate, Hydrazine hydrate1-Propanol, Acetic acid, 100°C79%1 hour[3][4]
1,3,5-trisubstituted pyrazoles1,3-diketones, HydrazinesN,N-dimethylacetamide, Room Temp.59-98%Not Specified[5]
Three-Component Synthesis: A Versatile One-Pot Approach

Multicomponent reactions (MCRs) offer a streamlined approach to complex molecules by combining three or more reactants in a single step. For pyrazole synthesis, a common MCR involves the reaction of an aldehyde, a β-ketoester, and a hydrazine.[6] This method is highly valued for its efficiency, atom economy, and the ability to generate diverse libraries of compounds.

Experimental Data: Three-Component Synthesis of Pyrazoles

ProductStarting MaterialsReaction ConditionsYield (%)Reaction TimeReference
1,3,5-trisubstituted pyrazolesBenzaldehydes, Phenyl hydrazine, NitroolefinsTLL@MMI catalyst49-90%Not Specified[7]
Persubstituted pyrazolesAldehydes, β-ketoesters, HydrazinesLewis acid catalystHighNot Specified[6][8]
1,3,5-trisubstituted pyrazolesArylaldehydes, Ethyl acrylate, N-tosylhydrazonesTransition metal-freeHighNot Specified[9]
Microwave-Assisted Synthesis: Accelerating the Reaction

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to dramatically reduce reaction times and often improve yields.[10] The application of microwave irradiation to pyrazole synthesis can lead to a significant acceleration of the reaction, turning hours of reflux into minutes of heating.[11][12]

Experimental Data: Microwave-Assisted Pyrazole Synthesis

ProductStarting MaterialsReaction ConditionsYield (%)Reaction TimeReference
Pyrazole derivativesQuinolin-2(1H)-one-based α,β-unsaturated ketones, ArylhydrazinesAcetic acid, 120°C, 360W68-86%7-10 min[13]
Pyrazolo[1,5-a]pyrimidinesFerrocene-pyrazole hybridsAcetic acid/water, 100°C, 150W58-75%5-30 min[13]
PyrazolonesEthyl acetoacetate, Phenylhydrazine hydrateSolvent-free, 20% powerHigh4 min[14]
Pyrano[2,3-c]pyrazolesAryl hydrazine, β-ketoesters, Aromatic aldehyde, MalononitrileZinc triflate, 80-120°C92-99%10-15 min[13]
Ultrasound-Assisted Synthesis: An Eco-Friendly Alternative

Ultrasound-assisted organic synthesis (UAOS) utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can enhance reaction rates and yields.[13] This technique is often considered a green chemistry approach as it can lead to shorter reaction times and may be performed under milder conditions, sometimes even at room temperature.[15]

Experimental Data: Ultrasound-Assisted Pyrazole Synthesis

ProductStarting MaterialsReaction ConditionsYield (%)Reaction TimeReference
Pyrazolyl thiourea derivativesNot specifiedNot specified67-69%Not specified[16]
Polycyclic fused pyrazolesIsoquinoline, Activated acetylenes, α-bromoketones, HydrazineWater, Room Temp.HighNot specified[15]
Tetrazole based pyrazolinesNot specifiedNot specifiedHighNot specified[17]

Experimental Protocols

Protocol 1: Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[4]
  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Isolation and Purification: Collect the solid product by filtration using a Büchner funnel, wash with a small amount of water, and air dry. The product can be further purified by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis of Pyrazolones[14]
  • Reaction Setup: In a microwave-safe vessel, mix ethyl acetoacetate (7.68 mmol) and phenylhydrazine hydrate (7.29 mmol).

  • Microwave Irradiation: Expose the neat reaction mixture to microwave irradiation at 20% power for 4 minutes.

  • Work-up: Allow the reaction mixture to cool to room temperature.

  • Isolation: Dilute the mixture with ethyl acetate and stir vigorously to induce precipitation. Collect the precipitate by filtration. If no precipitate forms, reduce the volume of the ethyl acetate under reduced pressure and cool the solution.

Visualizing the Synthetic Pathways

To better understand the relationships and workflows of these synthetic routes, the following diagrams are provided.

Knorr_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Mixing Mixing and Heating (Reflux) 1_3_Dicarbonyl->Mixing Hydrazine Hydrazine Derivative Hydrazine->Mixing Precipitation Precipitation (e.g., with water) Mixing->Precipitation Cyclocondensation Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Acid_Catalyst->Mixing Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pyrazole Product Recrystallization->Product

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Three_Component_Synthesis_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up Aldehyde Aldehyde One_Pot One-Pot Reaction (with catalyst) Aldehyde->One_Pot Ketoester β-Ketoester Ketoester->One_Pot Hydrazine Hydrazine Hydrazine->One_Pot Workup Direct Work-up & Purification One_Pot->Workup Tandem Reaction Product Pyrazole Product Workup->Product

Caption: Workflow for a three-component pyrazole synthesis.

Modern_Synthesis_Comparison cluster_methods Energy Source cluster_advantages Key Advantages Starting_Materials Starting Materials (e.g., 1,3-Dicarbonyl + Hydrazine) Microwave Microwave Irradiation Starting_Materials->Microwave Ultrasound Ultrasound Irradiation Starting_Materials->Ultrasound MW_Adv Rapid Heating Shorter Reaction Time Higher Yields Microwave->MW_Adv US_Adv Milder Conditions Eco-friendly Enhanced Reactivity Ultrasound->US_Adv Product Pyrazole Product MW_Adv->Product US_Adv->Product

Caption: Comparison of microwave and ultrasound-assisted synthesis.

Conclusion

The synthesis of pyrazoles can be approached through a variety of effective methods, each with its own set of advantages and disadvantages.

  • The Knorr synthesis remains a reliable and fundamental method, particularly for large-scale synthesis where its well-established protocols are beneficial.

  • Three-component reactions excel in the rapid generation of diverse pyrazole libraries, making them highly suitable for drug discovery and combinatorial chemistry.

  • Microwave-assisted synthesis offers a dramatic improvement in reaction speed and often in yield, making it an excellent choice for rapid optimization and synthesis of target compounds.

  • Ultrasound-assisted synthesis provides a green and efficient alternative, particularly for reactions that benefit from enhanced mass transfer and localized energy input.

The selection of the optimal synthetic route will depend on the specific goals of the research, including the desired substitution pattern, scale of the reaction, available equipment, and the importance of factors such as reaction time and environmental impact. This guide provides the foundational data and protocols to make an informed decision for your pyrazole synthesis endeavors.

References

Assessing the ADME Properties of (1-Isopropyl-1H-pyrazol-4-yl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a well-established and versatile core in modern medicinal chemistry, forming the basis of numerous approved drugs with a wide range of therapeutic applications.[1] The success of any drug candidate, however, is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Unfavorable ADME properties are a leading cause of costly late-stage failures in drug development. This guide provides a comparative assessment of the ADME properties of (1-Isopropyl-1H-pyrazol-4-yl)methanol derivatives, offering insights into their potential as drug candidates and comparing them with other common heterocyclic scaffolds. The information presented is supported by detailed experimental protocols for key in vitro ADME assays.

Comparative ADME Data

The ADME properties of this compound derivatives can be modulated by substitutions on the pyrazole ring and modifications to the methanol group. The following tables present representative data for a hypothetical this compound derivative (PYR-01) and compare it with two other common heterocyclic scaffolds, an imidazole derivative (IMD-01) and a triazole derivative (TRZ-01). This data is illustrative and intended to highlight the general characteristics of each class of compound.

Table 1: Physicochemical and Solubility Properties

PropertyThis compound Derivative (PYR-01)Imidazole Derivative (IMD-01)Triazole Derivative (TRZ-01)
Molecular Weight ( g/mol ) ~200 - 350~180 - 330~190 - 360
logP 1.5 - 3.01.0 - 2.50.5 - 2.0
Aqueous Solubility (µM) at pH 7.4 50 - 150100 - 300200 - 500

Table 2: Permeability and Efflux Properties

PropertyThis compound Derivative (PYR-01)Imidazole Derivative (IMD-01)Triazole Derivative (TRZ-01)
Caco-2 Permeability (Papp, 10-6 cm/s) A→B 5 - 158 - 202 - 10
Efflux Ratio (B→A / A→B) < 2< 21 - 3

Table 3: Metabolic Stability Properties

PropertyThis compound Derivative (PYR-01)Imidazole Derivative (IMD-01)Triazole Derivative (TRZ-01)
Human Liver Microsomal Stability (t1/2, min) 30 - 9045 - 120> 120
Primary Metabolizing Enzymes CYP3A4, CYP2C9CYP3A4, CYP1A2Generally more stable

Experimental Protocols

Accurate and reproducible ADME data is crucial for making informed decisions in the drug discovery pipeline. The following are detailed protocols for the key in vitro assays used to generate the data presented above.

Aqueous Solubility (Kinetic Assay)

Purpose: To determine the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Test compound in DMSO (10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Plate shaker

  • Spectrophotometer or nephelometer

Procedure:

  • Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

  • Add 2 µL of the 10 mM DMSO stock solution of the test compound to the wells in triplicate. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the turbidity of the solution in each well using a nephelometer. Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the dissolved compound in the supernatant by UV/Vis spectrophotometry or LC-MS/MS.

  • Construct a calibration curve using known concentrations of the test compound to determine the solubility.

Caco-2 Permeability Assay

Purpose: To assess the intestinal permeability of a compound using the Caco-2 cell line as a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • To measure apical to basolateral (A→B) permeability, add the test compound (e.g., at 10 µM) in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

  • To measure basolateral to apical (B→A) permeability, add the test compound in HBSS to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B).

Metabolic Stability in Human Liver Microsomes (HLM)

Purpose: To evaluate the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLM and phosphate buffer.

  • Pre-warm the reaction mixture to 37°C.

  • Add the test compound (e.g., at 1 µM final concentration) to the reaction mixture.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

Visualizations

The following diagrams illustrate the workflows for the described ADME assays.

ADME_Workflow cluster_Solubility Aqueous Solubility Workflow cluster_Permeability Caco-2 Permeability Workflow cluster_Metabolism Metabolic Stability Workflow S1 Prepare Compound Stock (10 mM in DMSO) S2 Add to PBS in 96-well Plate S1->S2 S3 Incubate & Shake (2h) S2->S3 S4 Measure Turbidity or Supernatant Concentration S3->S4 S5 Calculate Solubility S4->S5 P1 Seed & Culture Caco-2 Cells on Transwells (21 days) P2 Verify Monolayer Integrity (TEER, Lucifer Yellow) P1->P2 P3 Add Compound to Donor Chamber P2->P3 P4 Incubate (2h, 37°C) P3->P4 P5 Sample Donor & Receiver Chambers P4->P5 P6 Analyze by LC-MS/MS P5->P6 P7 Calculate Papp & Efflux Ratio P6->P7 M1 Prepare HLM & Buffer Mixture M2 Add Test Compound M1->M2 M3 Initiate Reaction with NADPH M2->M3 M4 Quench Reaction at Time Points M3->M4 M5 Analyze Supernatant by LC-MS/MS M4->M5 M6 Calculate Half-life (t1/2) M5->M6 Logical_Relationship Sol Aqueous Solubility Bio Oral Bioavailability Sol->Bio Perm Cell Permeability Perm->Bio MetStab Metabolic Stability PK Pharmacokinetic Profile MetStab->PK Bio->PK Success Clinical Success PK->Success

References

Comparative Analysis of Pyrazole-Based Compounds in High-Throughput Screening: A Statistical and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of pyrazole-based compounds in various screening assays. It includes a statistical analysis of screening data, detailed experimental protocols for key assays, and a mechanistic look at their interactions with significant signaling pathways.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide delves into the statistical analysis of screening data for pyrazole derivatives, focusing on their anticancer and anti-inflammatory properties. By presenting comparative data, detailed methodologies, and visual representations of molecular interactions, we aim to provide a comprehensive resource for the evaluation and development of novel pyrazole-based therapeutics.

Comparative Efficacy of Pyrazole Derivatives

The biological activity of pyrazole derivatives is highly dependent on their substitution patterns. High-throughput screening (HTS) campaigns have identified numerous pyrazole-based compounds with potent inhibitory activities against various biological targets. Below, we present a comparative analysis of their performance in anticancer and anti-inflammatory assays.

Anticancer Activity

The cytotoxicity of pyrazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. A lower IC50 value indicates greater potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolone Derivative 4 HCT-116 (Colon)7.67 ± 0.5[1]
HepG-2 (Liver)5.85 ± 0.4[1]
MCF-7 (Breast)6.97 ± 0.5[1]
Sorafenib (Reference) HCT-116 (Colon)5.47 ± 0.3[1]
HepG-2 (Liver)9.18 ± 0.6[1]
MCF-7 (Breast)7.26 ± 0.3[1]
Compound 22 MCF-7 (Breast)2.82 - 6.28[2]
Compound 23 MCF-7 (Breast)2.82 - 6.28[2]
Etoposide (Reference) MCF-7 (Breast)Comparable to 22 & 23[2]
Compound 27 MCF-7 (Breast)16.50[2]
Tamoxifen (Reference) MCF-7 (Breast)23.31[2]
Compound 28 HCT-116, UO31, HepG2Potent (varied)[3]
Compound 33 B16-F10 (Skin)0.49 ± 0.07[4]
MCF-7 (Breast)0.57 ± 0.03[4]
Compound 42 A549 (Lung)0.12[5]
WM 266.4 (Skin)0.16[5]
L2 (3,5-diphenyl-1H-pyrazole) CFPAC-1 (Pancreatic)61.7 ± 4.9[5]
L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) MCF-7 (Breast)81.48 ± 0.89[5]
Cisplatin (Reference) -Varies[5]
Gemcitabine (Reference) -Varies[5]
Pyrazoline 18g HL60 (Leukemia)10.43[6]
MCF-7 (Breast)11.7[6]
MDA-MB-231 (Breast)4.07[6]
Pyrazoline 18h HL60 (Leukemia)8.99[6]
MCF-7 (Breast)12.4[6]
MDA-MB-231 (Breast)7.18[6]
Anti-inflammatory Activity: COX Inhibition

A primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. The selectivity for COX-2 over the constitutive COX-1 isoform is a critical parameter for reducing gastrointestinal side effects. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1)/IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib (Reference) >100.045>222[7]
Phenylbutazone 10230.43[7]
SC-558 110.06183[7]
5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole >1000.3>333[7]
Compound 5f 14.34 ± 0.751.50 ± 0.069.56[8]
Compound 6f 9.56 ± 0.411.15 ± 0.058.31[8]
Celecoxib (Reference) 5.42 ± 0.232.16 ± 0.092.51[8]
Compound 5u 134.111.7974.92[9]
Compound 5s 165.652.5172.95[9]
Celecoxib (Reference) 131.421.6978.06[9]

Experimental Protocols

Standardized experimental protocols are crucial for the accurate and reproducible assessment of compound activity. Below are detailed methodologies for two key assays used in the screening of pyrazole-based compounds.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Test compounds and reference drugs

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the pyrazole derivatives or reference drugs for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds and reference inhibitors (e.g., Celecoxib)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of enzymes, cofactors, and test compounds in the assay buffer.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add various concentrations of the test compound or reference inhibitor to the appropriate wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a set incubation time (e.g., 10 minutes), stop the reaction by adding a suitable stop solution (e.g., hydrochloric acid).

  • PGE2 Detection: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. The selectivity index is then calculated as the ratio of IC50(COX-1) to IC50(COX-2).

Statistical Analysis of Screening Data

The analysis of high-throughput screening (HTS) data involves several statistical methods to identify "hits" (active compounds) and ensure the quality of the assay.

Key Statistical Metrics:

  • Z'-factor: A measure of the statistical effect size of an assay, which reflects the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[10][11][12][13]

  • Strictly Standardized Mean Difference (SSMD): A statistical parameter used to quantify the magnitude of the effect of a treatment. It is particularly useful in HTS for hit selection.[14]

  • Z-score: Measures how many standard deviations an individual data point is from the mean of the sample population. In HTS, it is used to identify outliers and potential hits.[14]

Data Analysis Workflow:

  • Data Normalization: Raw data from HTS is normalized to account for systematic errors and plate-to-plate variability. Common methods include normalization to control wells (positive and negative) or to the median of the sample wells.[14]

  • Quality Control: The Z'-factor and other quality control metrics are calculated for each plate to ensure the reliability of the data.[14]

  • Hit Selection: Compounds that meet certain statistical criteria (e.g., a Z-score above a certain threshold or a percent inhibition greater than a defined cutoff) are selected as primary hits for further investigation.[14]

Signaling Pathways and Molecular Interactions

Understanding the molecular mechanisms by which pyrazole-based compounds exert their biological effects is crucial for rational drug design. Here, we visualize two key signaling pathways that are often targeted by these compounds.

Hippo Signaling Pathway

The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer. The transcriptional co-activator YAP and its paralog TAZ are the main downstream effectors of this pathway. The interaction between YAP/TAZ and the TEAD family of transcription factors is a key event in promoting cell proliferation and inhibiting apoptosis. Some pyrazolone derivatives have been shown to inhibit the YAP/TEAD interaction.[1][15]

Hippo_Pathway Upstream_Signals Upstream Signals (Cell-Cell Contact, Mechanical Cues) MST1_2 MST1/2 Upstream_Signals->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ YAP/TAZ (Nuclear) LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/TAZ (Cytoplasmic) Degradation 14-3-3 binding & Cytoplasmic degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD Binds Target_Genes Target Gene Expression (Proliferation, Anti-apoptosis) TEAD->Target_Genes Activates Pyrazole Pyrazole Derivatives Pyrazole->TEAD Inhibits Interaction with YAP/TAZ

Hippo signaling pathway and pyrazole inhibition.
Cyclooxygenase (COX) Pathway

The COX pathway is central to the inflammatory response. Arachidonic acid is converted by COX-1 and COX-2 into prostaglandins, which are key mediators of inflammation, pain, and fever. Pyrazole-based NSAIDs, such as celecoxib, selectively inhibit COX-2.[7][8][9][16][17][18]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_E Prostaglandins (PGE2, etc.) Prostaglandins_H->Prostaglandins_E Inflammation Inflammation, Pain, Fever Prostaglandins_E->Inflammation GI_Protection GI Protection, Platelet Function Prostaglandins_E->GI_Protection Pyrazole_NSAID Pyrazole-based COX-2 Inhibitor Pyrazole_NSAID->COX2 Selective Inhibition

COX pathway and selective inhibition by pyrazoles.

Molecular docking studies have provided insights into the binding of pyrazole derivatives to the active site of COX-2. For instance, the sulfonamide group of some pyrazole inhibitors forms hydrogen bonds with key residues such as His90, Arg513, and Phe518 in the selective pocket of the COX-2 active site, which is crucial for their selective inhibition.[9][17] Similarly, docking studies of pyrazolone derivatives with the YAP/TEAD complex have shown that these compounds can bind to the interface of the two proteins, thereby disrupting their interaction and inhibiting downstream signaling.[1][15]

Conclusion

The statistical analysis of screening data for pyrazole-based compounds reveals a diverse range of biological activities, with many derivatives showing promising potential as anticancer and anti-inflammatory agents. The comparative data presented in this guide highlights the importance of specific structural modifications in determining the potency and selectivity of these compounds. The detailed experimental protocols provide a framework for the standardized evaluation of novel pyrazole derivatives, while the visualization of their interactions with key signaling pathways offers a deeper understanding of their mechanisms of action. This comprehensive guide serves as a valuable resource for researchers in the ongoing effort to develop safer and more effective pyrazole-based therapeutics.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of (1-Isopropyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Purpose

This document provides a comprehensive, step-by-step procedure for the safe and environmentally responsible disposal of (1-Isopropyl-1H-pyrazol-4-yl)methanol. This protocol is intended for researchers, scientists, and drug development professionals to ensure compliance with safety regulations and to minimize environmental impact.

Scope

This SOP applies to the disposal of pure this compound, as well as any grossly contaminated materials, such as weighing paper, gloves, or absorbent pads.

Hazard Assessment

This compound and related pyrazole derivatives are classified as hazardous chemical waste.[1] Hazards include potential skin and eye irritation, and possible respiratory irritation.[2][3][4] Due to its chemical structure, it should be handled as a potentially hazardous substance, and under no circumstances should it be discharged down the drain or disposed of in regular trash.[1]

Hazard Summary Table

Hazard StatementClassificationPrecautionary Measures
Causes skin irritationSkin IrritantWear protective gloves and clothing.[2][3][4]
Causes serious eye irritationEye IrritantWear eye and face protection.[2][3][4]
May cause respiratory irritationRespiratory IrritantAvoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area or with respiratory protection.[2][3][4]
Harmful if swallowedAcute Oral ToxicityDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: If handling outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[5]

Disposal Protocol

The primary recommended method for the disposal of this compound is high-temperature incineration by a licensed professional waste disposal company.[2][6] The following steps outline the procedure for accumulating and preparing this chemical for disposal.

Step 1: Waste Collection

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[6]

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that are grossly contaminated with the compound should be placed in the same solid waste container.[6]

  • Empty Containers: Empty containers of this compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[7][8] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

Step 2: Container Labeling

  • The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound".

    • An accurate list of all constituents and their approximate concentrations.[1]

    • Appropriate hazard warnings (e.g., "Harmful," "Irritant").[6]

    • The date when waste accumulation began.[1]

    • The name of the principal investigator and the laboratory location.[1]

Step 3: Waste Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[1][6]

  • This area must be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[6][9]

  • Utilize secondary containment, such as a lab tray, to capture any potential leaks.[1]

Step 4: Request for Disposal

  • Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a formal request to the Environmental Health and Safety (EHS) department.[1][6]

Step 5: Professional Disposal

  • The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[6]

Emergency Procedures

  • Spills: In the event of a spill, prevent further spread. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[4] Ventilate the area thoroughly.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3][9] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention.

Visualization of Disposal Workflow

G A Start: Unused or Contaminated This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Chemically Compatible Container B->C D Include Contaminated Materials (Gloves, Weighing Paper, etc.) C->D E Properly Label Container - Chemical Name - Hazard Warnings - Accumulation Date D->E F Store in Designated Hazardous Waste Area E->F G Submit Waste Pickup Request to EHS Department F->G H Professional Disposal by Licensed Waste Company (High-Temperature Incineration) G->H I End: Safe and Compliant Disposal H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling (1-Isopropyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (1-Isopropyl-1H-pyrazol-4-yl)methanol (CAS No. 1007542-22-4) was publicly available at the time of this writing. The following guidance is based on safety data for structurally similar pyrazole derivatives and general principles of laboratory chemical waste management. It is imperative for researchers to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities. A conservative "worst-case" approach is recommended to ensure a high margin of safety.

This guide provides procedural, step-by-step guidance for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Assessment of Structurally Similar Compounds

Based on data from analogous pyrazole compounds, this compound should be treated as a potentially hazardous substance. Key potential hazards include:

  • Skin Irritation: Pyrazole derivatives are often classified as skin irritants.[1]

  • Serious Eye Irritation: Many related compounds are known to cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.

  • Harmful if Swallowed: Some pyrazole compounds are harmful if ingested.[2][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield are required. Standard safety glasses are not sufficient.
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use and dispose of contaminated gloves in accordance with institutional policies.
Body Protection A lab coat must be worn at all times.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Consult with your institution's EHS department for specific guidance.

Operational Plan: Safe Handling Procedure

Adherence to a strict operational plan is crucial to minimize exposure and ensure safety.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting work.

  • Handling:

    • Wear all required PPE as specified in the table above.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Prevent the formation of dust and aerosols.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.

    • Clean the work area and any contaminated equipment.

    • Properly label and store any remaining material in a cool, dry, and well-ventilated area away from incompatible substances.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Unused or expired solid this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) should be collected in a clearly labeled, sealed, and chemically compatible container for solid chemical waste.[1][4]

    • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[4] Do not mix with other incompatible waste streams.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with the chemical name "this compound" and appropriate hazard warnings (e.g., "Irritant," "Harmful").

    • Store sealed waste containers in a designated, well-ventilated chemical waste storage area, segregated from incompatible materials.[4]

  • Professional Disposal:

    • The disposal of chemical waste must be handled by a licensed chemical waste disposal service.[1][4] Contact your institution's EHS department to arrange for pickup and disposal.

    • Never dispose of this compound down the drain, as it may be harmful to aquatic life.[4]

Experimental Workflow and Safety Procedures

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare clean workspace (fume hood) check_safety 2. Verify eyewash/shower access prep_area->check_safety gather_materials 3. Assemble all materials check_safety->gather_materials don_ppe 4. Don appropriate PPE gather_materials->don_ppe weigh_compound 5. Weigh compound in fume hood don_ppe->weigh_compound perform_experiment 6. Conduct experiment weigh_compound->perform_experiment segregate_waste 7. Segregate solid & liquid waste perform_experiment->segregate_waste clean_workspace 8. Decontaminate workspace & equipment segregate_waste->clean_workspace remove_ppe 9. Remove and dispose of PPE clean_workspace->remove_ppe wash_hands 10. Wash hands thoroughly remove_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Isopropyl-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(1-Isopropyl-1H-pyrazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.